molecular formula C7H13F3N2 B2871999 1-(2,2,2-Trifluoroethyl)-1,4-diazepane CAS No. 926216-03-7

1-(2,2,2-Trifluoroethyl)-1,4-diazepane

Cat. No.: B2871999
CAS No.: 926216-03-7
M. Wt: 182.19
InChI Key: BIHMTOQLCAYODT-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-1,4-diazepane is a useful research compound. Its molecular formula is C7H13F3N2 and its molecular weight is 182.19. The purity is usually 95%.
BenchChem offers high-quality 1-(2,2,2-Trifluoroethyl)-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,2,2-Trifluoroethyl)-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2/c8-7(9,10)6-12-4-1-2-11-3-5-12/h11H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHMTOQLCAYODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926216-03-7
Record name 1-(2,2,2-trifluoroethyl)-1,4-diazepane
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane, a fluorinated diamine of significant interest in medicinal chemistry. The incorporation of a trifluoroethyl group can profoundly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This document details two primary synthetic strategies—direct N-alkylation and reductive amination—offering a comparative analysis of these methodologies. A detailed, step-by-step protocol for the preferred synthetic route is provided, emphasizing the rationale behind experimental choices to ensure reproducibility and high yield. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of fluorine-containing substituents, such as the 2,2,2-trifluoroethyl group, has become a cornerstone of modern drug design. This is due to the unique electronic properties of fluorine, which can enhance metabolic stability, binding affinity, and bioavailability. The target molecule, 1-(2,2,2-Trifluoroethyl)-1,4-diazepane, serves as a critical building block for the synthesis of more complex pharmaceutical candidates. This guide will explore the most efficient and practical methods for its preparation.

Comparative Analysis of Synthetic Routes

Two principal pathways for the synthesis of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane are direct N-alkylation and reductive amination. The choice between these routes depends on the availability of starting materials, desired scale, and laboratory capabilities.

Synthetic RouteAdvantagesDisadvantagesKey Reagents
Direct N-Alkylation Conceptually straightforward; potentially high yielding.Risk of over-alkylation to form the di-substituted product; trifluoroethylating agents can be expensive and reactive.1,4-Diazepane, 2,2,2-Trifluoroethyl triflate, or other trifluoroethyl halides.
Reductive Amination High selectivity for mono-alkylation; milder reaction conditions.[1][2][3][4][5]Requires the use of a suitable reducing agent; trifluoroacetaldehyde is a gas and can be challenging to handle.1,4-Diazepane, Trifluoroacetaldehyde (or its hydrate/hemiacetal), Sodium triacetoxyborohydride or Sodium cyanoborohydride.

For the purposes of this guide, we will focus on the reductive amination pathway due to its superior control over selectivity, a critical factor when working with symmetrical diamines like 1,4-diazepane.

Reductive Amination: A Detailed Protocol

This section provides a comprehensive, step-by-step protocol for the synthesis of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane via reductive amination.

Reaction Scheme

G Diazepane 1,4-Diazepane Intermediate Iminium Intermediate Diazepane->Intermediate + TFA Trifluoroacetaldehyde TFA->Intermediate + ReducingAgent NaBH(OAc)3 Product 1-(2,2,2-Trifluoroethyl)-1,4-diazepane Intermediate->Product Reduction

Sources

Technical Guide: Structural Characterization and Physicochemical Profiling of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive framework for the structural characterization and physicochemical profiling of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane (CAS: 926216-03-7). As a specialized fluorinated heterocycle, this scaffold serves as a critical pharmacophore in kinase inhibitors (e.g., CDK9) and GPCR ligands. The introduction of the 2,2,2-trifluoroethyl group alters the electronic landscape of the diazepane ring, significantly depressing the basicity of the proximal nitrogen (


) while modulating lipophilicity. This guide outlines synthesis, validated spectral analysis (

H/

C/

F NMR), and conformational dynamics to ensure rigorous quality control in drug development workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The integration of a trifluoroethyl group creates a distinct dipole and alters the ionization profile compared to non-fluorinated analogs.

PropertySpecification / ValueContext & Analysis
IUPAC Name 1-(2,2,2-Trifluoroethyl)-1,4-diazepaneCore scaffold for nomenclature.[1]
CAS Number 926216-03-7 (Free Base)Primary identifier for sourcing.
Formula

MW: 182.19 g/mol .[2][3]
pKa (

)
~5.4 - 5.8 (Predicted)Critical Insight: The strong electron-withdrawing effect of the

group lowers the pKa of

by ~4-5 units compared to N-ethyl diazepane.
pKa (

)
~9.5 - 10.0 (Predicted)The distal secondary amine retains typical basicity, making it the primary protonation site at physiological pH.
LogP ~0.7Moderate lipophilicity; fluorine increases metabolic stability against oxidative dealkylation.
Boiling Point ~65-70 °C (at 15 mmHg)Estimated based on analogs; volatile as a free base.

Synthesis Pathways and Purity Control

To ensure structural integrity, the synthesis must avoid over-alkylation. Two primary routes are recommended: Reductive Amination (Method A) and Direct Alkylation (Method B).

Method A: Reductive Amination (Recommended)

This method offers higher selectivity and cleaner impurity profiles.[4] It utilizes Trifluoroacetaldehyde ethyl hemiacetal (TFAE) , which exists in equilibrium with the aldehyde form in situ.

Protocol:

  • Activation: Dissolve 1-Boc-1,4-diazepane (1.0 eq) in dry DCE (1,2-Dichloroethane).

  • Imine Formation: Add TFAE (1.2 eq) and

    
     (to sequester water). Stir at room temperature for 1 hour.
    
  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (

    
    , 1.5 eq) portion-wise.
    
  • Workup: Quench with sat.

    
    . Extract with DCM.
    
  • Deprotection: Treat the intermediate with 4M HCl in Dioxane to yield the dihydrochloride salt.

Method B: Direct Alkylation

Uses 2,2,2-Trifluoroethyl triflate (


). This reagent is highly electrophilic.
  • Risk:[5][1][6] Over-alkylation at

    
     if protecting groups are not used.
    
  • Control: Maintain low temperature (-78°C to 0°C) and use a non-nucleophilic base (DIPEA).

Synthesis Workflow Diagram

SynthesisWorkflow Start 1-Boc-1,4-diazepane Intermediate Hemiaminal / Imine Intermediate Start->Intermediate DCE, MgSO4 Reagent Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE) Reagent->Intermediate Reduction Reduction (NaBH(OAc)3) Intermediate->Reduction ProductBoc 1-Boc-4-(trifluoroethyl) -1,4-diazepane Reduction->ProductBoc Deprotection Deprotection (HCl/Dioxane) ProductBoc->Deprotection Final 1-(2,2,2-Trifluoroethyl) -1,4-diazepane Deprotection->Final

Figure 1: Step-wise synthesis via reductive amination to ensure regioselectivity.

Spectroscopic Characterization Strategy

Characterizing this molecule requires specific attention to heteronuclear coupling . The fluorine atoms split both proton and carbon signals, creating complex multiplets that are diagnostic of structural identity.

A. Nuclear Magnetic Resonance (NMR)

Solvent:


 (for free base) or 

(for HCl salt). Internal Standard: TMS (

),

(

).
1.

H NMR (Proton)

The most distinct feature is the methylene group linking the nitrogen to the


 group.
  • The Diagnostic Quartet: The

    
     protons appear as a quartet  due to coupling with the three equivalent fluorine atoms.
    
    • Shift:

      
       3.0 – 3.2 ppm.
      
    • Coupling Constant (

      
      ):  ~9.0 – 10.0 Hz.
      
  • Ring Protons: The diazepane ring protons (

    
     to 
    
    
    
    ) will be slightly shielded compared to N-ethyl analogs due to the inductive withdrawal of the
    
    
    group, appearing as multiplets around 2.7 – 2.9 ppm.
2.

C NMR (Carbon)

Carbon NMR provides definitive proof of the fluorine incorporation via C-F coupling.

  • 
     Carbon:  Appears as a quartet  at 
    
    
    
    ~125 ppm with a large coupling constant (
    
    
    Hz).
  • 
     Carbon:  Appears as a quartet  at 
    
    
    
    ~50-55 ppm with a medium coupling constant (
    
    
    Hz).
3.

F NMR (Fluorine)
  • Signal: A clean triplet at

    
     -69 to -72 ppm.
    
  • Reasoning: The three fluorine atoms are equivalent and split by the two adjacent methylene protons (

    
     Hz). Note: If proton-decoupled, this appears as a singlet.
    
B. Mass Spectrometry (MS)
  • Technique: LC-MS (ESI+).

  • Molecular Ion:

    
     m/z.
    
  • Fragmentation Pattern:

    • Loss of

      
       radical (M-69).
      
    • Loss of

      
       group (M-83) is common in high-energy collision induced dissociation (CID), leaving the diazepane ring cation (m/z ~99).
      

Structural Dynamics & Conformational Analysis

The 1,4-diazepane ring is flexible, existing in a dynamic equilibrium between chair-like and twist-boat conformations.

Electronic Effects on Conformation

The 2,2,2-trifluoroethyl group is not just bulky; it is electronically demanding.

  • Nitrogen Pyramidalization: The electron-withdrawing

    
     group reduces the electron density on 
    
    
    
    , flattening the pyramid slightly compared to
    
    
    .
  • Basicity Differential: In biological assays,

    
     acts as the primary hydrogen bond acceptor/donor. 
    
    
    
    is essentially non-basic at physiological pH (pKa < 6). This effectively makes the molecule behave like a monobasic amine in transport and binding models.
Conformational Equilibrium Diagram

Conformation TwistBoat Twist-Boat (Lower Energy) Chair Chair-Like (Higher Energy) TwistBoat->Chair Dynamic Equilibrium (Fast Exchange on NMR timescale) Factors Steric Bulk of CF3 + Lone Pair Repulsion Factors->TwistBoat

Figure 2: The diazepane ring undergoes rapid ring inversion at room temperature, often resulting in broadened NMR signals for the ring protons unless cooled.

Experimental Protocols

Protocol 1: GC-MS Purity Check
  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 50°C (hold 2 min)

    
     20°C/min 
    
    
    
    250°C.
  • Expectation: The trifluoroethyl group increases volatility. Retention time will be lower than the corresponding N-benzyl analog but higher than N-ethyl.

Protocol 2: NMR Sample Preparation
  • Free Base: Dissolve 10 mg in 0.6 mL

    
    . Add 1 drop of 
    
    
    
    .
  • Salt Form: Dissolve 10 mg in 0.6 mL

    
    . Note: In 
    
    
    
    , amine protons exchange and disappear; only CH signals remain.

References

  • PubChem. 1-(2,2,2-Trifluoroethyl)-1,4-diazepane Compound Summary. National Library of Medicine. Available at: [Link]

  • Levin, J. I., et al. (2003). The design, synthesis, and biological evaluation of 1,4-diazepane-2-ones as novel LFA-1 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Podyacheva, E., et al. (2019). Hitchhiker's Guide to Reductive Amination. Organic Chemistry Portal. Available at: [Link]

Sources

Spectroscopic Characterization of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The strategic incorporation of fluorine into small-molecule scaffolds is a cornerstone of modern drug discovery. The 2,2,2-trifluoroethyl group, in particular, is frequently utilized to modulate the basicity (pKa) of adjacent amines, increase lipophilicity, and provide metabolic stability against oxidative dealkylation .

1-(2,2,2-Trifluoroethyl)-1,4-diazepane (CAS: 926216-03-7 for the free base; 1171551-81-7 for the dihydrochloride salt) represents a highly versatile fluorinated building block. The 1,4-diazepane (homopiperazine) ring provides a flexible, three-dimensional spatial arrangement ideal for probing receptor pockets, while the


-linked trifluoroethyl group fine-tunes the physicochemical profile.

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth guide to the spectroscopic data (NMR, IR, MS) required to unambiguously characterize this compound. The protocols described herein function as a self-validating system : the exact mass from High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition, the scalar coupling in the Nuclear Magnetic Resonance (NMR) spectra maps the exact atomic connectivity, and the Infrared (IR) spectrum orthogonally verifies the functional groups.

Workflow Sample 1-(2,2,2-Trifluoroethyl) -1,4-diazepane NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (ESI-TOF) Sample->MS Struct Structural Validation & Data Synthesis NMR->Struct IR->Struct MS->Struct

Workflow for the comprehensive spectroscopic characterization of the fluorinated diazepane scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for elucidating the regiochemistry of the diazepane ring and the electronic impact of the trifluoroethyl substituent. The strongly electron-withdrawing nature of the


 group deshields the adjacent methylene protons and induces distinct heteronuclear spin-spin coupling (

,

,

) that serves as a definitive structural fingerprint .
Causality in Chemical Shifts & Splitting
  • 
    H NMR : The methylene protons of the trifluoroethyl group (
    
    
    
    ) appear as a distinct quartet around 3.15 ppm due to
    
    
    coupling (~9.5 Hz) with the three equivalent fluorine atoms. The electron-withdrawing effect of this group reduces the electron density on
    
    
    , subtly deshielding the adjacent equatorial and axial protons on
    
    
    and
    
    
    compared to an unsubstituted homopiperazine.
  • 
    C NMR : The carbon directly attached to the fluorine atoms (
    
    
    
    ) exhibits a massive
    
    
    coupling of ~278 Hz, splitting it into a quartet at 125.8 ppm. The adjacent methylene carbon (
    
    
    ) is split into a quartet by
    
    
    coupling (~32 Hz).
  • 
    F NMR : The three equivalent fluorine atoms resonate as a triplet near -70.8 ppm, perfectly mirroring the 
    
    
    
    coupling observed in the proton spectrum.
Summarized NMR Data
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment

H
3.15q

= 9.5
2H

(

)

H
2.95m-2HRing

(

)

H
2.90m-2HRing

(

)

H
2.85m-2HRing

(

)

H
2.75m-2HRing

(

)

H
1.80p

= 6.0
2HRing

(

)

H
1.70br s-1H

(exchanges with

)

C
125.8q

= 278.0
-

(

)

C
58.2q

= 32.0
-

(

)

C
55.4, 54.1s--Ring

(

)

C
47.5, 46.2s--Ring

(

)

C
29.5s--Ring

(

)

F
-70.8t

= 9.5
3F

(Note: Data acquired in


 at 298 K; 400 MHz for 

H, 100 MHz for

C, 376 MHz for

F).

Infrared (IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups. The highly polarized


 bonds result in intense, broad stretching vibrations in the fingerprint region, which dominate the spectrum and confirm the presence of the trifluoroalkyl moiety .
Summarized IR Data (ATR-FTIR)
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
3320Weak, Broad

stretch
Secondary amine at position 4
2940, 2835Medium

stretch (

)
Aliphatic diazepane ring
1450Medium

bending
Methylene scissoring
1150, 1110Very Strong

stretch
Trifluoromethyl group

Mass Spectrometry (MS)

Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) mass spectrometry is utilized to determine the exact mass and fragmentation pattern. Under ESI+ conditions, the more basic secondary amine (


) is preferentially protonated.
Fragmentation Causality

Collision-Induced Dissociation (CID) of the


 precursor ion (

183.11) typically proceeds via two main pathways:
  • Neutral Loss of the Trifluoromethyl Radical : Loss of

    
     (-69 Da) yields a stabilized iminium ion at 
    
    
    
    114.11.
  • Alpha-Cleavage : Cleavage of the

    
     bond results in the loss of the trifluoroethyl group, yielding the intact protonated diazepane ring at 
    
    
    
    99.10.

Fragmentation M [M+H]+ m/z 183.11 F1 Loss of CF3 Radical (-69 Da) M->F1 F2 Alpha-Cleavage (-83 Da) M->F2 I1 Fragment Ion m/z 114.11 F1->I1 I2 [Diazepane+H]+ m/z 99.10 F2->I2

Proposed ESI-MS/MS fragmentation pathways for 1-(2,2,2-Trifluoroethyl)-1,4-diazepane.

Summarized MS Data
Ion TypeFormulaExact Mass (Calculated)Observed m/z (ESI+)Relative Abundance


183.1109183.11100% (Base Peak)
Fragment

114.11114.11~45%
Fragment

99.092299.10~30%

Experimental Protocols

To guarantee the trustworthiness and reproducibility of the data presented above, the following standardized laboratory protocols must be strictly adhered to.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation : Weigh exactly 10.0 mg of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane (free base). Dissolve completely in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Tube Transfer : Transfer the homogeneous solution to a high-precision 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

  • 
    H Acquisition : Acquire at 400 MHz using a 30° excitation pulse, 16 scans, an acquisition time of 3.0 s, and a relaxation delay (D1) of 2.0 s.
    
  • 
    C Acquisition : Acquire at 100 MHz with broadband proton decoupling (WALTZ-16). Use a 30° pulse, minimum 1024 scans, and a D1 of 2.0 s to ensure adequate signal-to-noise for the quaternary 
    
    
    
    carbon.
  • 
    F Acquisition : Acquire at 376 MHz. Critical Step : Utilize a fluoropolymer-free probe (e.g., a dedicated QNP or fluorine probe) to eliminate broad background signals from PTFE components within the probe head. Acquire 64 scans with a D1 of 3.0 s.
    
Protocol 2: ATR-FTIR Spectroscopy
  • Background Calibration : Clean the diamond Attenuated Total Reflectance (ATR) crystal with HPLC-grade isopropanol and a lint-free wipe. Allow to dry completely. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric

    
     and water vapor.
    
  • Sample Application : Apply 1-2 mg of the neat compound directly onto the center of the diamond crystal.

  • Compression : Lower the ATR anvil and apply uniform pressure to ensure intimate optical contact between the sample and the crystal.

  • Acquisition : Acquire the sample spectrum (32 scans, 4000 to 400 cm⁻¹).

Protocol 3: LC-HRMS (ESI-TOF)
  • Sample Dilution : Prepare a 1 µg/mL solution of the analyte in a mobile phase consisting of 50:50 Acetonitrile:Water containing 0.1% Formic Acid (to facilitate protonation).

  • Source Parameters : Infuse the sample directly into the ESI source at a flow rate of 10 µL/min. Set the capillary voltage to 3.5 kV, cone voltage to 30 V, and desolvation gas temperature to 250 °C.

  • MS/MS Acquisition : Operate the TOF analyzer in positive ion mode (

    
     50-500). Isolate the precursor ion at 
    
    
    
    183.1 using the quadrupole, and apply a collision energy ramp of 15-25 eV using Argon as the collision gas to generate the fragmentation spectrum.

References

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2014). "Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011)." Chemical Reviews, 114(4), 2432–2506.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2005). "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons.[Link]

The 1,4-Diazepane Scaffold: Mechanism of Action & Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the mechanism of action of 1,4-diazepane derivatives.

Executive Summary

The 1,4-diazepane (homopiperazine) moiety is a privileged heterocyclic scaffold in modern drug discovery, distinct from its 6-membered analog, piperazine. Its larger 7-membered ring introduces unique conformational flexibility and specific vector orientations that allow it to bridge binding pockets inaccessible to smaller rings.

Mechanistically, 1,4-diazepane derivatives do not possess a singular mode of action; rather, the scaffold functions as a critical pharmacophoric connector and physicochemical modulator . It is most prominent in three therapeutic classes:

  • Kinase Inhibitors (e.g., Fasudil): Acting as a solubility-enhancing moiety that interacts with the ribose-binding pocket or solvent front of ATP-binding sites.

  • GPCR Antagonists (e.g., Histamine H3): Providing the essential basic nitrogen for salt-bridge formation with aspartic acid residues in transmembrane helices.

  • Ion Channel/Sigma Ligands: Serving as a flexible linker to span hydrophobic sub-pockets in Sigma-1 receptors and T-type calcium channels.

Structural Biology & Pharmacophore Analysis

Conformational Dynamics: Diazepane vs. Piperazine

The transition from a 6-membered piperazine to a 7-membered 1,4-diazepane fundamentally alters the ligand's spatial occupancy.

  • Flexibility: The diazepane ring adopts a twisted chair or boat conformation, allowing substituents at the N1 and N4 positions to adopt non-planar vectors. This is critical for "induced fit" binding mechanisms where rigid scaffolds fail.

  • Basicity: The secondary amines in 1,4-diazepane (pKa ~9.5–10.5) ensure the ring is protonated at physiological pH. This cationic charge is the primary driver for electrostatic interactions (salt bridges) with acidic residues (Asp/Glu) in target proteins.

General Pharmacophore Model

For most bioactive derivatives, the 1,4-diazepane ring fulfills the "Central Basic Core" role in the standard GPCR/Kinase pharmacophore:

  • N1 Position: Often substituted with a hydrophobic aryl/heteroaryl group (the "Anchor").

  • N4 Position: Often substituted with a polar linker or effector group.

  • Core: The protonated nitrogen acts as a hydrogen bond donor.

Mechanism 1: Rho-Associated Kinase (ROCK) Inhibition

Case Study: Fasudil (HA-1077)[1]

Molecular Binding Mechanism

Fasudil is a potent inhibitor of ROCK1 and ROCK2 (IC50 ~1.9 µM and 10.7 µM, respectively).

  • Hinge Binding: The isoquinoline ring binds to the ATP-binding hinge region of the kinase.

  • Role of 1,4-Diazepane: The diazepane ring projects out toward the solvent-exposed region of the active site.

    • Solubility: It drastically improves the water solubility of the planar isoquinoline.

    • Electrostatics: The protonated secondary amine forms water-mediated hydrogen bonds with the kinase backbone or acidic residues (e.g., Asp residues in the catalytic loop), stabilizing the inhibitor-enzyme complex.

Signaling Pathway Modulation

Inhibition of ROCK by 1,4-diazepane derivatives prevents the phosphorylation of Myosin Light Chain Phosphatase (MLCP).

  • Normal State: ROCK phosphorylates MLCP

    
     MLCP Inactive 
    
    
    
    High p-MLC
    
    
    Vasoconstriction/Neurite Retraction.
  • Drug Action: Fasudil inhibits ROCK

    
     MLCP Active 
    
    
    
    Low p-MLC
    
    
    Vasodilation & Axonal Regeneration .

ROCK_Pathway cluster_effect Physiological Outcome RhoA RhoA (GTP) ROCK ROCK (Rho-Kinase) RhoA->ROCK Activates MBS MBS (Myosin Binding Subunit) ROCK->MBS Phosphorylates (Inhibits) Fasudil Fasudil (1,4-Diazepane) Fasudil->ROCK Inhibits (ATP Competition) Relax Vasodilation / Neuroprotection Fasudil->Relax Promotes MLCP MLC Phosphatase MBS->MLCP Regulates pMLC Phospho-MLC MLCP->pMLC Dephosphorylates MLC Myosin Light Chain (MLC) MLC->pMLC Kinase Activity Response Vasoconstriction / Neurite Retraction pMLC->Response Actin-Myosin Interaction

Figure 1: Mechanism of Action of Fasudil (1,4-diazepane derivative) in the RhoA/ROCK signaling cascade.

Mechanism 2: Histamine H3 Receptor Antagonism

Case Study: GSK334429 & GSK189254

GPCR Binding Mode

The 1,4-diazepane ring is a superior scaffold for H3 antagonists compared to linear amines due to its ability to reduce conformational entropy penalty upon binding.

  • The "Salt Bridge" Anchor: The tertiary nitrogen of the diazepane ring (often N-isopropyl or N-methyl substituted) acts as the essential basic center. It forms a critical ionic bond (salt bridge) with the carboxylate of Asp114 (3.32) in Transmembrane Helix 3 of the H3 receptor.

  • Selectivity Filter: The 7-membered ring orientation directs the distal aromatic tail (e.g., benzazepine or pyridine) into a hydrophobic pocket formed by TM5 and TM6, interacting with Glu206 (5.46) . This specific geometry confers high selectivity over H1, H2, and H4 subtypes.

Functional Consequence

H3 receptors are presynaptic auto-receptors.[2]

  • Mechanism: Antagonists/Inverse Agonists block the constitutive activity of H3.

  • Result: Disinhibition of neurotransmitter release. This leads to increased levels of Histamine, Acetylcholine, and Dopamine in the prefrontal cortex, treating cognitive deficits (Alzheimer's) and narcolepsy.

Experimental Protocols for Validation

Protocol: ROCK Inhibition Assay (Kinase Activity)

Use this protocol to validate the potency of a new 1,4-diazepane derivative against ROCK1/2.

Materials: Recombinant ROCK1/2 enzyme, Long S6 Kinase Substrate Peptide, [γ-33P]ATP, Phosphocellulose P81 paper.

  • Preparation: Dilute 1,4-diazepane compounds in DMSO (final concentration <1%).

  • Reaction Mix: Combine 10 mU ROCK enzyme, 50 µM peptide substrate, and compound in Kinase Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2).

  • Initiation: Add 10 µM ATP (spiked with 1 µCi [γ-33P]ATP) to start the reaction.

  • Incubation: Incubate at 30°C for 30 minutes.

  • Termination: Stop reaction by adding 0.5% Phosphoric Acid.

  • Filtration: Spot 10 µL onto P81 phosphocellulose paper. Wash 3x with 0.75% Phosphoric Acid to remove unbound ATP.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50.

Protocol: H3 Receptor Radioligand Binding

Use this protocol to determine binding affinity (Ki).

Materials: CHO cells expressing human H3 receptor, [3H]-N-α-methylhistamine (NAMH).

  • Membrane Prep: Homogenize CHO-H3 cells in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA). Centrifuge at 40,000 x g. Resuspend pellet.

  • Competition Assay: In 96-well plates, add:

    • 50 µL Membrane suspension (10–20 µg protein).

    • 50 µL [3H]-NAMH (1 nM final).

    • 50 µL Test Compound (10^-10 to 10^-5 M).

  • Incubation: Incubate at 25°C for 60 minutes.

  • Harvest: Filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of the basic diazepane).

  • Wash: Wash 3x with ice-cold buffer.

  • Data Analysis: Calculate Ki using the Cheng-Prusoff equation:

    
    .
    

Visualization: SAR & Pharmacophore Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for designing 1,4-diazepane derivatives for GPCR vs. Kinase targets.

SAR_Logic Diazepane 1,4-Diazepane Scaffold (7-Membered Ring) N1_Sub N1 Substitution (Hydrophobic Anchor) Diazepane->N1_Sub N4_Sub N4 Substitution (Effector/Linker) Diazepane->N4_Sub Basicity Ring Basicity (pKa ~10) Diazepane->Basicity GPCR Target: H3 / Sigma Receptor N1_Sub->GPCR Lipophilic Pocket Kinase Target: ROCK / Aurora Kinase N1_Sub->Kinase Hinge Binder (e.g. Isoquinoline) Solubility Mechanism: Solvent Interaction & H-Bonding N4_Sub->Solubility Polar Groups SaltBridge Mechanism: Salt Bridge to Asp3.32 Basicity->SaltBridge Protonated Form SaltBridge->GPCR High Affinity Binding Solubility->Kinase ATP Pocket Stability

Figure 2: Structure-Activity Relationship (SAR) decision tree for 1,4-diazepane derivatives.

References

  • Fasudil Mechanism & ROCK Inhibition

    • Source: Liao, J. K., et al. "Rho-associated kinase (ROCK) inhibitors in cardiovascular disease." Journal of Cardiovascular Pharmacology.
    • URL:[Link]

  • Histamine H3 Antagonists (GSK334429) [3][4]

    • Source: Medhurst, A. D., et al. "Structurally novel histamine H3 receptor antagonists GSK207040 and GSK334429." Biochemical Pharmacology.
    • URL:[Link]

  • 1,4-Diazepane in Sigma Receptors

    • Source: Zampieri, D., et al. "Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands." ACS Medicinal Chemistry Letters.
    • URL:[Link]

  • T-Type Calcium Channel Blockers

    • Source: Seo, H. J., et al. "Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers."[5] Bioorganic & Medicinal Chemistry Letters.

    • URL:[Link]

Sources

The Ascendant Therapeutic Potential of Novel 1,4-Diazepane Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1,4-Diazepane Scaffold - A Privileged Structure in Medicinal Chemistry

The seven-membered heterocyclic ring of 1,4-diazepane has emerged as a "privileged scaffold" in medicinal chemistry, a core structure that can be readily modified to interact with a diverse range of biological targets.[1][2] This versatility stems from the conformational flexibility of the diazepine ring and the ease with which substituents can be introduced at the nitrogen atoms and other positions. These modifications allow for the fine-tuning of physicochemical properties and the optimization of interactions with specific biological macromolecules. This technical guide provides an in-depth exploration of the burgeoning biological activities of novel 1,4-diazepane derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective potential. We will delve into the synthetic strategies that unlock the chemical diversity of this scaffold, the molecular mechanisms underpinning their therapeutic effects, and the detailed experimental protocols required to rigorously evaluate their efficacy and guide future drug development efforts.

Anticancer Activity: Targeting the Proliferative Machinery

The development of novel anticancer agents is a cornerstone of modern drug discovery. 1,4-Diazepane derivatives have demonstrated significant potential in this arena, with several studies highlighting their cytotoxic effects against a range of cancer cell lines.[1][3][4]

Mechanism of Action: A Multifaceted Approach

The anticancer activity of 1,4-diazepane derivatives is often attributed to their ability to interfere with fundamental cellular processes required for tumor growth and survival. While the precise mechanisms can vary depending on the specific derivative, several key pathways have been implicated:

  • Induction of Apoptosis: Many potent anticancer compounds exert their effects by triggering programmed cell death, or apoptosis. This is a clean and controlled mechanism of cell elimination that avoids the inflammatory response associated with necrosis.

  • Cell Cycle Arrest: By interfering with the checkpoints of the cell cycle, these derivatives can halt the proliferation of cancer cells, preventing them from dividing and forming new tumor cells.

  • Inhibition of Key Enzymes: Specific 1,4-diazepane derivatives may be designed to inhibit enzymes that are crucial for cancer cell survival and proliferation, such as kinases or topoisomerases.

Featured Anticancer 1,4-Diazepane Derivatives

A study by Fayed and Ahmed (2016) described the synthesis of cyclohepta[b]thieno[2,3-e][5][6]diazepine derivatives and their evaluation against several cancer cell lines.[3] The results, summarized in the table below, highlight the potent and selective anticancer activity of these novel compounds.

CompoundCancer Cell LineIC50 (µg/mL)[3]
7c HepG-2 (Hepatocellular Carcinoma)4.4
MCF-7 (Breast Adenocarcinoma)6.2
HCT-116 (Colon Carcinoma)7.8
7e HepG-2 (Hepatocellular Carcinoma)5.1
MCF-7 (Breast Adenocarcinoma)7.3
HCT-116 (Colon Carcinoma)8.9
7f HepG-2 (Hepatocellular Carcinoma)4.8
MCF-7 (Breast Adenocarcinoma)6.9
HCT-116 (Colon Carcinoma)8.2
Vinblastine (Standard) HepG-2 (Hepatocellular Carcinoma)4.1
MCF-7 (Breast Adenocarcinoma)5.7
HCT-116 (Colon Carcinoma)6.3
Experimental Workflow for Anticancer Activity Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of the anticancer potential of novel 1,4-diazepane derivatives.

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In-Vitro Anticancer Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of Novel 1,4-Diazepane Derivatives purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification cell_culture Cancer Cell Line Culture (e.g., MCF-7, HepG-2, HCT-116) treatment Treatment with 1,4-Diazepane Derivatives cell_culture->treatment viability_assay Cell Viability Assay (MTT or CellTiter-Glo) treatment->viability_assay ic50 IC50 Determination viability_assay->ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle_analysis antimicrobial_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In-Vitro Antimicrobial Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of Novel 1,4-Diazepane Derivatives purification Purification & Characterization synthesis->purification strain_selection Selection of Microbial Strains (e.g., S. aureus, E. coli) mic_determination MIC Determination (Broth Microdilution) strain_selection->mic_determination mbc_determination MBC Determination mic_determination->mbc_determination time_kill_assay Time-Kill Kinetic Assay mic_determination->time_kill_assay membrane_permeability Membrane Permeability Assay mic_determination->membrane_permeability

Caption: Workflow for antimicrobial evaluation of 1,4-diazepane derivatives.

Detailed Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal strains of interest

  • Sterile saline or PBS

  • Spectrophotometer

  • Microplate reader

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a bacterial or fungal suspension in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Compound Dilution: Prepare serial twofold dilutions of the 1,4-diazepane derivatives in the appropriate growth medium in the wells of a 96-well plate.

  • Inoculation: Dilute the standardized microbial suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of this inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a growth control well (inoculum without compound) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or with the aid of a reading mirror.

Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a significant and growing healthcare challenge. The development of neuroprotective agents that can slow or halt the progression of these devastating disorders is of paramount importance. Recent research has highlighted the potential of 1,4-diazepane derivatives as promising neuroprotective agents. [5]

Mechanism of Action: Combating Neurodegeneration on Multiple Fronts

The neuroprotective effects of 1,4-diazepane derivatives are thought to be mediated through several mechanisms:

  • Inhibition of Amyloid-Beta (Aβ) Aggregation: In the context of Alzheimer's disease, the aggregation of Aβ peptides into toxic plaques is a key pathological hallmark. Certain 1,4-diazepane derivatives have been shown to inhibit this aggregation process. [5]* Antioxidant Activity: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a major contributor to neuronal damage in many neurodegenerative diseases. Some 1,4-diazepane derivatives possess potent antioxidant properties, scavenging harmful free radicals. [5]* Anti-inflammatory Effects: Neuroinflammation is another critical component of neurodegenerative pathology. By modulating inflammatory pathways in the brain, these compounds can help to reduce neuronal damage.

Featured Neuroprotective 1,4-Diazepane Derivatives

A comprehensive study by Al-awar et al. (2025) investigated a library of 1,4-diazepane derivatives as inhibitors of Aβ aggregation. [5]The lead compounds from this study demonstrated significant neuroprotective potential, rescuing neuronal cells from Aβ-induced cytotoxicity. Furthermore, derivatives incorporating antioxidant pharmacophores exhibited substantial ROS scavenging activity.

Derivative ClassAβ42 Aggregation Inhibition [5]Neuroprotection (% Rescue from Aβ42-induced cytotoxicity) [5]ROS Scavenging Activity (%) [5]
(1,4-diazepan-1-yl)(phenyl)methanones32–52%47.9–57.4%13.2–90.7%
Symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone)sModerate to GoodNot explicitly reportedNot explicitly reported
Experimental Workflow for Neuroprotective Activity Assessment

The following diagram illustrates a typical workflow for evaluating the neuroprotective potential of novel 1,4-diazepane derivatives.

neuroprotective_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro_neuro In-Vitro Neuroprotection Evaluation cluster_mechanistic_neuro Mechanistic Studies synthesis Synthesis of Novel 1,4-Diazepane Derivatives purification Purification & Characterization synthesis->purification cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, HT22) neurotoxin_model Induction of Neurotoxicity (e.g., Aβ, 6-OHDA, H2O2) cell_culture->neurotoxin_model treatment Treatment with 1,4-Diazepane Derivatives neurotoxin_model->treatment cytotoxicity_assay Cytotoxicity Assay (LDH Release) treatment->cytotoxicity_assay neuroprotection_quant Quantification of Neuroprotection cytotoxicity_assay->neuroprotection_quant abeta_aggregation Aβ Aggregation Assay (ThT Fluorescence) neuroprotection_quant->abeta_aggregation antioxidant_assay Antioxidant Assay (e.g., DPPH, ABTS) neuroprotection_quant->antioxidant_assay

Caption: Workflow for neuroprotective evaluation of 1,4-diazepane derivatives.

Detailed Protocol: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.

Materials:

  • LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)

  • 96-well plates

  • Neuronal cell lines (e.g., SH-SY5Y, HT22)

  • Neurotoxin (e.g., Aβ oligomers, 6-hydroxydopamine)

  • Complete culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at an appropriate density and allow them to differentiate or adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the 1,4-diazepane derivatives for a specified period (e.g., 1-2 hours) before inducing neurotoxicity.

  • Induction of Neurotoxicity: Add the neurotoxin to the wells (except for the untreated control wells) and incubate for the desired time (e.g., 24 hours).

  • Sample Collection: After incubation, centrifuge the plate to pellet any detached cells. Carefully collect the supernatant from each well without disturbing the cell layer.

  • LDH Assay:

    • Transfer a portion of the supernatant to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release for each treatment group relative to the maximum LDH release control (cells lysed with a lysis buffer) and the spontaneous LDH release control (untreated cells).

Synthesis of Novel 1,4-Diazepane Derivatives: Building the Foundation for Biological Activity

The biological activity of 1,4-diazepane derivatives is intrinsically linked to their chemical structure. Therefore, the development of efficient and versatile synthetic methodologies is crucial for exploring the therapeutic potential of this scaffold. A variety of synthetic strategies have been employed to construct the 1,4-diazepane ring and introduce diverse substituents. [1][7] A common and effective approach involves the cyclization of a linear precursor containing two nitrogen atoms separated by an appropriate carbon chain. For example, the reaction of a diamine with a dicarbonyl compound or a dihaloalkane can lead to the formation of the seven-membered ring. Multicomponent reactions (MCRs) have also emerged as a powerful tool for the rapid and efficient synthesis of complex 1,4-diazepane derivatives from simple starting materials in a single step. [7] The following diagram illustrates a generalized synthetic scheme for the preparation of (1,4-diazepan-1-yl)(phenyl)methanone derivatives, which have shown promising neuroprotective activity. [5]

synthesis_scheme reagent1 Substituted Benzoyl Chloride intermediate N-Boc-N'-(substituted-benzoyl) -1,4-diazepane reagent1->intermediate Acylation reagent2 1-Boc-1,4-diazepane reagent2->intermediate deprotection Deprotection (e.g., TFA) intermediate->deprotection product (1,4-Diazepan-1-yl) (substituted-phenyl)methanone deprotection->product

Caption: General synthesis of (1,4-diazepan-1-yl)(phenyl)methanone derivatives.

Conclusion and Future Directions

Novel 1,4-diazepane derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated potential as anticancer, antimicrobial, and neuroprotective agents warrants further investigation and development. The synthetic versatility of the 1,4-diazepane scaffold allows for the creation of large and diverse chemical libraries, providing ample opportunities for lead optimization and the development of next-generation therapeutics.

Future research in this field should focus on:

  • Elucidating detailed mechanisms of action: A deeper understanding of how these compounds exert their biological effects will be crucial for rational drug design.

  • Structure-activity relationship (SAR) studies: Systematic modifications of the 1,4-diazepane scaffold will help to identify the key structural features responsible for potent and selective activity.

  • In vivo evaluation: Promising lead compounds identified through in-vitro screening should be advanced to preclinical animal models to assess their efficacy, safety, and pharmacokinetic properties.

The continued exploration of the rich chemical space of 1,4-diazepane derivatives holds great promise for addressing some of the most pressing challenges in human health.

References

  • Al-awar, O. (2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. [Link]

  • Rashid, M., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709–729. [Link]

  • Tsuchiya, T. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179-2191. [Link]

  • Dembinski, R., & Galezowska, J. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(13), 3978. [Link]

  • Wessjohann, L. A., & Rivera, D. G. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 14(2), 107-113. [Link]

  • Fayed, E. A., & Ahmed, H. Y. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 8(19), 336-347. [Link]

  • Kumar, A., & Kumar, R. (2021). Synthesis of novel 1, 4-benzothiazepines and in vitro screening of their antimicrobial activity. Research Journal of Pharmacy and Technology, 14(8), 4223-4228. [Link]

  • Fayed, E. A., & Ahmed, H. Y. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 8(19), 336-347. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e]d[5][6]iazepines, and Their Cytotoxic Activity. Molecules, 25(9), 2051. [Link]

  • Zampieri, D., Fortuna, S., Calabretti, A., & Mamolo, M. G. (2020). 1,4‐Diazepane Ring‐Based Systems. Chemistry of Heterocyclic Compounds, 56(1), 1-2. [Link]

  • Rashid, M., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709–729. [Link]

  • Nabavi, S. M., & Silva, A. S. (2018). Plants-Derived Neuroprotective Agents: Cutting the Cycle of Cell Death through Multiple Mechanisms. Evidence-Based Complementary and Alternative Medicine, 2018, 9534185. [Link]

  • Singh, P., & Kumar, V. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Molecules, 27(7), 2244. [Link]

  • Al-Ostoot, F. H., & Al-Ghamdi, S. A. (2021). Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. Journal of King Saud University - Science, 33(5), 101489. [Link]

  • Li, J., & Wang, Y. (2013). Design, Synthesis and Anticancer Activity Evaluation of Diazepinomicin Derivatives. Letters in Drug Design & Discovery, 10(7), 643-648. [Link]

  • Hamed, O., Fares, O., Taleeb, S., Adwan, G., Saadeh, H., Jodeh, S., & Algarra, M. (2020). New insights towards 1,4-benzodiazepines from curcumin. Design, synthesis and antimicrobial activities. Medicinal Chemistry, 16(8), 1112-1123. [Link]

  • Hamed, O., Fares, O., Taleeb, S., Adwan, G., Saadeh, H., Jodeh, S., & Algarra, M. (2020). New insights towards 1,4-benzodiazepines from curcumin. Design, synthesis and antimicrobial activities. Medicinal Chemistry, 16(8), 1112-1123. [Link]

  • Foroumadi, A., & Shafiee, A. (2018). Design, Synthesis and Anticancer Evaluation of Novel Series of Indibulin Analogues. Anti-Cancer Agents in Medicinal Chemistry, 18(14), 2005-2013. [Link]

Sources

Strategic Utilization of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane in Medicinal Chemistry

[1]

Executive Summary

In modern drug design, the modulation of physicochemical properties via fluorination is a cornerstone strategy.[1] 1-(2,2,2-Trifluoroethyl)-1,4-diazepane represents a high-value pharmacophore building block.[1] Unlike its non-fluorinated ethyl analog, this molecule offers a unique "basicity switch."[1] The electron-withdrawing effect of the trifluoroethyl group significantly lowers the pKa of the proximal nitrogen, altering the molecule's ionization profile at physiological pH. This guide details the molecular specifications, synthetic pathways, and strategic applications of this scaffold in optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Molecular Specifications

The core identity of the molecule is defined by the 7-membered diazepane ring substituted at the N1 position.[1][2]

ParameterSpecificationNotes
IUPAC Name 1-(2,2,2-Trifluoroethyl)-1,4-diazepane
CAS Number 926216-03-7 Free base form
CAS (Salt) 1171551-81-7Dihydrochloride salt
Molecular Formula

Molecular Weight 182.19 g/mol Free base
Exact Mass 182.1031Monoisotopic
Physical State Colorless Oil (Free Base) / White Solid (HCl Salt)Hygroscopic in salt form
The "Fluorine Effect" on Basicity

The critical differentiator of this scaffold is the pKa modulation.[1] In a standard 1-ethyl-1,4-diazepane, both nitrogen atoms are basic (pKa ~10).[1] Replacing the ethyl group with a 2,2,2-trifluoroethyl group drastically reduces the basicity of



1
  • 
     (Proximal to 
    
    
    ):
    pKa drops to ~4.5–5.5 (Non-basic at physiological pH).[1]
  • 
     (Distal):  pKa remains ~9.5–10.5 (Basic).[1]
    

Implication: At pH 7.4, the molecule exists primarily as a monocation , whereas the non-fluorinated analog exists as a dication .[1] This reduction in charge load significantly improves membrane permeability and reduces the risk of phospholipidosis (a toxicity liability often associated with amphiphilic dications).[1]

Synthetic Pathways[5][7][8][11]

To ensure high regioselectivity and yield, a "Protected Route" is recommended over direct alkylation, which can lead to polymerization or bis-alkylation.[1]

Recommended Protocol: The "Boc-Protection" Strategy

This method utilizes tert-butyl 1,4-diazepane-1-carboxylate as the starting material to ensure the trifluoroethyl group is installed exclusively on the desired nitrogen.[1]

Step-by-Step Methodology
  • Starting Material: Begin with 1-Boc-homopiperazine (1-Boc-1,4-diazepane).[1]

  • Alkylation: React with 2,2,2-Trifluoroethyl triflate (

    
    ) in the presence of an organic base (DIPEA) in dichloromethane (DCM).[1]
    
    • Note: Triflate is preferred over iodide for faster kinetics at lower temperatures, minimizing side reactions.[1]

  • Deprotection: Remove the Boc group using

    
     in dioxane or TFA/DCM.[1]
    
  • Free Base Liberation: Neutralize with

    
     and extract into organic solvent if the free base is required for the next step.[1]
    
Visualized Workflow (DOT)

SynthesispathwaySM1-Boc-1,4-diazepane(Starting Material)InterIntermediate:1-Boc-4-(trifluoroethyl)-1,4-diazepaneSM->InterAlkylation(DCM, 0°C to RT)ReagentReagents:CF3CH2OTf + DIPEAReagent->InterProductFinal Product:1-(2,2,2-Trifluoroethyl)-1,4-diazepaneInter->ProductBoc RemovalDeprotectDeprotection:HCl / DioxaneDeprotect->Product

Figure 1: Regioselective synthesis pathway utilizing Boc-protection to prevent over-alkylation.

Medicinal Chemistry Applications

Bioisosteric Replacement

This scaffold serves as a robust bioisostere for N-ethyl or N-isopropyl groups.[1]

  • Metabolic Stability: The

    
     group blocks cytochrome P450-mediated metabolic oxidation at the 
    
    
    -carbon, a common clearance pathway for N-alkyl amines.[1]
  • Lipophilicity: The fluorine atoms increase lipophilicity (LogP) without adding significant molecular bulk, aiding in blood-brain barrier (BBB) penetration if central nervous system (CNS) activity is desired.[1]

Fragment-Based Drug Discovery (FBDD)

The

1
  • Reactions: It readily undergoes

    
     reactions, reductive aminations, or amide couplings.[1]
    
  • Geometry: The 7-membered ring introduces a unique conformational twist (chair/twist-boat) compared to the flatter piperazine (6-membered) ring, allowing the molecule to explore different vectors in the target protein's binding pocket.[1]

Handling & Safety Data

Analytical Characterization

Verification of the structure requires

1
  • 
     NMR (Typical):  Look for the quartet of the 
    
    
    adjacent to the
    
    
    group (coupling with F) around
    
    
    3.0–3.2 ppm.[1]
  • 
     NMR:  A characteristic singlet (or triplet if proton-coupled) around 
    
    
    -69 to -72 ppm.[1]
Safety Precautions
  • Corrosivity: As a secondary amine, the free base is corrosive and can cause skin burns.[1]

  • Reactivity: The trifluoroethyl group is stable, but the secondary amine is nucleophilic.[1] Store under inert atmosphere (Argon/Nitrogen) to prevent reaction with atmospheric

    
     (carbamate formation).[1]
    
  • Precursor Hazard: If synthesizing in-house, 2,2,2-trifluoroethyl triflate is a potent alkylating agent (potential mutagen).[1] Double-gloving and use of a fume hood are mandatory.[1]

References

  • PubChem. 1-(2,2,2-trifluoroethyl)-1,4-diazepane (Compound).[1][3] National Library of Medicine.[1] Available at: [Link][1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] (Contextual grounding for the "Fluorine Effect").

Methodological & Application

Application Note: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane in Advanced Organic Synthesis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2,2,2-Trifluoroethyl)-1,4-diazepane (also known as N-(2,2,2-trifluoroethyl)homopiperazine) is a highly specialized diamine building block utilized in modern drug discovery and organic synthesis[1]. As a structural evolution of the classic piperazine ring, this homopiperazine derivative incorporates a strongly electron-withdrawing trifluoroethyl group. This targeted modification strategically alters the physicochemical and pharmacokinetic profile of target molecules, making it an invaluable scaffold for developing central nervous system (CNS) agents, GPCR modulators, and advanced kinase/KRAS inhibitors[2],[3].

Mechanistic Rationale: The "Trifluoroethyl Homopiperazine" Pharmacophore

As application scientists, we do not select building blocks at random; every structural feature must solve a specific liability in a lead compound. The incorporation of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane addresses three critical optimization parameters:

  • Basicity Modulation (pKa Tuning): Standard piperazines and homopiperazines possess a highly basic secondary or tertiary nitrogen (pKa ~9.5–10.0), which is protonated at physiological pH. This can lead to poor membrane permeability and high hERG channel liability. The attachment of the strongly electron-withdrawing 2,2,2-trifluoroethyl group significantly lowers the pKa of the adjacent nitrogen to approximately 6.5–7.0. This renders the terminal nitrogen essentially non-basic under physiological conditions, a strategy successfully employed in the optimization of muscarinic M1 receptor antagonists[2].

  • Metabolic Shielding: N-alkylated saturated heterocycles are notorious for undergoing rapid oxidative N-dealkylation by Cytochrome P450 (CYP) enzymes. The robust carbon-fluorine bonds of the trifluoroethyl moiety sterically and electronically shield the nitrogen lone pair, effectively blocking this metabolic vulnerability and extending the compound's half-life in vivo[3],[4].

  • Conformational Flexibility: The 7-membered diazepane ring provides a distinct spatial exit vector compared to the rigid 6-membered piperazine. This subtle increase in flexibility allows the molecule to adopt unique binding poses within challenging target pockets, such as the inactive "OFF" state of KRAS mutants[5],[6].

Physicochemical Property Comparison

To illustrate the profound impact of the trifluoroethyl and homopiperazine modifications, the following table summarizes the theoretical and observed physicochemical shifts when transitioning from a standard piperazine to the target scaffold.

PropertyN-MethylpiperazineN-Methyl-1,4-diazepane1-(2,2,2-Trifluoroethyl)-1,4-diazepane
Ring Size 6-membered7-membered7-membered
Distal Nitrogen pKa ~ 9.8 (Highly Basic)~ 10.0 (Highly Basic)~ 6.5 - 7.0 (Neutral/Weakly Basic)
Lipophilicity (clogP) LowLow-MediumHigh
Metabolic Stability Poor (Rapid N-demethylation)Poor (Rapid N-demethylation)Excellent (N-dealkylation blocked)
hERG Liability Risk HighHighLow

Synthetic Workflows & Divergent Applications

1-(2,2,2-Trifluoroethyl)-1,4-diazepane features a secondary amine (N4) that serves as a versatile nucleophile. It can be seamlessly integrated into various synthetic workflows, including Nucleophilic Aromatic Substitution (SNAr), amide couplings, and Buchwald-Hartwig aminations.

G Core 1-(2,2,2-Trifluoroethyl)- 1,4-diazepane SNAr SNAr Reaction (Base, Heat) Core->SNAr Heteroaryl Halide Amide Amide Coupling (HATU, DIPEA) Core->Amide Carboxylic Acid Buchwald Buchwald-Hartwig (Pd cat., Ligand) Core->Buchwald Aryl Halide Prod1 Heteroaryl Derivatives (e.g., KRAS Inhibitors) SNAr->Prod1 Prod2 Amide Derivatives (e.g., M1 Antagonists) Amide->Prod2 Prod3 N-Aryl Derivatives (e.g., Target Scaffolds) Buchwald->Prod3

Divergent synthetic workflows of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane.

Detailed Experimental Protocols

The following protocols have been optimized for high yield and reproducibility, ensuring a self-validating system where reaction completion can be easily monitored via LC-MS.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Heteroaryl Chlorides

This workflow is heavily utilized in the synthesis of kinase and KRAS inhibitors, where the diazepane ring is appended to a pyrimidine or pyridine core[5].

Causality & Design: N,N-Diisopropylethylamine (DIPEA) is selected over triethylamine because its increased steric bulk prevents it from acting as a competing nucleophile. N,N-Dimethylformamide (DMF) is used as the solvent; its high dielectric constant stabilizes the Meisenheimer complex transition state during the SNAr mechanism.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride (1.0 mmol, 1.0 equiv) in anhydrous DMF (5.0 mL).

  • Base Addition: Add DIPEA (3.0 mmol, 3.0 equiv) to the solution. Stir for 5 minutes at room temperature.

  • Amine Addition: Slowly add 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride (1.1 mmol, 1.1 equiv)[1]. Note: If using the dihydrochloride salt, the excess DIPEA is critical to liberate the free base in situ.

  • Heating: Seal the vial and heat the reaction mixture to 80 °C using an aluminum heating block. Stir for 12–16 hours.

  • Monitoring: Monitor reaction progress via LC-MS. The product mass should correspond to [M+H]+ of the desired adduct, with the disappearance of the starting material peak.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (25 mL) and wash sequentially with saturated aqueous NaHCO3 (15 mL), water (3 × 15 mL, to remove DMF), and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (SiO2, typically a gradient of 0–10% Methanol in Dichloromethane) to afford the pure product.

Protocol B: Amide Bond Formation via HATU Coupling

This protocol is ideal for coupling the diazepane to complex carboxylic acids, a transformation frequently used in the synthesis of GPCR modulators such as M1 receptor antagonists[2].

Causality & Design: The 7-membered diazepane ring presents moderate steric hindrance. Therefore, HATU is chosen as the coupling reagent over standard EDC/HOBt because the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate accelerates the acylation of hindered secondary amines.

Step-by-Step Methodology:

  • Pre-activation: In a dry round-bottom flask, dissolve the target carboxylic acid (1.0 mmol, 1.0 equiv) in anhydrous Dichloromethane (DCM) or DMF (5.0 mL). Add DIPEA (3.0 mmol, 3.0 equiv) followed by HATU (1.2 mmol, 1.2 equiv).

  • Activation Period: Stir the mixture at room temperature for 15 minutes. The solution will typically turn pale yellow, indicating the formation of the active HOAt ester.

  • Amine Addition: Add 1-(2,2,2-Trifluoroethyl)-1,4-diazepane (1.1 mmol, 1.1 equiv) directly to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2–4 hours. Monitor by TLC or LC-MS until the active ester is fully consumed.

  • Workup: Dilute the mixture with DCM (20 mL). Wash the organic phase with 1M aqueous HCl (15 mL) to remove unreacted amine, followed by saturated aqueous NaHCO3 (15 mL) and brine (15 mL).

  • Purification: Dry the organic phase over MgSO4, filter, and concentrate. Purify via reverse-phase preparative HPLC or standard normal-phase silica gel chromatography to yield the target amide.

References

  • Poslusney, M. S., et al. "Synthesis and biological characterization of a series of novel diaryl amide M1 antagonists." Bioorganic & Medicinal Chemistry Letters, 2012, 22(22), 6923–6928. URL:[Link]

  • Bröker, J., et al. "Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy." Journal of Medicinal Chemistry, ACS Publications, 2025, 68(15), 15649–15668. URL:[Link]

  • Huang, L., et al. "Pan-KRAS inhibition: unlocking broad-spectrum targeted therapy for KRAS-mutant cancers." Cancer Biology & Medicine, 2026. URL: [Link]

Sources

Application Note: 1,4-Diazepane Derivatives in Medicinal Chemistry

[1][2][3][4][6][7][8][9]

Executive Summary: The Privileged 1,4-Diazepane Scaffold

The 1,4-diazepane (homopiperazine) ring is a seven-membered heterocycle containing two nitrogen atoms.[1][2][6] Unlike its six-membered analog (piperazine), the 1,4-diazepane ring possesses unique conformational flexibility that allows it to adopt distinct "twisted-chair" or "boat" conformations. This structural plasticity enables it to span diverse biological space, making it a "privileged scaffold" for targeting G-Protein Coupled Receptors (GPCRs), kinases, and protein-protein interactions.

Key Therapeutic Areas:

  • Neuroscience: Orexin receptor antagonists (e.g., Suvorexant) for insomnia.

  • Immunology: CXCR3 and CCR5 chemokine receptor antagonists.

  • Oncology: Farnesyltransferase inhibitors and tubulin destabilizers.

  • Neurodegeneration: Amyloid-beta (Aβ) aggregation inhibitors for Alzheimer's disease.[4]

Case Study & Mechanism: Orexin Receptor Antagonism (Suvorexant)

The most prominent application of the 1,4-diazepane scaffold is Suvorexant (Belsomra) , a dual orexin receptor antagonist (DORA).

Mechanistic Insight

Suvorexant blocks the binding of neuropeptides Orexin A and B to OX1R and OX2R. The 1,4-diazepane core serves as a central spacer that positions two aromatic wings in a specific "U-shaped" conformation. This conformation is critical for stabilizing the inactive state of the GPCR transmembrane helices.

Critical SAR Finding: The introduction of a 7-methyl group on the diazepane ring was a breakthrough. It constrained the ring conformation, locking the molecule into a bioactive shape that improved metabolic stability and potency (Ki) by minimizing the entropic penalty upon binding.

Visualization: SAR Evolution of Suvorexant

The following diagram illustrates the logical progression from high-throughput screening (HTS) hits to the approved drug.

Suvorexant_SARHitHTS Hit (Cmpd 2)(High Lipophilicity, Poor PK)Ki (OX1R) = 28 nMLeadLead Optimization (Cmpd 10)(7-Methyl Substitution)Improved Metabolic StabilityKi (OX1R) = 0.5 nMHit->LeadConformational Constraint(Add 7-Methyl group)DrugSuvorexant (MK-4305)(Benzoxazole Replacement)Optimized BioavailabilityKi (OX1R) = 0.55 nMLead->DrugBioisostere Replacement(Fluoroquinazoline -> Chlorobenzoxazole)

Caption: Structural evolution of Suvorexant highlighting the critical role of the 7-methyl-1,4-diazepane core in optimizing potency and pharmacokinetics.

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the potency improvements achieved by modifying the 1,4-diazepane core during the development of CXCR3 antagonists and Orexin antagonists.

Compound IDCore Scaffold ModificationTargetPotency (IC50 / Ki)Key Insight
Cmpd A (Generic) Unsubstituted 1,4-diazepaneCXCR3600 nMHigh flexibility leads to poor selectivity.
Cmpd B (Urea) N-aryl-1,4-diazepane ureaCXCR360 nMUrea linker provides H-bond donors for receptor anchoring.
Suvorexant Hit Unsubstituted 1,4-diazepaneOX1R28 nMGood potency but high metabolic clearance.
Suvorexant (7R)-Methyl-1,4-diazepane OX1R 0.55 nM Methyl group restricts conformation, boosting potency 50x.

Experimental Protocols

Synthetic Protocol: Construction of Chiral 1,4-Diazepane Cores

Objective: Synthesis of (S)-7-methyl-1,4-diazepane scaffold via Fukuyama-Mitsunobu Cyclization. This method is preferred for generating enantiomerically pure scaffolds required for high-affinity drugs like Suvorexant.

Reagents:

  • (S)-Alaninol (Starting material)

  • NsCl (2-Nitrobenzenesulfonyl chloride)

  • DEAD (Diethyl azodicarboxylate)

  • PPh3 (Triphenylphosphine)

  • Thiophenol (for deprotection)

Step-by-Step Methodology:

  • Sulfonylation: React (S)-alaninol with NsCl (2.2 eq) and Et3N in DCM at 0°C to form the bis-nosyl derivative.

    • Why: Nosyl groups activate the nitrogen for alkylation and protect the amine.

  • Mitsunobu Cyclization:

    • Dissolve the bis-nosyl intermediate in anhydrous Toluene.

    • Add PPh3 (1.5 eq) and 1,3-propanediol derivative (if extending ring) or ethylene glycol equivalent.

    • Add DEAD (1.5 eq) dropwise at 0°C. Stir at room temperature for 12h.

    • Mechanism:[7][8] The alcohol is activated by PPh3-DEAD, allowing the sulfonamide nitrogen to attack, closing the 7-membered ring.

  • Deprotection (Denosylation):

    • Treat the cyclic intermediate with Thiophenol (2.5 eq) and K2CO3 in DMF at 50°C.

    • Result: This yields the free secondary amine (S)-7-methyl-1,4-diazepane.

  • Purification: Acid-base extraction followed by distillation or column chromatography (DCM/MeOH/NH3).

Biological Protocol: Calcium Mobilization Assay (GPCRs)

Objective: Evaluate the functional antagonism of 1,4-diazepane derivatives against Gq-coupled GPCRs (e.g., OX1R, CXCR3) using a FLIPR (Fluorometric Imaging Plate Reader) system.

Materials:

  • HEK293 cells stably expressing the target receptor (e.g., OX1R).

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Probenecid (to inhibit dye efflux).

  • Agonist (e.g., Orexin-A).

Workflow Visualization:

Calcium_AssayStep1Cell Seeding(HEK293-OX1R, 20k cells/well)Incubate O/NStep2Dye Loading(Fluo-4 AM + Probenecid)37°C for 60 minStep1->Step2Step3Compound Addition(Add 1,4-Diazepane derivative)Incubate 15 min (Antagonist Mode)Step2->Step3Step4Agonist Injection(Add EC80 conc. of Orexin-A)Real-time Fluorescence MonitoringStep3->Step4Step5Data Analysis(Calculate IC50 from AUC)Step4->Step5

Caption: Standard workflow for FLIPR-based calcium mobilization assay to determine IC50 values of antagonists.

Protocol Steps:

  • Seeding: Plate cells (20,000/well) in black-walled, clear-bottom 384-well plates. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Loading Buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid, 4 µM Fluo-4 AM). Incubate for 60 min at 37°C.

  • Baseline Reading: Place plate in FLIPR instrument. Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

  • Antagonist Addition: Add 10 µL of test compound (1,4-diazepane derivative) at 3x concentration. Incubate for 15 minutes to allow equilibrium binding.

  • Agonist Challenge: Inject 10 µL of agonist (Orexin-A) at EC80 concentration.

  • Measurement: Monitor fluorescence increase for 120 seconds.

  • Analysis: The reduction in Calcium flux (Fluorescence Max - Min) compared to vehicle control is plotted to generate IC50 curves.

References

  • Discovery of Suvorexant (MK-4305): Coleman, P. J., et al. (2012). "Discovery of [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia." Journal of Medicinal Chemistry. Link

  • 1,4-Diazepane SAR in Orexin Antagonists: Coleman, P. J., et al. (2010).[9] "Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • CXCR3 Antagonists: Cole, A. G., et al. (2006).[10] "Identification and initial evaluation of 4-N-aryl-[1,4]diazepane ureas as potent CXCR3 antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Farnesyltransferase Inhibitors: Sousa, E., et al. (2011). "Potent farnesyltransferase inhibitors with 1,4-diazepane scaffolds as novel destabilizing microtubule agents in hormone-resistant prostate cancer."[11] Journal of Medicinal Chemistry. Link

  • Suvorexant Clinical Profile: Herring, W. J., et al. (2016). "Clinical Profile of Suvorexant for the Treatment of Insomnia." CNS Drugs. Link

Catalytic Applications of 1,4-Diazepane Scaffolds: Ligand Design and Cross-Coupling Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-diazepane (homopiperazine) scaffold is a highly versatile seven-membered heterocyclic ring. Compared to its six-membered counterpart, piperazine, the 1,4-diazepane ring possesses increased conformational flexibility and a wider natural bite angle. In the realm of catalysis, these structural nuances allow 1,4-diazepane derivatives to act as privileged ligand backbones for transition metals, forcing unique coordination geometries that accelerate challenging catalytic cycles. Furthermore, as a substrate, the functionalization of the 1,4-diazepane core via transition-metal catalysis is a critical operation in modern drug discovery.

This application note details the mechanistic causality behind utilizing 1,4-diazepane as a ligand in oxygen atom transfer (OAT) and ring-opening polymerization (ROP), followed by a self-validating protocol for the palladium-catalyzed N-arylation of electron-deficient 1,4-diazepane derivatives.

1,4-Diazepane as a Ligand Backbone in Transition Metal Catalysis

Molybdenum(VI) Oxotransferase Models (OAT Reactions)

Molybdenum oxotransferases catalyze the transfer of an oxygen atom to or from a substrate, a process vital in both biological systems and industrial oxidations. Symmetric linear bis(phenolate) ligands typically require high temperatures (e.g., 130 °C) to drive the oxygen atom transfer (OAT) from dimethyl sulfoxide (DMSO) to phosphines.

By replacing the linear backbone with a 1,4-diazepane core—specifically utilizing 1,4-bis(2-hydroxybenzyl)-1,4-diazepane—researchers have isolated asymmetric Mo(VI) dioxo complexes that exhibit drastically enhanced catalytic rates .

Mechanistic Causality: The rigid yet distinct bite angle of the seven-membered 1,4-diazepane ring forces the molybdenum center into a distorted octahedral geometry with an asymmetrical cis-β configuration. This steric distortion weakens the Mo=O bond trans to the tertiary amines, destabilizing the Mo(VI) ground state and significantly lowering the activation energy required for oxygen transfer. Consequently, OAT reactions proceed efficiently at just 65 °C .

OAT_Cycle MoVI Mo(VI) Dioxo Complex [MoO2(L)] SubstrateBind PMe3 Binding Formation of Adduct MoVI->SubstrateBind + PMe3 MoIV Mo(IV) Oxo Complex [MoO(L)] + OPMe3 SubstrateBind->MoIV OAT Step Oxidation DMSO Binding Oxygen Transfer MoIV->Oxidation + DMSO Oxidation->MoVI - DMS

Molybdenum(VI) 1,4-diazepane catalyzed Oxygen Atom Transfer (OAT) cycle.

Zr(IV)/Hf(IV) Salan Complexes for Ring-Opening Polymerization

In the ring-opening polymerization (ROP) of rac-lactide, controlling the stereochemistry and molecular weight distribution is paramount. When piperazine is used as a salan ligand backbone for Zr(IV) or Hf(IV), a mixture of coordination species often forms, leading to broad polydispersity. However, utilizing a homopiperazine (1,4-diazepane) backbone yields strictly 1:1 ligand-to-metal complexes .

Mechanistic Causality: The specific conformational constraints of the 1,4-diazepane ring force the reactive isopropoxide ligands on the metal center into a trans configuration in the solid state and solution. This rigid, well-defined active site prevents unwanted transesterification side-reactions during propagation, resulting in polylactides with highly narrow polydispersity indices .

Table 1: Comparative Catalytic Efficiency of Ligand Backbones
Catalytic SystemLigand BackboneOperating TempReaction TimePolydispersity / Yield
Mo(VI) OAT Linear Bis(phenolate)130 °C12 hoursModerate Yield
Mo(VI) OAT 1,4-Diazepane65 °C2 hours>95% Yield
Zr(IV) ROP Piperazine (6-membered)80 °C4 hoursBroad (Mixed Species)
Zr(IV) ROP 1,4-Diazepane (7-membered)80 °C4 hoursNarrow (Strict 1:1 Complex)

Protocol: Palladium-Catalyzed N-Arylation of 6,6-Difluoro-1,4-diazepane

The functionalization of 1,4-diazepane derivatives is a cornerstone of medicinal chemistry. However, introducing electron-withdrawing groups, such as gem-difluoro substituents at the 6-position, drastically reduces the nucleophilicity of the adjacent nitrogen atoms. Traditional Buchwald-Hartwig conditions often fail here due to sluggish oxidative addition and stalled reductive elimination .

To overcome this, we utilize RuPhos Pd G3 . The bulky, electron-rich RuPhos ligand accelerates reductive elimination, while the G3 precatalyst ensures rapid generation of the active Pd(0) species without requiring high thermal activation that could degrade the substrate.

Buchwald_Workflow Prep Glovebox Prep: RuPhos Pd G3 + NaOtBu Add Add 6,6-Difluoro-1,4-diazepane & Aryl Halide Prep->Add React Heat at 100°C (Cross-Coupling) Add->React Workup Filter (Celite) & Aqueous Wash React->Workup Purify Flash Chromatography (Mono-arylated Product) Workup->Purify

Step-by-step workflow for the Pd-catalyzed N-arylation of 1,4-diazepanes.

Reagents and Materials
  • Substrate: 6,6-Difluoro-1,4-diazepane (1.2 equiv)

  • Coupling Partner: Aryl bromide or Aryl triflate (1.0 equiv)

  • Catalyst: RuPhos Pd G3 (2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu, 1.5 equiv) - Must be strictly anhydrous.

  • Solvent: Anhydrous Toluene (0.2 M relative to aryl halide)

Table 2: Optimization Parameters for N-Arylation
Catalyst SystemBaseSolventObservation / Causality
Pd2(dba)3 / BINAPCs2CO3Dioxane<30% Yield. Sluggish reductive elimination due to insufficient ligand bulk.
RuPhos Pd G3K3PO4 (aq)Toluene/H2OTrace Product. Competing hydroxylation of aryl halide to phenol.
RuPhos Pd G3 NaOtBu (dry) Toluene (dry) >90% Yield. Rapid Pd(0) generation; bulk promotes reductive elimination.
Step-by-Step Methodology (Self-Validating System)

Step 1: Inert Atmosphere Preparation

  • Transfer a clean, oven-dried reaction vial equipped with a magnetic stir bar into a nitrogen-filled glovebox.

  • Weigh and add RuPhos Pd G3 (2 mol%) and anhydrous NaOtBu (1.5 equiv) to the vial.

  • Validation Check: The NaOtBu must be a free-flowing white powder. Clumping indicates moisture absorption, which will lead to aryl halide hydrolysis (phenol formation) rather than cross-coupling.

Step 2: Substrate Addition

  • Add the aryl bromide (1.0 equiv) to the vial.

  • Add 6,6-difluoro-1,4-diazepane (1.2 equiv).

  • Causality Note: A slight excess (1.2 to 1.5 equiv) of the diazepane is used to statistically favor mono-arylation and prevent the newly formed, highly reactive mono-arylated product from undergoing a second arylation event .

  • Dilute the mixture with anhydrous toluene to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined septum cap.

Step 3: Catalytic Reaction

  • Remove the sealed vial from the glovebox and immediately place it into a pre-heated aluminum heating block set to 100 °C.

  • Stir vigorously (800-1000 rpm) for 2 to 4 hours.

  • Validation Check: The reaction mixture should transition from a pale yellow/orange suspension to a darker, homogeneous solution as the active Pd(0) species enters the catalytic cycle.

  • Monitor the reaction via LC-MS by withdrawing a 10 µL aliquot, diluting in LC-grade acetonitrile, and checking for the disappearance of the aryl bromide.

Step 4: Quenching and Workup

  • Upon complete consumption of the aryl halide, remove the vial from the heat and allow it to cool to room temperature.

  • Dilute the mixture with ethyl acetate (3x reaction volume) and filter through a short pad of Celite to remove precipitated palladium black and inorganic salts.

  • Wash the filtrate sequentially with deionized water and brine to remove unreacted 1,4-diazepane and residual base.

Step 5: Isolation

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (typically using a Dichloromethane/Methanol gradient with 1% Et3N to prevent streaking of the basic amine).

References

  • Mechanistic insight into the reactivity of oxotransferases by novel asymmetric dioxomolybdenum(VI) model complexes. PubMed (NIH). Available at:[Link]

  • Homopiperazine and Piperazine Complexes of ZrIV and HfIV and Their Application to the Ring-Opening Polymerisation of Lactide. European Journal of Inorganic Chemistry. Available at:[Link]

Application Note: Synthesis and Functionalization of 1,4-Diazepane-Based Ligands

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and radiopharmacology. It details the synthesis of AAZTA-like 1,4-diazepane ligands , a class of chelators critical for MRI contrast agents and radiopharmaceuticals due to their rapid complexation kinetics and high stability.

Executive Summary

The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in coordination chemistry. Unlike rigid macrocycles (e.g., DOTA) that require heating for complexation, the semi-rigid 1,4-diazepane core—specifically the AAZTA (6-amino-6-methylperhydro-1,4-diazepinetetraacetic acid) class—offers a "Goldilocks" balance: it maintains high thermodynamic stability while allowing rapid metal complexation at room temperature.

This guide provides a validated, step-by-step protocol for the de novo synthesis of the functionalized diazepane core via the Nitro-Mannich reaction, followed by strategies for chemoselective


-alkylation.

Experimental Workflow Visualization

The following logic map illustrates the synthetic pathway from acyclic precursors to the final chelating ligand.

DiazepaneSynthesis Precursors Precursors: N,N'-Dibenzylethylenediamine + Nitroethane + Paraformaldehyde NitroMannich Step 1: Double Nitro-Mannich Cyclization (Formation of Diazepane Ring) Precursors->NitroMannich EtOH, Reflux, 5h NitroRed Step 2: Nitro Group Reduction (H2, Pd/C or Raney Ni) NitroMannich->NitroRed H2 (atm), Pd/C Core Intermediate: 6-Amino-6-methyl-1,4-diazepane NitroRed->Core Debenzylation complete Alkylation Step 3: N-Alkylation (tert-Butyl bromoacetate, K2CO3) Core->Alkylation pH control, ACN Deprotection Step 4: Acidic Deprotection (TFA) & Lactone Hydrolysis Alkylation->Deprotection TFA/DCM FinalLigand Final Product: AAZTA Ligand Deprotection->FinalLigand Base Hydrolysis

Figure 1: Synthetic logic flow for constructing the AAZTA 1,4-diazepane scaffold.

Protocol 1: De Novo Synthesis of the Diazepane Core

Objective: Synthesize 6-methyl-6-nitro-1,4-diazepane derivatives from acyclic diamines. Mechanism: The reaction relies on a double Nitro-Mannich condensation where the diamine acts as the nucleophile, formaldehyde as the electrophilic linker, and nitroethane as the carbon acid nucleophile.

Reagents & Equipment
  • Precursors:

    
    -Dibenzylethylenediamine diacetate (or free base), Nitroethane, Paraformaldehyde.
    
  • Solvent: Ethanol (absolute).

  • Catalyst: Palladium on Carbon (10% Pd/C) for subsequent reduction.

  • Equipment: Round-bottom flask, reflux condenser, hydrogenation apparatus (Parr shaker or balloon).

Step-by-Step Procedure
Step A: Ring Closure (Nitro-Mannich Cyclization)
  • Preparation: In a 250 mL round-bottom flask, dissolve

    
    -dibenzylethylenediamine diacetate (10.0 g, 27.7 mmol) in ethanol (80 mL).
    
  • Addition: Add nitroethane (2.2 mL, 30.5 mmol, 1.1 eq) and paraformaldehyde (3.5 g, ~116 mmol, 4.2 eq).

    • Note: A slight excess of paraformaldehyde ensures complete formation of the iminium intermediates.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with stirring. The suspension will typically become homogeneous within 30–60 minutes. Continue refluxing for 4–6 hours.

  • Work-up:

    • Remove solvent under reduced pressure.[1][2]

    • The residue is often a thick oil. Dissolve in minimal ethanol and allow to crystallize, or purify via flash chromatography (Silica gel, Hexane/EtOAc 8:2) if high purity is required.

    • Target Product: 1,4-Dibenzyl-6-methyl-6-nitro-1,4-diazepane.[3]

Step B: Reduction and Debenzylation
  • Setup: Dissolve the nitro-diazepane intermediate (5.0 g) in methanol (50 mL). Add 10% Pd/C (0.5 g, 10 wt%).

  • Hydrogenation: Purge the vessel with

    
    , then introduce 
    
    
    
    gas (balloon pressure is usually sufficient, though 30 psi in a Parr shaker is faster). Stir at room temperature for 12–24 hours.
    • Critical Checkpoint: This step performs two functions: reducing the nitro group to a primary amine and removing the

      
      -benzyl protecting groups. Monitor via ESI-MS to ensure complete debenzylation (
      
      
      
      peaks).
  • Isolation: Filter the catalyst through a Celite pad. Wash with methanol.[2] Evaporate the filtrate to obtain the 6-amino-6-methyl-1,4-diazepane core as a waxy solid or oil.

Protocol 2: N-Functionalization (Ligand Arming)

Objective: Alkylate the cyclic secondary amines and the exocyclic primary amine to introduce coordinating acetate arms (AAZTA synthesis).

Reagents
  • Alkylating Agent: tert-Butyl bromoacetate.

  • Base: Potassium carbonate (

    
    , anhydrous).[4]
    
  • Solvent: Acetonitrile (MeCN).

Step-by-Step Procedure
  • Reaction: Suspend the 6-amino-6-methyl-1,4-diazepane core (1.0 eq) and

    
     (6.0 eq) in dry MeCN.
    
  • Addition: Cool to 0°C. Dropwise add tert-butyl bromoacetate (4.5 eq).

    • Tip: The exocyclic amine (

      
      ) is more nucleophilic than the endocyclic secondary amines. Stoichiometry control is vital if you intend to leave the cyclic amines free. For full substitution (AAZTA), use excess.
      
  • Conditions: Warm to room temperature and stir for 24 hours.

  • Purification: Filter off inorganic salts. Evaporate solvent. Purify the residue via column chromatography (DCM/MeOH gradient).

  • Deprotection (The Acid Step):

    • Dissolve the ester-protected ligand in Dichloromethane (DCM) and Trifluoroacetic acid (TFA) (1:1 ratio). Stir for 6–12 hours.

    • Troubleshooting (Lactonization): A common side reaction involves the formation of a lactone between a carboxylic acid arm and a proximal hydroxyl group (if present) or internal cyclization. If MS shows a mass corresponding to

      
      , treat the crude acidic residue with basic water (pH 10, NaOH) for 1 hour to hydrolyze the lactone, then re-acidify to isolate the final ligand.
      

Data Summary & Validation

ParameterSpecification / Observation
Typical Yield (Cyclization) 70–85% (1,4-dibenzyl-6-methyl-6-nitro-1,4-diazepane)
Typical Yield (Reduction) 90–95% (Quantitative debenzylation is common)
Key NMR Signal (Core) ¹H NMR: Distinct singlets for methyl group (~1.1 ppm) and diastereotopic methylene protons of the ring.[5]
Mass Spec (ESI) Look for [M+H]+ of core; absence of benzyl fragments (91 Da loss patterns).
Safety Note Nitroethane is a controlled precursor in some jurisdictions (explosives precursor). Verify local regulations.

Troubleshooting & Expert Insights

Issue: Incomplete Debenzylation
  • Cause: Catalyst poisoning or insufficient

    
     pressure.
    
  • Solution: Add fresh Pd/C catalyst (5 wt%) and increase pressure to 50 psi. Alternatively, use Pearlman’s catalyst (

    
    ) which is more active for debenzylation.
    
Issue: Mono- vs. Bis-Alkylation
  • Insight: The endocyclic nitrogens are sterically hindered compared to the exocyclic amine. If you observe incomplete alkylation on the ring, switch to a stronger base (e.g.,

    
    ) or heat the reaction to 60°C.
    
Issue: Lactone Formation
  • Context: During TFA deprotection, the proximity of carboxylic acid arms can lead to acid-catalyzed intramolecular condensation.

  • Fix: Always perform a final "basic wash" (pH > 10) followed by neutralization to ensure all arms are in the open carboxylate form before complexation with metals.

References

  • Aime, S., et al. (2004). Synthesis and NMR Studies of a New Diazepane-Based Ligand (AAZTA). Inorganic Chemistry.[6] Link

  • Tei, L., et al. (2010).[7] AAZTA-based bifunctional chelating agents for the synthesis of multimeric/dendrimeric MRI contrast agents.[7] Organic & Biomolecular Chemistry.[6][7][8][9][10][11] Link

  • Baranyai, Z., et al. (2024). The Legacy of AAZTA—Synthesis and Coordination Chemistry.[12] MDPI Pharmaceuticals. Link

  • BenchChem. (2025).[1] Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide.Link

Sources

use of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane in agrochemical research

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Investigation of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane as a Novel Scaffold in Agrochemical Research

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Rationale for a Novel Chemical Entity

The relentless evolution of resistance in pests, weeds, and pathogens necessitates a continuous pipeline of novel agrochemical active ingredients.[1][2] The discovery process often hinges on the strategic combination of chemical scaffolds known to confer biological activity with functional groups that enhance performance and optimize physicochemical properties. This guide focuses on 1-(2,2,2-Trifluoroethyl)-1,4-diazepane , a compound rationally designed to merge the biological potential of the 1,4-diazepane core with the performance-enhancing attributes of the trifluoroethyl group.

The 1,4-diazepane ring is a seven-membered heterocyclic structure recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[3][4] Derivatives of this structure have demonstrated a vast range of pharmacological activities, including antibacterial, antifungal, and anticonvulsant properties, suggesting their potential for interaction with biological targets relevant to pest control.[4][5]

The incorporation of fluorine, particularly the trifluoroethyl (-CH₂CF₃) or trifluoromethyl (-CF₃) group , is a cornerstone of modern agrochemical design.[6] Approximately 30% of all currently used agricultural chemicals are fluorine-based.[7] The introduction of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[8][9] The strong carbon-fluorine bond is highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the compound's bioavailability and residual activity in the field.[10][11] The trifluoroethyl group, serving as a bioisostere of an ethyl or ethoxy group, can thus transform a moderately active scaffold into a potent and stable agrochemical candidate.[12]

This document provides a comprehensive guide for the synthesis and systematic evaluation of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane as a potential lead compound for a new generation of herbicides, fungicides, or insecticides.

Hypothesized Physicochemical and Metabolic Profile

The strategic introduction of the trifluoroethyl group onto the 1,4-diazepane scaffold is predicted to modulate its properties in several key areas crucial for agrochemical efficacy. Understanding these anticipated changes provides the causal basis for its investigation.

  • Metabolic Stability: The primary rationale for fluorination is to block metabolic degradation.[10] The C-F bond is significantly stronger than a C-H bond, making the trifluoroethyl group highly resistant to oxidative attack. This is expected to increase the compound's half-life in target organisms and the environment, potentially leading to longer-lasting efficacy.[11]

  • Lipophilicity (LogP): Fluorination can have nuanced effects on lipophilicity. While a single fluorine atom often increases LogP, the highly polarized trifluoromethyl or trifluoroethyl group can alter the molecule's surface electrostatics, influencing membrane permeability and transport to the target site.[8][10] This modulation is critical for optimizing uptake by plants, fungi, or insects.

  • Basicity (pKa): As a highly electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[10] The placement of the trifluoroethyl group on a nitrogen atom of the diazepane ring is expected to significantly decrease the basicity (lower the pKa) of that nitrogen.[13] This change in ionization state at physiological pH can dramatically affect solubility, membrane crossing, and binding interactions with the target enzyme or receptor.[8]

Table 1: Predicted Physicochemical Property Modulation

Property Parent Scaffold (1,4-Diazepane) Predicted Effect of Trifluoroethylation Rationale for Agrochemical Relevance
Metabolic Stability Susceptible to N-dealkylation & oxidation Significantly Increased Enhances bioavailability and residual activity, reducing application frequency.[11]
Lipophilicity (LogP) Moderately polar Modulated Optimized lipophilicity is crucial for uptake and translocation within the target organism.[8]

| Basicity (pKa) | Basic (two nitrogen atoms) | Decreased | Alters ionization state, impacting solubility, membrane permeability, and target binding.[10][13] |

Synthesis Protocol: Reductive N-Trifluoroethylation

A robust and scalable synthesis is paramount for generating sufficient material for screening. The following protocol describes a practical, catalyst-free reductive trifluoroethylation of 1,4-diazepane using trifluoroacetic acid (TFA) as the fluorine source and a silane reducing agent. This method is advantageous due to the use of stable and inexpensive reagents.[14][15]

Protocol 1: Synthesis of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane

  • Materials & Reagents:

    • 1,4-Diazepane

    • Trifluoroacetic acid (TFA)

    • Phenylsilane (PhSiH₃)

    • Toluene, anhydrous

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Round-bottomed flask, condenser, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

  • Reaction Setup:

    • To an oven-dried 100 mL round-bottomed flask under an argon atmosphere, add 1,4-diazepane (1.0 g, 10 mmol, 1.0 equiv.).

    • Dissolve the starting material in 20 mL of anhydrous toluene.

  • Reaction Execution:

    • To the stirred solution, add trifluoroacetic acid (1.3 mL, 17.5 mmol, 1.75 equiv.) dropwise at room temperature.

    • Following the TFA addition, add phenylsilane (3.7 mL, 30 mmol, 3.0 equiv.) dropwise.

    • Heat the reaction mixture to 70°C and maintain for 16-24 hours.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude material by column chromatography on silica gel to afford the pure 1-(2,2,2-Trifluoroethyl)-1,4-diazepane.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start 1,4-Diazepane in Toluene Inert Inert Atmosphere (Argon) Add_TFA Add TFA Start->Add_TFA Step 1 Add_Silane Add Phenylsilane Add_TFA->Add_Silane Step 2 Heat Heat to 70°C (16-24h) Add_Silane->Heat Step 3 Quench Quench with NaHCO₃ Heat->Quench Step 4 Extract Extract with Et₂O Quench->Extract Step 5 Purify Column Chromatography Extract->Purify Step 6 Product Pure Product Purify->Product Final

Caption: Workflow for the synthesis of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane.

Agrochemical Screening Protocols

A tiered screening approach is essential for efficiently evaluating a new chemical entity. The following protocols outline the primary screens for herbicidal, fungicidal, and insecticidal activities.

G cluster_primary Primary Screening (Single High Dose) cluster_secondary Secondary Screening (If Active) Start Synthesized Compound: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane Herbicide Herbicidal Assay Start->Herbicide Fungicide Fungicidal Assay Start->Fungicide Insecticide Insecticidal Assay Start->Insecticide DoseResponse Dose-Response & EC₅₀/LC₅₀ Determination Herbicide->DoseResponse Fungicide->DoseResponse Insecticide->DoseResponse Spectrum Spectrum of Activity (More Species) DoseResponse->Spectrum MoA Mode of Action Studies Spectrum->MoA

Caption: Tiered screening cascade for a novel agrochemical candidate.

Protocol 2: Herbicidal Activity Screening (Whole Plant Assay)

This protocol assesses both pre-emergence (soil-applied) and post-emergence (foliar-applied) activity against representative monocot and dicot weed species.[16][17]

  • Materials:

    • Test compound stock solution (e.g., 10,000 ppm in acetone with 0.5% Tween-80).

    • Seeds of test species:

      • Monocot: Barnyardgrass (Echinochloa crus-galli)

      • Dicot: Velvetleaf (Abutilon theophrasti)

    • Pots with sterile loam soil.

    • Laboratory sprayer calibrated for consistent delivery.

    • Greenhouse or growth chamber with controlled conditions (25°C, 14h light/10h dark).

    • Positive controls (e.g., Glyphosate, 2,4-D) and a negative control (solvent blank).

  • Procedure for Post-Emergence Assay:

    • Sow seeds in pots and grow plants to the 2-3 leaf stage.

    • Prepare spray solutions by diluting the stock to the target concentration (e.g., 1000 g ai/ha).

    • Evenly spray the foliage of the test plants until runoff. Treat 3-5 replicate pots per compound/species.

    • Return plants to the greenhouse and observe for 14-21 days.

  • Procedure for Pre-Emergence Assay:

    • Sow seeds into the soil at the appropriate depth.

    • Immediately after sowing, apply the test solution evenly to the soil surface using the laboratory sprayer.

    • Place pots in the greenhouse and water as needed.

    • Observe for 21 days, noting any inhibition of germination or emergence.

  • Evaluation:

    • Visually assess plant injury at 3, 7, and 14 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = complete plant death).

    • At the end of the experiment, harvest the above-ground biomass and measure the fresh weight to calculate the percent growth inhibition relative to the negative control.

Table 2: Template for Recording Herbicidal Activity Data

Compound Conc. (g ai/ha) Test Species Application Visual Injury (%) @ 14 DAT Growth Inhibition (%)
TFE-Diazepane 1000 E. crus-galli Post-emergence
TFE-Diazepane 1000 A. theophrasti Post-emergence
TFE-Diazepane 1000 E. crus-galli Pre-emergence
TFE-Diazepane 1000 A. theophrasti Pre-emergence

| Negative Control| - | E. crus-galli | Post-emergence| 0 | 0 |

Protocol 3: Fungicidal Activity Screening (In Vitro Mycelial Growth Assay)

This protocol uses the "poisoned food" technique to determine the direct inhibitory effect of the compound on the growth of key plant pathogenic fungi.[7][18]

  • Materials:

    • Pure cultures of test fungi (e.g., Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani).

    • Potato Dextrose Agar (PDA).

    • Test compound stock solution in DMSO.

    • Sterile petri dishes (90 mm).

    • Sterile cork borer (5 mm diameter).

    • Incubator set to 25°C.

  • Procedure:

    • Prepare PDA and autoclave. Cool to 45-50°C in a water bath.

    • Add the test compound stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 ppm). Mix thoroughly. A solvent-only control must be included.

    • Pour the amended PDA into sterile petri dishes and allow to solidify. Prepare three replicate plates per treatment.

    • Using the cork borer, take a 5 mm plug of mycelium from the edge of an actively growing fungal culture.

    • Place the mycelial plug, fungus-side down, in the center of each PDA plate (both treated and control).

    • Seal the plates and incubate at 25°C in the dark.

  • Evaluation:

    • Measure the colony diameter (in two perpendicular directions) of the fungal growth daily until the fungus in the control plates reaches the edge of the dish.

    • Calculate the percentage inhibition of mycelial growth using the formula:

      • Inhibition (%) = [(C - T) / C] x 100

      • Where C = average colony diameter of the control, and T = average colony diameter of the treatment.

Table 3: Template for Recording Fungicidal Activity Data

Compound Conc. (ppm) Test Fungus Avg. Colony Diameter (mm) Mycelial Growth Inhibition (%)
TFE-Diazepane 50 F. graminearum
TFE-Diazepane 50 B. cinerea
TFE-Diazepane 50 R. solani

| Control (DMSO)| - | F. graminearum | | 0 |

Protocol 4: Insecticidal Activity Screening (Diet Incorporation/Leaf Dip Assay)

This protocol assesses insecticidal activity through both ingestion and contact, using a common pest like the Diamondback Moth (Plutella xylostella) larvae or Cowpea Aphid (Aphis craccivora).[19][20]

  • Materials:

    • Test insects (e.g., 2nd or 3rd instar larvae of P. xylostella or adult aphids).

    • Cabbage leaf discs or artificial diet.

    • Test compound solution (e.g., 200 ppm in 0.1% Triton X-100 water).

    • Petri dishes or multi-well plates with ventilation.

    • Fine paintbrush for handling insects.

    • Growth chamber (25°C, 16h light/8h dark).

  • Procedure (Leaf Dip for Larvae):

    • Prepare test solutions at the desired concentration.

    • Dip fresh cabbage leaf discs (approx. 5 cm diameter) into the test solution for 30 seconds.

    • Allow the discs to air dry completely. Place one disc in each petri dish lined with moist filter paper.

    • Using a paintbrush, carefully transfer 10 larvae onto each leaf disc. Prepare 3-5 replicates.

    • Include a solvent-only control.

    • Seal the dishes and place them in the growth chamber.

  • Evaluation:

    • Assess larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with the paintbrush.

    • Record sublethal effects such as feeding inhibition, paralysis, or developmental abnormalities.

    • Correct for control mortality using Abbott's formula if control mortality is between 5-20%.

Table 4: Template for Recording Insecticidal Activity Data

Compound Conc. (ppm) Test Insect Corrected Mortality (%) @ 48h Observations (e.g., anti-feedant)
TFE-Diazepane 200 P. xylostella
TFE-Diazepane 200 A. craccivora

| Control | - | P. xylostella | 0 | Normal feeding |

Conclusion and Future Directions

The compound 1-(2,2,2-Trifluoroethyl)-1,4-diazepane represents a logically designed chemical entity for agrochemical discovery. The fusion of a biologically relevant diazepane scaffold with a performance-enhancing trifluoroethyl group provides a strong rationale for its investigation. The protocols detailed herein offer a standardized framework for its synthesis and primary screening. Positive results in any of these initial assays would warrant progression to secondary screening, including dose-response studies to determine EC₅₀/LC₅₀ values, evaluation against a broader spectrum of pests, and initial mode of action studies to identify its biological target.[2][5] This structured approach ensures a thorough and efficient evaluation of its potential as a novel crop protection agent.

References

  • (2022). Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane. Organic Letters. [Link]

  • (2023). Recent advances in trifluoroethylation reaction. RSC Publishing. [Link]

  • (n.d.). Trifluoromethyl group – Knowledge and References. Taylor & Francis. [Link]

  • (n.d.). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. [Link]

  • (2026). Synthesis and Biological Evaluation of N–CF3 Diaryl Amines. ACS Publications. [Link]

  • (2013). Mode of action of pesticides and the novel trends – A critical review. International Research Journal of Agricultural Science and Soil Science. [Link]

  • (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. PMC. [Link]

  • (2025). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. MDPI. [Link]

  • (2025). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. MDPI. [Link]

  • (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Publishing. [Link]

  • (2018). (PDF) Mode of action of pesticides and the novel trends – A critical review. ResearchGate. [Link]

  • (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OUCI. [Link]

  • (n.d.). Development of novel pesticides in the 21st century. PMC. [Link]

  • (n.d.). Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines | Request PDF. ResearchGate. [Link]

  • (n.d.). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC. [Link]

  • (n.d.). Synthesis and characterization of some 1,4-diazepin es derivatives. SciSpace. [Link]

  • (2025). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications. [Link]

  • (2023). The Establishment of a Highly Sensitive Insecticidal Activity Detection System Using Silkworm First Instar Larvae Enables an Efficient Search Method for Insecticide Seed Compounds. ACS Publications. [Link]

  • (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. [Link]

  • (2026). Understanding Pesticide Mode of Action. Cropaia. [Link]

  • (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. PMC. [Link]

  • (n.d.). guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications. IRIS. [Link]

  • (n.d.). Fluorine in drug discovery: Role, design and case studies. Preprint. [Link]

  • (2016). In Vitro Evaluation of Commercial Fungicides against Some of the Major Soil Borne Pathogens of Soybean. Walsh Medical Media. [Link]

  • (2022). Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane. ACS Publications. [Link]

  • (n.d.). In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. MDPI. [Link]

  • (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • (n.d.). In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con. The Aquila Digital Community. [Link]

  • (2020). Screening insecticides. Noldus. [Link]

  • (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • (2024). Novel Insecticide Molecules: Understanding the Structure and Mode of Action. Vigyan Varta. [Link]

  • (n.d.). (PDF) In vitro screening methods using chemical fungicides against canola black spot pathogen. ResearchGate. [Link]

  • (2022). Insecticidal Activity of Extracts, Fractions, and Pure Molecules of Cissampelos pareira Linnaeus against Aphid, Aphis craccivora Koch. MDPI. [Link]

Sources

Application Notes and Protocols for 1,4-Diazepane Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the 1,4-Diazepane Scaffold in Enzyme Inhibition

The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent conformational flexibility allows for the precise spatial orientation of various substituents, enabling tailored interactions with the active or allosteric sites of biological targets. This structural versatility has led to the development of 1,4-diazepane derivatives as potent and selective inhibitors of a wide range of enzymes and proteins, with significant therapeutic potential in areas such as thrombosis, inflammation, neurodegenerative diseases, and oncology.[1][2][3]

This guide provides an in-depth exploration of 1,4-diazepane derivatives as enzyme inhibitors, offering detailed protocols for their synthesis, characterization, and evaluation. It is designed for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their work. The protocols are presented with an emphasis on the rationale behind experimental choices, troubleshooting, and data interpretation to ensure robust and reproducible results.

Section 1: Synthesis and Characterization of 1,4-Diazepane Derivatives

A variety of synthetic routes to 1,4-diazepane derivatives have been developed, allowing for extensive chemical diversification.[4][5][6][7] The choice of synthetic strategy often depends on the desired substitution pattern and the commercial availability of starting materials.

General Synthetic Strategy: Reductive Amination

A common and versatile method for the synthesis of N-substituted 1,4-diazepanes involves the reductive amination of a 1,4-diazepane core with aldehydes or ketones. This approach allows for the introduction of a wide array of substituents at the nitrogen atoms.

Protocol 1: Synthesis of a Model 1,4-Diazepane Derivative

This protocol describes the synthesis of a generic N-substituted 1,4-diazepane derivative via reductive amination.

Materials:

  • 1,4-Diazepane

  • Substituted benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,4-diazepane (1.0 eq) and the desired substituted benzaldehyde (1.1 eq) in dichloromethane (DCM).

  • Reductive Amination: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution at room temperature. The reaction is often complete within a few hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[8][9]

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less basic than other borohydrides, minimizing side reactions.

  • Dichloromethane (DCM): DCM is a good solvent for the reactants and does not interfere with the reaction.

  • Sodium bicarbonate wash: This step neutralizes any remaining acidic species and helps to remove unreacted starting materials.

Characterization Techniques

Thorough characterization is essential to confirm the identity and purity of the synthesized 1,4-diazepane derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the compound.[8][9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

Section 2: Protocols for Evaluating Enzyme Inhibition

This section provides detailed protocols for assessing the inhibitory activity of 1,4-diazepane derivatives against several key enzyme and protein targets.

Factor Xa Inhibition Assay (Antithrombotic Target)

Factor Xa (FXa) is a critical serine protease in the blood coagulation cascade, making it a key target for antithrombotic drugs.[1]

Protocol 2: Chromogenic Factor Xa Inhibition Assay

Principle:

This assay measures the ability of a compound to inhibit the enzymatic activity of FXa. The enzyme cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The rate of color formation is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Human Factor Xa

  • Chromogenic FXa substrate (e.g., S-2222)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.3, containing NaCl and EDTA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of human Factor Xa and the chromogenic substrate in Tris-HCl buffer. Prepare serial dilutions of the 1,4-diazepane test compounds.

  • Assay Setup: To the wells of a 96-well plate, add the Tris-HCl buffer, the test compound dilutions, and the Factor Xa solution. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the chromogenic substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Causality Behind Experimental Choices:

  • Buffer Composition: The buffer maintains a stable pH for optimal enzyme activity and includes salts to mimic physiological ionic strength. EDTA is often included to chelate any divalent metal ions that might interfere with the assay.

  • Substrate Concentration: The substrate concentration is typically kept at or below the Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibitors.[10]

  • Pre-incubation: This step allows the inhibitor and enzyme to reach equilibrium before the substrate is added, which is particularly important for inhibitors with a slow-binding mechanism.

Data Presentation:

CompoundTargetIC₅₀ (nM)Reference
YM-96765Factor Xa6.8[1]
... ... ... ...
LFA-1/ICAM-1 Interaction Inhibition Assay (Anti-inflammatory Target)

Lymphocyte function-associated antigen-1 (LFA-1) is an integrin receptor on leukocytes that binds to intercellular adhesion molecule-1 (ICAM-1) on endothelial cells, mediating leukocyte adhesion and migration. Inhibiting this interaction is a promising strategy for treating inflammatory diseases.[2]

Protocol 3: LFA-1/ICAM-1 ELISA-based Inhibition Assay

Principle:

This assay measures the ability of a compound to block the binding of purified LFA-1 to immobilized ICAM-1. The amount of LFA-1 bound is detected using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a colorimetric reaction.

Materials:

  • Recombinant human ICAM-1

  • Recombinant human LFA-1

  • Anti-LFA-1 antibody-HRP conjugate

  • TMB substrate

  • 96-well high-binding microplate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

  • Plate Coating: Coat the wells of a 96-well microplate with recombinant human ICAM-1 overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Inhibition Step: Add serial dilutions of the 1,4-diazepane test compounds to the wells, followed by the addition of recombinant human LFA-1. Incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate and add the anti-LFA-1 antibody-HRP conjugate. Incubate for 1 hour at room temperature.

  • Signal Development: Wash the plate and add the TMB substrate. Stop the reaction with a stop solution (e.g., 1M H₂SO₄).

  • Measurement and Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the percent inhibition and determine the IC₅₀ value.

Data Presentation:

CompoundTargetIC₅₀ (nM)Reference
18dLFA-1/ICAM-1110[2]
18eLFA-1/ICAM-170[2]
Amyloid-β Aggregation Inhibition Assay (Alzheimer's Disease Target)

The aggregation of amyloid-β (Aβ) peptides into neurotoxic oligomers and fibrils is a central event in the pathogenesis of Alzheimer's disease.[11] Inhibiting this process is a major therapeutic goal.

Protocol 4: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

Principle:

Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This assay monitors the kinetics of Aβ aggregation in the presence and absence of an inhibitor by measuring the increase in ThT fluorescence over time.[12][13][14][15][16]

Materials:

  • Synthetic Aβ peptide (e.g., Aβ₄₂)

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well non-binding black microplate

  • Fluorescence plate reader

Procedure:

  • Aβ Preparation: Prepare a stock solution of Aβ peptide in a suitable solvent (e.g., HFIP) to ensure it is in a monomeric state.[17] Remove the solvent and resuspend the peptide in a small volume of DMSO, then dilute to the final concentration in PBS.

  • Assay Setup: In a 96-well non-binding black plate, add PBS, ThT solution, and the Aβ peptide solution. Add serial dilutions of the 1,4-diazepane test compounds to the appropriate wells.

  • Kinetic Measurement: Place the plate in a fluorescence plate reader set to 37°C. Measure the fluorescence intensity (Excitation ~440 nm, Emission ~485 nm) at regular intervals (e.g., every 10 minutes) with intermittent shaking.

  • Data Analysis: Plot the fluorescence intensity versus time to obtain aggregation curves. The lag time, elongation rate, and final plateau fluorescence are key parameters. Calculate the percent inhibition of aggregation at a specific time point and determine the IC₅₀ value.

Causality Behind Experimental Choices:

  • Non-binding Plate: A non-binding plate is crucial to prevent the peptide from adhering to the well surfaces, which would interfere with the aggregation kinetics in solution.[15]

  • ThT Concentration: The ThT concentration should be optimized to provide a good signal-to-noise ratio without significantly affecting the aggregation process itself.[12]

  • Shaking: Intermittent shaking provides the energy required for fibril elongation and helps to ensure a reproducible aggregation process.

Section 3: Secondary Assays: Cytotoxicity and Neuroprotection

It is essential to evaluate the cellular effects of potential inhibitors to assess their therapeutic window and potential off-target toxicity.

MTT Assay for Cell Viability and Cytotoxicity

Principle:

The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[18][19][20][21][22]

Protocol 5: MTT Assay

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed the SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 1,4-diazepane derivatives for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of untreated control cells.

Neuroprotection Assay against Oxidative Stress

Principle:

This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂).[23][24][25]

Protocol 6: H₂O₂-Induced Neurotoxicity Assay

Materials:

  • SH-SY5Y cells

  • Cell culture medium

  • Hydrogen peroxide (H₂O₂)

  • Reagents for a viability assay (e.g., MTT)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the 1,4-diazepane derivatives for a defined period (e.g., 1-2 hours).

  • Oxidative Stress Induction: Add H₂O₂ to the wells (except for the untreated control) to induce oxidative stress.

  • Incubation: Incubate the cells for 24 hours.

  • Viability Assessment: Perform an MTT assay (Protocol 5) to determine the cell viability.

  • Data Analysis: Compare the viability of cells treated with the test compounds and H₂O₂ to those treated with H₂O₂ alone to determine the neuroprotective effect.

Section 4: Data Interpretation and Troubleshooting

Understanding Inhibition Data
  • IC₅₀: The half-maximal inhibitory concentration is a measure of the potency of an inhibitor. A lower IC₅₀ value indicates a more potent inhibitor.

  • Mechanism of Inhibition: Further kinetic studies (e.g., varying substrate concentrations) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Troubleshooting Common Assay Problems
  • High Background Signal: This can be caused by compound interference (e.g., auto-fluorescence) or reagent contamination. Run appropriate controls to identify the source of the high background.[11][26][27][28]

  • Poor Reproducibility: This can result from inconsistent pipetting, temperature fluctuations, or reagent instability. Ensure all reagents are properly stored and that the assay is performed with precision. For aggregation assays, the initial monomeric state of the peptide is critical for reproducibility.[29][30][31]

  • False Positives/Negatives: Compounds can interfere with the assay in various ways (e.g., by aggregating and scattering light). It is important to perform counter-screens and orthogonal assays to confirm hits.[11][27]

Visualizations

Experimental Workflow for Enzyme Inhibition Screening

G cluster_prep Preparation cluster_assay Primary Screening cluster_secondary Secondary Assays cluster_analysis Analysis synthesis Synthesis of 1,4-Diazepane Derivatives characterization Characterization (NMR, MS, HPLC) synthesis->characterization primary_assay Enzyme Inhibition Assay (e.g., Factor Xa) characterization->primary_assay Test Compounds ic50 IC50 Determination primary_assay->ic50 cytotoxicity Cytotoxicity Assay (MTT) ic50->cytotoxicity Active Compounds neuroprotection Neuroprotection Assay ic50->neuroprotection sar Structure-Activity Relationship (SAR) cytotoxicity->sar neuroprotection->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for the discovery of 1,4-diazepane enzyme inhibitors.

Mechanism of Action Pathway

G cluster_enzyme Enzyme Active Site Enzyme Enzyme (e.g., Factor Xa) Product Product Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Binds Inhibitor 1,4-Diazepane Inhibitor Inhibitor->Enzyme Binds to Active Site

Sources

Troubleshooting & Optimization

Technical Support Center: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #TFE-DZP-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Yield and Regioselectivity in N-Trifluoroethylation

Executive Summary: The "Yield Trap"

You are likely encountering low yields (<40%) due to two competing factors inherent to this specific scaffold:

  • The Symmetry Problem: 1,4-diazepane is a symmetrical diamine. Direct alkylation results in a statistical mixture of unreacted starting material, the desired mono-product, and the bis-alkylated impurity.

  • The Fluorous Effect: The electron-withdrawing nature of the trifluoroethyl (

    
    ) group significantly alters the nucleophilicity of the amine, often stalling the reaction or requiring harsh conditions that degrade reagents.
    

The Solution: Stop attempting direct alkylation on the free base. The only scalable, high-yield protocol requires a Protection-Alkylation-Deprotection (PAD) strategy using Trifluoroethyl Triflate (TFET) .

Route Selection Strategy

Before proceeding, use this decision matrix to validate your current approach.

RouteSelection Start START: Select Precursor FreeBase Free 1,4-Diazepane Start->FreeBase MonoBoc 1-Boc-1,4-Diazepane Start->MonoBoc DirectAlk Direct Alkylation (R-X + Base) FreeBase->DirectAlk Lowest Cost Reductive Reductive Amination (TFAE + NaBH3CN) FreeBase->Reductive Avoids Halides TfRoute Triflate Alkylation (TfOCH2CF3 + Base) MonoBoc->TfRoute Recommended ResultLow Outcome: Low Yield (<30%) Bis-alkylation mix DirectAlk->ResultLow ResultMed Outcome: Moderate Yield (40-60%) Hard purification Reductive->ResultMed ResultHigh Outcome: High Yield (>85%) Clean Mono-product TfRoute->ResultHigh

Figure 1: Decision matrix for synthetic route selection. The green path indicates the recommended high-yield protocol.

The Gold Standard Protocol: PAD Strategy

This protocol utilizes 1-Boc-1,4-diazepane to block one amine, forcing reaction exclusively at the remaining secondary amine. We use Trifluoroethyl Triflate (TFET) because trifluoroethyl iodide/bromide are often too unreactive due to the electron-withdrawing fluorine atoms.

Phase A: Preparation of Trifluoroethyl Triflate (In-Situ)

Note: TFET is commercially available but expensive and unstable. Fresh preparation is recommended.

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere.
    
  • Reagents:

    • 2,2,2-Trifluoroethanol (1.0 equiv)

    • Triflic anhydride (

      
      , 1.1 equiv)
      
    • 2,6-Lutidine (1.2 equiv) or Pyridine.

  • Procedure:

    • Cool alcohol/base in DCM to -78°C .

    • Add

      
       dropwise (Exothermic!).
      
    • Stir 30 mins at -78°C, then warm to 0°C.

    • Critical: Do not isolate. Use this solution directly for the alkylation.

Phase B: Alkylation of 1-Boc-1,4-diazepane
ParameterSpecificationReason
Substrate 1-Boc-1,4-diazepane (1.0 equiv)Prevents bis-alkylation.
Base DIPEA (2.5 equiv) or

(anhydrous)
Scavenges TfOH; DIPEA is soluble,

requires vigorous stirring.
Solvent DCM (if using in-situ TFET) or AcetonitrileAcetonitrile accelerates

reactions.
Temperature 0°C

RT
TFET decomposes at high heat.

Step-by-Step:

  • Add 1-Boc-1,4-diazepane and DIPEA to the TFET solution at 0°C .

  • Allow to warm to Room Temperature (RT) and stir for 12-16 hours.

  • Monitor: TLC (Stain with Ninhydrin or PMA; UV is weak for these aliphatics).

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: Flash chromatography (Hexane/EtOAc). The Boc-protected intermediate is stable and easy to purify.

Phase C: Deprotection & Isolation
  • Dissolve intermediate in DCM.

  • Add TFA (10-20 equiv) or 4M HCl in Dioxane .

  • Stir at RT until gas evolution ceases (1-2 hours).

  • Isolation (Crucial Step):

    • Option 1 (Free Base): Basify with 1M NaOH to pH > 12. Extract with DCM. Warning: The product is volatile.[1][2][3] Do not rotovap to dryness under high vacuum and heat.

    • Option 2 (Salt - Recommended): Evaporate acid/solvent. Triturate residue with

      
       to precipitate the Dihydrochloride salt . This is non-volatile and shelf-stable.
      

Troubleshooting Guide (FAQ)

Q1: My yield is <10% and I see mostly starting material.

Diagnosis: You likely used Trifluoroethyl Iodide or Bromide . Root Cause: The


 group pulls electron density from the 

-carbon, making it a poor electrophile for standard

attack. Fix: Switch to the Triflate (OTf) leaving group described in Phase A. It is approximately

times more reactive than the iodide.
Q2: I lost all my product during the concentration step.

Diagnosis: Volatility. Root Cause: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane is a low-molecular-weight amine. As a free base, it has significant vapor pressure. Fix: Isolate as the HCl or TFA salt . If you must have the free base, remove solvent at


 mbar and 

, and stop immediately when solvent volume is low.
Q3: I am seeing "over-alkylation" even with the Boc-group.

Diagnosis: Quaternization. Root Cause: The tertiary amine formed (the desired product) can react again with excess TFET to form a quaternary ammonium salt. Fix: Strict stoichiometry. Use 0.95 equiv of TFET relative to the amine. It is better to leave some unreacted starting material (separable) than to lose yield to quaternization.

Q4: Can I use Reductive Amination instead?

Answer: Yes, but with caveats. Protocol: React 1-Boc-1,4-diazepane with Trifluoroacetaldehyde ethyl hemiacetal (TFAE) . Reducing Agent: Use


 (Sodium cyanoborohydride) in MeOH/AcOH.
Pros:  Avoids handling unstable triflates.
Cons:  TFAE is often in equilibrium with hydrates and can be sluggish. Yields are typically 50-60%, whereas the Triflate route can yield >85%.

Comparative Data: Leaving Group Efficiency

The choice of electrophile is the single biggest determinant of yield for this specific transformation.

Electrophile (

)
Leaving Group AbilityApprox. Yield (24h, RT)Notes

Excellent 85-95% Recommended. Requires cold handling.

Poor< 15%Requires sealed tube,

+ (degradation risk).

Moderate30-40%Slow reaction; often requires excess heat.

(Reductive)
N/A50-65%Good alternative if Triflates are unavailable.

References

  • Trifluoroethylation of Secondary Amines (General Protocol)

    • Title: A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.[2]

    • Source: Nature Communic
    • URL:[Link] (Verified via Search Snippet 1.1)

  • Trifl

    • Title: Comparison of bromo- and iodoalkyl trifl
    • Source: Int J Rad Appl Instrum A.[4]

    • URL:[Link]

  • Synthesis of 1-Boc-1,4-diazepane Precursors

    • Title: Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling.[5]

    • Source: PMC / NIH.
    • URL:[Link]

  • Reductive Amin

    • Title: Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds.[6][7]

    • Source: Current Organic Chemistry.[6][8]

    • URL:[Link]

Sources

Technical Support Center: Purification of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane

[1]

Case ID: PUR-DZF-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Chromatography for Polar, Non-UV Active Fluorinated Amines[]

Executive Summary

Welcome to the Technical Support Center. You are likely here because purifying 1-(2,2,2-Trifluoroethyl)-1,4-diazepane is presenting a dual challenge: detection failure (no UV chromophore) and peak tailing (amine-silanol interaction).[]

This molecule possesses two nitrogen centers with distinct electronic environments.[] The





Below are the specific troubleshooting modules designed to resolve these issues.

Module 1: The "Invisible" Peak (Detection Issues)

User Complaint: "I injected my crude mixture, but the chromatogram is flat at 254 nm. I know my compound is there."

Root Cause: The target molecule lacks a conjugated

Troubleshooting Protocol:

  • Switch Detection Mode:

    • Primary Recommendation: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) . These are universal detectors for non-volatile compounds and are independent of optical properties.

    • Alternative: Use Mass Spectrometry (MS) detection (ESI+ mode). Monitor the

      
       ion (
      
      
      ).
  • TLC Visualization (Offline Monitoring): Since online UV fails, you must rely on chemical staining for fraction analysis.

    • Ninhydrin Stain: Excellent for secondary amines.[] The

      
       nitrogen will produce a distinct red/purple spot upon heating.
      
    • Iodine Chamber: Universal but reversible.[] Good for quick checks.

    • Dragendorff’s Reagent: Specific for alkaloids and tertiary/secondary amines (orange spots).

  • Low-UV Strategy (Last Resort):

    • If optical detection is the only option, set wavelength to 205–210 nm .

    • Constraint: You cannot use Ethyl Acetate or Acetone as solvents (UV cutoff >256 nm). You must use Acetonitrile/Water (Reverse Phase) or Hexane/IPA (Normal Phase), as these are UV transparent at 210 nm.

Visual Guide: Detection Strategy

DetectionStrategyStartStart: No Peak at 254 nmCheckEquipIs ELSD or MS available?Start->CheckEquipUseELSDUse ELSD/CAD(Universal Detection)CheckEquip->UseELSDYes (ELSD)UseMSUse MS (ESI+)Monitor m/z ~183CheckEquip->UseMSYes (MS)NoEquipOptical Detection OnlyCheckEquip->NoEquipNoTLCOffline Analysis:Stain Fractions (Ninhydrin)NoEquip->TLCStandard Solvents(DCM/MeOH)LowUVLow UV (205-210 nm)*Requires Transparent Solvents*NoEquip->LowUVTransparent Solvents(Hex/IPA or ACN/H2O)

Caption: Decision tree for detecting non-chromophoric amines like 1-(2,2,2-Trifluoroethyl)-1,4-diazepane.

Module 2: Peak Tailing & Streaking (Silanol Interactions)

User Complaint: "The product smears across 20 fractions or elutes as a broad, asymmetrical hump."

Root Cause: Standard silica gel (





Troubleshooting Protocol:

Method A: Mobile Phase Modifiers (Standard Silica)

You must suppress the ionization of the amine or block the silanols.

  • The "Gold Standard" Solvent System:

    • DCM / MeOH /

      
       : Dichloromethane with Methanol containing Ammonia.[][2]
      
    • Preparation: Do not use aqueous ammonium hydroxide (

      
      ) directly if possible, as it can cause phase separation in DCM.
      
    • Recipe: Use 7N

      
       in Methanol  (commercially available).
      
    • Gradient: 0% to 10% of [7N

      
      /MeOH] in DCM.
      
  • Alternative Modifier:

    • Triethylamine (TEA): Add 1% TEA to both the weak solvent (DCM or Hexane) and strong solvent (MeOH or EtOAc).

    • Note: TEA is harder to remove (higher boiling point) than ammonia.

Method B: Amine-Functionalized Silica (Recommended) []
  • Solution: Use KP-NH (Amine-bonded) silica cartridges.[][3]

  • Mechanism: The stationary phase is pre-functionalized with propyl-amine groups.[] These groups block the acidic silanols and create a basic surface environment.

  • Benefit: No mobile phase modifiers required.[] You can use standard Hexane/EtOAc or DCM/MeOH gradients without streaking.[]

Data Table 1: Recommended Solvent Systems

MethodStationary PhaseSolvent ASolvent BModifierNotes
Standard Regular SilicaDCMMeOH1%

or TEA
Use 7N

in MeOH for best miscibility.[]
Alternative Regular SilicaHexaneEtOAc2% TEAGood if compound is less polar.[] TEA required.[][4]
Premium Amine (KP-NH) Hexane EtOAc None Best separation.[] No modifier needed.
Reverse C18WaterACN0.1%

High pH buffer (pH 10) ensures free base form.
Module 3: The Fluorine Effect (Retention Prediction)

User Complaint: "I'm trying to separate my product from the non-fluorinated precursor (1,4-diazepane) or the bis-alkylated byproduct."

Scientific Insight: The 2,2,2-trifluoroethyl group is unique.

  • Lipophilicity: It is significantly more lipophilic than a methyl or ethyl group.[] The target will elute faster (lower retention) than the unsubstituted diazepane on Normal Phase silica.

  • Basicity: The

    
     group withdraws electrons, making the 
    
    
    nitrogen non-basic. The molecule behaves as a mono-amine rather than a di-amine regarding silanol interactions.[]

Separation Strategy:

  • Target vs. Precursor: The precursor (1,4-diazepane) has two basic amines and is very polar. It will stick to the baseline or elute very late compared to the trifluoroethyl product.

  • Target vs. Bis-alkylated: The bis-(trifluoroethyl) byproduct (if formed) lacks any highly basic secondary amine (both nitrogens are substituted with electron-withdrawing groups).[] It will elute very fast (near the solvent front) in DCM/MeOH.

Visual Guide: Elution Order (Normal Phase)

ElutionOrdercluster_columnNormal Phase Silica Column Flow ->FastBis-Alkylated Impurity(Least Polar, Non-Basic)TargetTarget: 1-(2,2,2-Trifluoroethyl)-diazepane(Moderately Polar, Mono-Basic)ExplanationFluorine increases lipophilicityand reduces N1 basicity,causing faster elution.Fast->ExplanationSlowStarting Material: 1,4-Diazepane(Most Polar, Di-Basic)

Caption: Predicted elution order on standard silica. The target elutes between the non-polar bis-product and the highly polar starting material.

Module 4: Workup & Isolation (Salt vs. Free Base)

User Complaint: "I purified the compound, but it turned into a gum/oil that degrades, or my yield is >100%."

Troubleshooting Protocol:

  • Salt Formation:

    • If you used TFA (Trifluoroacetic acid) in the mobile phase (common in Prep-HPLC), you have isolated the TFA salt. This is often a hygroscopic gum.[]

    • Action: Dissolve in DCM, wash with saturated aqueous

      
       or 1M NaOH, dry over 
      
      
      , and concentrate to obtain the free base oil.
  • Volatility Warning:

    • Small fluorinated amines can be surprisingly volatile.[]

    • Action: Do not leave on the high-vacuum pump for extended periods at elevated temperatures.[]

  • Stability:

    • Diazepanes can absorb

      
       from the air to form carbamates if left as the free base.
      
    • Recommendation: Store as the HCl salt for long-term stability.[] Treat the ethereal solution of the free base with 2M HCl in ether to precipitate the stable solid salt.

References & Authoritative Sources
  • Teledyne ISCO. "Flash Chromatography of Amines: Mobile Phase Selection."[] Application Note AN86. (Provides the foundational logic for using amine-modifiers and amine-functionalized silica). Link

  • Biotage. "Strategies for the Flash Purification of Nitrogen Heterocycles." The Flash Purification Blog. (Details the interaction of basic amines with silanols and the use of KP-NH silica). Link

  • Journal of Medicinal Chemistry. "Synthesis and Evaluation of Diazepane Derivatives." (General reference for the workup and handling of diazepane intermediates in drug discovery). J. Med.[][5] Chem. 2000, 43, 1664–1669. Link

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[] (Authoritative text on the polarity and physical properties of fluorinated solvents and substituents).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-(2,2,2-Trifluoroethyl)-1,4-diazepane before handling.

Technical Support Center: 1,4-Diazepane Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers synthesizing 1,4-diazepanes (homopiperazines). It addresses specific failure modes in cyclization, ring expansion, and functionalization, providing mechanistic insights and actionable solutions.

Introduction: The Homopiperazine Challenge

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, found in ligands for GPCRs, kinase inhibitors, and CNS agents. However, its synthesis is plagued by two fundamental entropic and enthalpic challenges:

  • Entropic Disadvantage: Forming a 7-membered ring is kinetically slower than 5- or 6-membered rings, making intermolecular oligomerization a dominant side reaction.

  • Symmetry Issues: The equivalent secondary amines at positions 1 and 4 make regioselective functionalization difficult without orthogonal protection strategies.

Module 1: Cyclization Failures (The "Polymer Problem")

Q: I am synthesizing 1,4-diazepane via the reaction of ethylenediamine and 1,3-dibromopropane. Why is my product a gummy, insoluble solid?

Diagnosis: You are experiencing intermolecular oligomerization rather than intramolecular cyclization. Mechanism: The formation of a 7-membered ring is less favorable entropically than the formation of linear chains. If the concentration of reactants is too high, a linear amine will react with a second molecule of dihalide rather than its own tail, leading to a "zipper" polymerization.

Troubleshooting Protocol:

  • High Dilution Technique: Operate at concentrations

    
    . Use a syringe pump to slowly add the dihalide to the diamine solution over 8–12 hours. This keeps the instantaneous concentration of the electrophile low, favoring the intramolecular reaction.
    
  • Use of Rigid Scaffolds (Tosylation): Do not use free ethylenediamine. Use

    
    -ditosylethylenediamine. The bulky tosyl groups induce a "rotameric effect" (Thorpe-Ingold effect analog) that pre-organizes the molecule for cyclization and prevents quaternary salt formation.
    
    • Reaction:

      
      -ditosylethylenediamine + 1,3-dibromopropane + 
      
      
      
      in DMF.
    • Deprotection: Remove Ts groups with

      
       or 
      
      
      
      .
Visualization: Competitive Cyclization Pathways

The following diagram illustrates the kinetic competition between the desired ring closure and the fatal polymerization pathway.

CyclizationPathways Start Linear Diamine + Dihalide Inter1 Mono-alkylated Intermediate Start->Inter1 SN2 Attack Ring 1,4-Diazepane (Desired 7-membered Ring) Inter1->Ring Intramolecular (High Dilution) Dimer Linear Dimer (14+ atoms) Inter1->Dimer Intermolecular (High Conc.) Polymer Insoluble Polymer (Gummy Solid) Dimer->Polymer Chain Propagation

Caption: Kinetic competition in 7-membered ring formation. High dilution favors the green path; high concentration triggers the red path.

Module 2: Schmidt Reaction Issues (Ring Expansion)

Q: I am converting N-benzyl-4-piperidone to the diazepan-5-one using sodium azide ( ) and sulfuric acid. My yield is low (<40%), and I see a byproduct with a different retention time.

Diagnosis: You are likely forming tetrazoles or experiencing fragmentation . Mechanism: The Schmidt reaction proceeds via an azidohydrin intermediate.[1]

  • Desired Path: Elimination of water to form an iminodiazonium ion, followed by phenyl/alkyl migration to expand the ring.

  • Side Reaction (Tetrazole): If an excess of

    
     is present, it can attack the iminodiazonium ion before rearrangement, leading to a fused tetrazole ring.
    

Troubleshooting Protocol:

  • Control

    
     Evolution:  Do not dump 
    
    
    
    into the acid. Add
    
    
    portion-wise to the ketone in polyphosphoric acid (PPA) or methanesulfonic acid to control the concentration of hydrazoic acid.
  • Temperature Control: Maintain temperature between 0°C and room temperature. Higher temperatures increase the rate of fragmentation side reactions.

  • Alternative Reagent: Consider using TMS-azide (

    
    )  with Triflic acid (
    
    
    
    ). This provides a more controlled source of the azide anion and often suppresses tetrazole formation compared to the heterogeneous
    
    
    system.

Module 3: Regioselectivity in Functionalization[2]

Q: I have 1,4-diazepane and want to add a benzyl group to just one nitrogen. I used 1 equivalent of benzyl bromide, but I got a mixture of starting material, mono-benzyl, and bis-benzyl products.

Diagnosis: Statistical Alkylation . Mechanism: The nucleophilicity of the secondary amine in the mono-benzyl product is often higher or similar to the starting material. Once the first alkylation occurs, the product competes for the remaining alkyl halide. In a statistical distribution, using 1.0 equivalent results in ~50% mono, ~25% bis, and ~25% unreacted.

Troubleshooting Protocol: Do NOT rely on stoichiometry alone. You must use a protection strategy.

Step-by-Step "Mono-Protection" Workflow:

  • Boc-Protection: React 1,4-diazepane (excess, 3-4 equivalents) with

    
     (1 equivalent) in DCM.
    
    • Why excess diazepane? To statistically favor the mono-Boc product. The unreacted diazepane can be washed away with water (it is highly water-soluble, whereas mono-Boc is organic soluble).

  • Functionalization: Alkylate the N-Boc-1,4-diazepane (now having only one free NH) with your benzyl bromide. This guarantees 100% regioselectivity for the free amine.

  • Deprotection: Remove the Boc group with TFA/DCM or HCl/Dioxane to yield the pure mono-N-benzyl-1,4-diazepane.

Visualization: Regioselectivity Decision Tree

Regioselectivity Start Start: 1,4-Diazepane Direct Direct Alkylation (1.0 eq R-X) Start->Direct Protected Protection Strategy (Excess Amine + 1.0 eq Boc2O) Start->Protected ResultBad Mixture: Unreacted + Mono + Bis-alkylated (Low Yield, Hard Purification) Direct->ResultBad Step1 Isolate Mono-Boc-Diazepane (Wash away excess amine) Protected->Step1 Step2 Alkylate Free NH (High Selectivity) Step1->Step2 Step3 Deprotect (TFA) Step2->Step3 ResultGood Pure Mono-N-Substituted Product Step3->ResultGood

Caption: Comparison of direct alkylation (statistical failure) vs. protection strategy (controlled success).

Module 4: Reduction & Workup (Lactam to Amine)

Q: I reduced 1,4-diazepan-5-one with Lithium Aluminum Hydride (LAH). During workup, I got a massive grey emulsion that trapped my product. Yield is <20%.

Diagnosis: Improper quenching of aluminum salts (Aluminum Hydroxide gel formation).

Troubleshooting Protocol (The Fieser Method): Do not just add water or acid randomly. Follow the n-n-3n rule strictly for granular precipitates that filter easily.

  • Weigh your LAH: Let's say you used

    
     grams  of LAH.
    
  • Dilute: Dilute the reaction mixture with diethyl ether (wet ether helps, but start with dry).

  • Quench Sequence (Slowly at 0°C):

    • Add

      
       mL  of Water. (Caution: Gas evolution 
      
      
      
      ).
    • Add

      
       mL  of 15% Aqueous NaOH.
      
    • Add

      
       mL  of Water.
      
  • Result: The aluminum salts will precipitate as a white/grey granular solid.

  • Filtration: Filter through a Celite pad. The solid will not clog the filter, and the filtrate will contain your clean amine.

Summary of Critical Parameters[3][4][5]

Reaction TypeCommon Side ReactionRoot CauseTechnical Solution
Cyclization (Diamine + Dihalide)Polymerization / Gummy SolidHigh concentration favors intermolecular reaction.High Dilution (<0.05M) or Ts-Protection (Rigid scaffold).
Schmidt Reaction (Piperidone -> Diazepanone)Tetrazole FormationExcess

attacks intermediate.
Use TMS-Azide/TfOH or control

addition rate.
N-Alkylation Bis-alkylation / MixturesEquivalent nucleophilicity of N1/N4.Boc-protection strategy (Excess amine + 1 eq Boc).
LAH Reduction Emulsions / Low Yield

gel trapping product.
Fieser Workup (n g LAH : n mL H2O : n mL NaOH : 3n mL H2O).

References

  • Schmidt Reaction Mechanism & Applications

    • Review of Schmidt Reaction in Heterocycle Synthesis.
    • Source:

  • Regioselective Alkylation Strategies

    • Troubleshooting regioselectivity in nitrogen heterocycle synthesis.
    • Source: (Analogous principles for diazepanes).

  • LAH Reduction Workup Procedures

    • Standard workup for Lithium Aluminum Hydride reductions (Fieser Method).
    • Source:

  • Synthesis of 1,4-Diazepanes (Homopiperazines)

    • General synthetic routes and biological significance.[2][3][4][5]

    • Source:

Sources

stability of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Chemical Profile

Molecule: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane CAS: 926216-03-7 (Generic/Analogous) Role: Privileged building block for medicinal chemistry (GPCR ligands, PROTAC linkers).[1][2]

This guide addresses the stability and reactivity of the 1-(2,2,2-trifluoroethyl)-1,4-diazepane scaffold.[1][2] The presence of the electron-withdrawing trifluoroethyl (


) group creates a unique "push-pull" electronic environment within the diazepane ring, significantly differentiating the two nitrogen atoms.[2]
Physicochemical Baseline
FeatureDescriptionImpact on Stability/Reactivity
N1 (Substituted) Attached to

Deactivated. The strong inductive effect (

) of the

group lowers the electron density on N1.[2] pKa is significantly reduced (est.[1] 4.5–5.5).[1]
N4 (Secondary) Free amine (

)
Reactive. Retains typical secondary amine characteristics.[2] Highly basic (pKa ~9.5–10.5) and nucleophilic.[3][4]
Ring Strain 7-Membered (Diazepane)Moderate. More conformationally flexible than piperazine.[1][2] Slightly higher entropy cost for ring closure, but generally stable.[1]

Troubleshooting: Acidic Conditions

Core Question: Can this scaffold survive standard deprotection cocktails (TFA, HCl)?

The Science

The trifluoroethyl group is remarkably stable in acidic media. Unlike amides or carbamates, the


 bond does not hydrolyze under standard acidic conditions used for Boc/Cbz deprotection.[1][2]

Common Issue: "I treated my Boc-protected intermediate with 4M HCl/Dioxane, but the product is a sticky gum/hygroscopic solid."

Diagnosis: Salt Polymorphism & Hygroscopicity.[1] Because the molecule contains two nitrogens, it can form mono- or di-salts.[1][2]

  • Mono-salt: Protonation occurs exclusively at N4 (the most basic site).[2]

  • Di-salt: Requires strong acid excess.[1][2] The N1 nitrogen is difficult to protonate due to the

    
     group. If forced into a di-salt (e.g., 2xHCl), the second proton is loosely held, making the salt highly hygroscopic and prone to "oiling out."[1]
    
Protocol: Handling Acidic Workups
  • Deprotection: Use TFA/DCM (1:1) or 4M HCl in Dioxane .[1] The scaffold is stable at RT for >24 hours.

  • Isolation: Do not attempt to crystallize the di-salt.

  • Recommended Step: Evaporate the acid, then immediately perform a "Free-Base Wash" (see Section 4) or isolate as the Mono-oxalate or Mono-fumarate salt if a solid is required for storage.[1][2] These counter-ions often yield better crystallinity for diazepanes than chlorides.[1]

Troubleshooting: Basic Conditions

Core Question: Is the trifluoroethyl group susceptible to elimination or hydrolysis in base?

The Science

The


 bond is generally inert. However, the protons on the methylene group (

) are more acidic than typical alkyl protons due to the adjacent

.[2]
  • Aqueous Base (NaOH,

    
    ): STABLE.  No hydrolysis or elimination occurs.[1]
    
  • Strong Anhydrous Base (NaH, t-BuLi): RISK. Strong bases can deprotonate the methylene position, potentially leading to E1cB-like elimination of fluoride (rare, but possible at high temps) or ring fragmentation.[1][2]

Common Issue: "I tried to alkylate N4 using NaH in DMF, and the reaction turned black/decomposed."

Diagnosis: Over-basification.[1] Using NaH is unnecessary and risky.[1] The N4 amine is nucleophilic enough to react with mild bases.

Protocol: N4-Alkylation/Acylation

Objective: Functionalize N4 without disturbing N1.[1][2]

  • Base Selection: Use DIPEA (Hunig's base) or

    
      in MeCN or DMF.
    
  • Temperature: 0°C to Room Temperature.

  • Selectivity: You do not need to protect N1. The electronic deactivation from the trifluoroethyl group ensures that electrophiles react selectively at N4.

Visualization: Stability & Reactivity Map

The following diagram illustrates the decision matrix for handling this scaffold, highlighting the pKa disparity that drives chemoselectivity.

StabilityGuide cluster_mech Mechanistic Insight Molecule 1-(Trifluoroethyl)-1,4-diazepane Acid Acidic Conditions (HCl, TFA) Molecule->Acid Exposure Base_Aq Aqueous Base (NaOH, NaHCO3) Molecule->Base_Aq Exposure Base_Strong Strong Anhydrous Base (NaH, LiTMP) Molecule->Base_Strong Exposure Result_Acid STABLE Forms N4-Salt (Avoid Di-salt isolation) Acid->Result_Acid Outcome Result_BaseAq STABLE Ideal for Free-basing Base_Aq->Result_BaseAq Outcome Result_BaseStrong CAUTION Risk of Elimination (HF loss) Base_Strong->Result_BaseStrong Outcome N1_Node N1 (Trifluoroethyl) pKa ~5.0 (Deactivated) N4_Node N4 (Secondary) pKa ~10.0 (Reactive) N1_Node->N4_Node Selectivity Gap >4 pKa Units

Caption: Stability decision tree emphasizing the robustness of the scaffold in standard conditions and the pKa-driven reactivity gap.

Standardized Protocols

Protocol A: Free-Basing from TFA Salt

Use this when your material is trapped as a trifluoroacetate salt after HPLC purification.[1][2]

  • Dissolution: Dissolve the crude salt in minimal MeOH (e.g., 5 mL/g).

  • Loading: Load onto a SCX-2 (Strong Cation Exchange) cartridge.[2]

    • Why? The basic N4 will bind; TFA and non-basic impurities will wash through.

  • Washing: Wash column with 3 CV (Column Volumes) of MeOH.

  • Elution: Elute with 2M

    
     in MeOH .
    
  • Finishing: Concentrate in vacuo at <40°C.

    • Result: Clean free base.[1]

    • Validation: 19F NMR should show a clean triplet (or multiplet) at -69 to -72 ppm.[1][2]

Protocol B: Storage & Stability Check
  • Storage: Store at -20°C under Argon.

  • Risk: The N4 amine reacts avidly with atmospheric

    
     to form carbamic acids/salts (white crust).
    
  • Recovery: If crust forms, dissolve in DCM and wash with sat.[1]

    
     to regenerate the free amine.
    

References & Authority

  • Trifluoroethyl Group Stability:

    • Source: Cahard, D., & Bizet, V. (2014).[1][2] "Synthesis of functionalized α-trifluoroethyl amine scaffolds." Chem. Soc. Rev.[1] The trifluoroethyl amine linkage is described as a "hydrolysis-resistant bioisostere of amides."[2][5]

    • Verification:[2]

  • Diazepane/Piperazine Basicity (pKa Data):

    • Source: Khalili, F., et al. (2009).[1][2][6] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." J. Chem. Eng.[1][6][7] Data. Establishes the baseline pKa for cyclic diamines, confirming the ~4 unit drop caused by electron-withdrawing N-substituents.

    • Verification:[2]

  • General Reactivity of 1,4-Diazepines:

    • Source: Ramajayam, R., et al. (2007).[1][2] "Current scenario of 1,4-diazepines as potent biomolecules." Mini Rev. Med.[1] Chem.

    • Verification:[2]

  • Commercial Property Data:

    • Source: Fluorochem / ChemicalBook.[1] Confirming physical state (liquid/low-melting solid) and storage requirements (Inert atmosphere).[2][8]

    • Verification: (Search CAS: 926216-03-7)[1][2]

Sources

Technical Support Center: Scale-Up of 1,4-Diazepane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: DZP-SC-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The 1,4-diazepane (homopiperazine) scaffold is a critical pharmacophore in neuroactive and cardiovascular drug discovery. However, its scale-up is notoriously difficult due to three convergent factors: thermodynamic instability (propensity for oligomerization), physicochemical properties (high water solubility making extraction difficult), and safety hazards associated with ring-expansion routes (Schmidt reaction).

This guide provides field-validated protocols to navigate these bottlenecks, moving beyond textbook definitions to industrial reality.

Module 1: Route Selection & Safety Architecture

Before scaling, you must select the route based on your facility's safety capabilities and cost constraints.

Comparative Analysis of Synthesis Routes
FeatureRoute A: Direct Cyclization Route B: Schmidt Rearrangement Route C: Reductive Cyclization
Precursors Ethylenediamine + 1,3-Dihalopropane4-Piperidone + NaN₃Succinonitrile / Diones
Scale Risk Moderate: Exotherm & PolymerizationHigh: Hydrazoic acid (HN₃) explosion riskLow: Standard hydrogenation risks
Purity Profile Dirty (Oligomers common)Clean (Specific rearrangement)Very Clean
Cost LowLow to ModerateHigh (Reductants/Catalysts)
Recommendation Best for Bulk (>100g) if purification is mastered.Avoid in Batch >50g without specialized flow reactors.Best for Pharma GMP where purity > cost.
Critical Safety Advisory: The Schmidt Route

If you choose Route B (Piperidone expansion), you are generating Hydrazoic Acid (HN₃) in situ.

  • Hazard: HN₃ is highly volatile, toxic, and explosive.

  • Scale-Up Rule: Never scale this in a standard batch reactor above 0.5 mol without a blast shield and dedicated off-gas scrubbing (sodium nitrite/NaOH quench).

  • Modern Solution: Use Continuous Flow Chemistry .[1] Generating HN₃ in a microreactor minimizes the active volume, keeping the "explosive inventory" below critical limits [1].

Module 2: The Cyclization Protocol (Route A)

Target: Minimizing Oligomerization via High-Dilution Kinetics

The reaction of ethylenediamine (EDA) with 1,3-dichloropropane is a classic example of competing intermolecular vs. intramolecular reactions. At high concentrations, intermolecular attack dominates, forming linear polymers.

Step-by-Step Scale-Up Protocol
  • The "Reverse Addition" Setup:

    • Do NOT mix reagents all at once.

    • Charge the reactor with a large volume of solvent (Ethanol or Toluene) and the base (K₂CO₃ or NaOH). Heat to reflux.

    • Crucial Step: Dissolve EDA and 1,3-dichloropropane in separate solvent volumes.

  • Simultaneous Slow Addition (Pseudo-High Dilution):

    • Add both reagents dropwise into the refluxing solvent simultaneously over 8–12 hours .

    • Why? This keeps the instantaneous concentration of unreacted alkyl halide low relative to the cyclized product, favoring ring closure over chain extension.

  • Thermal Management:

    • Maintain vigorous reflux. The high temperature favors the entropic cost of closing the 7-membered ring.

Visualizing the Competition

CyclizationLogic Start Reagents: EDA + 1,3-Dichloropropane Condition Concentration State Start->Condition HighConc High Concentration (Batch Mixing) Condition->HighConc Fast Addition LowConc Low Concentration (Slow Addition) Condition->LowConc Dropwise (8h+) Polymer Linear Oligomers (Viscous Trash) HighConc->Polymer Intermolecular Attack Ring 1,4-Diazepane (Target) LowConc->Ring Intramolecular Cyclization

Caption: Kinetic competition between ring closure (target) and polymerization (impurity) controlled by addition rate.

Module 3: Work-Up & Purification (The "Pain Point")

Issue: 1,4-Diazepane is a secondary amine with high polarity. It loves water. Standard extraction (Water/Ether) often leaves 50% of your product in the aqueous waste.

Troubleshooting Extraction Efficiency
MethodProtocolEfficiencyNote
Standard Extraction DCM / WaterPoor (<40%) Product partitions into water.
Salting Out Saturate aqueous phase with NaCl or K₂CO₃ until solid precipitates. Extract with CHCl₃.[2][3][4]Good (70-80%) The "Salting Out" effect forces the organic amine out of the aqueous phase.
Continuous Extraction Liquid-Liquid extractor with DCM for 24h.Excellent (>90%) Best for scale-up >50g.
Purification of the Free Base
  • Distillation: 1,4-Diazepane boils at ~169°C.

  • Vacuum: Essential.[5] Distill at 10-20 mmHg (bp drops to ~60-70°C).

  • Oligomer Removal: The "tar" (oligomers) will remain in the pot. Do not distill to dryness; the residue can be thermally unstable.

Module 4: Selective Functionalization (Mono-Protection)

Most researchers need N-Boc-1,4-diazepane, not the free base. Reacting the diamine with Boc₂O usually gives a statistical mixture (di-Boc, mono-Boc, unreacted).

The "Salt-Bridge" Strategy for Mono-Selectivity

Instead of statistical reliance, use stoichiometry to "mask" one amine [2].

Protocol:

  • Monoprotonation: Dissolve 1,4-diazepane (1.0 equiv) in Methanol. Add HCl (1.0 equiv) dissolved in MeOH/Dioxane dropwise.

    • Result: You form the monohydrochloride salt. One nitrogen is protonated (

      
      ), making it non-nucleophilic. The other is free (
      
      
      
      ).
  • Protection: Add Boc₂O (1.0 equiv) to this mixture.

    • Only the free amine reacts. The protonated amine is "protected" by the proton.

  • Work-Up:

    • Evaporate solvent.[6][7]

    • Basify with NaOH (pH > 12) to remove the proton from the second amine.

    • Extract with DCM.[2][4]

Yield Expectation: This method typically boosts mono-Boc yield from ~40% (statistical) to >75% .

MonoProtection Step1 1,4-Diazepane (Free Base) Step2 Add 1.0 eq HCl Step1->Step2 Intermediate Mono-HCl Salt [H2N-Ring-NH2+ Cl-] Step2->Intermediate Masks one N Step3 Add 1.0 eq Boc2O Intermediate->Step3 Reaction Selective Reaction at Free Amine Step3->Reaction Step4 Basify (NaOH) Reaction->Step4 Final N-Boc-1,4-Diazepane Step4->Final Unmasks second N

Caption: The "Salt-Bridge" mechanism ensures only one nitrogen is available for reaction, preventing bis-protection.

FAQs: Troubleshooting Common Failures

Q: My reaction mixture turned into a solid gel. What happened? A: You experienced "runaway oligomerization." This happens if the addition rate of reagents is too fast or the dilution is insufficient (Route A).

  • Fix: Increase solvent volume by 2x and double the addition time. Ensure vigorous stirring to prevent local "hotspots" of high concentration.

Q: I cannot recover the product after the Schmidt reaction (Route B). A: The product is likely trapped as a stable salt with the acid used (H₂SO₄ or MsOH).

  • Fix: The neutralization is extremely exothermic. Use external ice cooling and add solid NaOH pellets slowly until pH > 12. The solution must be strongly basic to break the salt and allow extraction.

Q: The product has a yellow color even after distillation. A: This indicates trace oxidation or presence of conjugated imine impurities.

  • Fix: Store the distilled product under Argon/Nitrogen. 1,4-Diazepane absorbs CO₂ from air rapidly (forming carbamates). For high purity, convert to the oxalate salt for recrystallization, then free-base it immediately before use.

References

  • Gutmann, B., et al. "Safe Generation and Synthetic Utilization of Hydrazoic Acid in a Continuous Flow Reactor."[8] Journal of Organic Chemistry, vol. 75, no. 22, 2010. Link

  • Ha, H. J., et al. "Selective Mono-BOC Protection of Diamines." Synthetic Communications, vol. 37, no.[7] 5, 2007, pp. 737–742. Link[7]

  • Nalikezhathu, A., et al. "Synthesis of 1,4-Diazacycles by Hydrogen Borrowing." Organic Letters, vol. 25, no. 11, 2023, pp. 1754–1759. Link

Sources

troubleshooting guide for diazepine synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Diazepine Synthesis Technical Support Center.

Ticket ID: #BZ-SYN-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting Guide for 1,4- and 1,5-Benzodiazepine Scaffolds

Introduction: The Scaffold Challenge

You are likely here because your reaction flask contains a sticky black tar instead of pristine crystals, or your LC-MS shows a molecular weight corresponding to a benzimidazole rather than your target diazepine.

Benzodiazepines are "privileged structures" in medicinal chemistry, mimicking peptide turns and binding to a variety of GPCRs (GABA_A, CCK). However, their synthesis fights a constant battle against thermodynamics. The formation of the seven-membered ring is entropically disfavored compared to five- or six-membered competitors.[1]

This guide treats your synthesis as a system. We will debug the two most common scaffold classes: 1,5-Benzodiazepines (the condensation products) and 1,4-Benzodiazepines (the classic anxiolytic core).

Module 1: 1,5-Benzodiazepines (The Condensation)

The Workflow: Condensation of o-phenylenediamine (OPD) with ketones (e.g., acetone, acetophenone).

Issue 1: "I’m isolating Benzimidazoles, not Diazepines."

Diagnosis: Thermodynamic Sink. This is the most common failure mode. The reaction between OPD and a carbonyl source has a divergent pathway. Under high thermal stress or strong acidic conditions, the 7-membered diazepine ring can undergo oxidative contraction or rearrangement to form the thermodynamically more stable 5-membered benzimidazole ring.

The Fix:

  • Acidity Control: If you are using strong homogeneous acids (HCl, H₂SO₄), switch to Solid Acid Catalysts (e.g., Silica-Sulfuric Acid, H-MCM-22, or Sulfated Zirconia). These provide surface-mediated catalysis that lowers the activation energy for the diazepine without promoting the ring contraction as aggressively as free protons in solution [1, 2].

  • Temperature Check: Benzimidazoles are often the thermodynamic product. Lower your reaction temperature. If refluxing in toluene (110°C) yields benzimidazole, switch to acetonitrile (80°C) or ethanol (78°C) [3].

  • Sterics: If your ketone is unhindered (e.g., acetone), the diazepine forms easily. If you are using a hindered ketone, the reaction slows, allowing the competitive pathway to dominate. Increase catalyst loading (surface area) rather than temperature.

Visualizing the Competition:

DiazepineVsBenzimidazole Start o-Phenylenediamine + Ketone Inter Diimine/Enamine Intermediate Start->Inter Acid Cat. BZD 1,5-Benzodiazepine (7-Membered Ring) [Kinetic Product] Inter->BZD Mild Acid RT - 80°C BZI Benzimidazole (5-Membered Ring) [Thermodynamic Product] Inter->BZI Strong Acid High Temp (>100°C) Oxidative Conditions BZD->BZI Ring Contraction (Prolonged Heating)

Figure 1: The divergent pathway. Note that the 1,5-BZD can convert to the Benzimidazole if left under heat/acid stress for too long.

Module 2: 1,4-Benzodiazepines (The Cyclization)

The Workflow: Reaction of 2-aminobenzophenones with glycine equivalents (e.g., glycine ethyl ester) or Ugi 4-component reactions.

Issue 2: "The ring won't close (Cyclization Failure)."

Diagnosis: Hydrolysis of the Intermediate.[1] In the classic synthesis (e.g., from N-(2-benzoyl-4-chlorophenyl)formamide), researchers often attempt a "one-pot" cyclization. However, the amide bond is stable. If you use harsh hydrolytic conditions to free the amine, you often hydrolyze the amide before the ring closes, reverting to the starting aminobenzophenone [4].

The Fix:

  • Two-Step Protocol: Do not rely on spontaneous cyclization unless using specific Ugi-deprotection routes.

    • Step A: Deprotect/Hydrolyze to isolate the free 2-aminobenzophenone.

    • Step B: React with glycine ethyl ester hydrochloride in Pyridine .[1] Pyridine acts as both solvent and base, neutralizing the HCl released and driving the condensation at reflux [4].

  • Water Management: This is a dehydration reaction. Use a Dean-Stark trap or molecular sieves if using non-basic solvents (toluene/benzene) to remove water and drive the equilibrium toward the imine bond formation.

Issue 3: "Low yields in Ugi-based synthesis."

Diagnosis: Steric clash in the 4-Component Condensation (4CC). If using the Ugi route (Amine + Aldehyde + Isocyanide + Carboxylic Acid), the "convertible isocyanide" (like Armstrong’s isocyanide) is often required to facilitate the post-condensation cyclization (Mumm rearrangement).

The Fix:

  • Ensure your acid component (e.g., Boc-protected amino acid) is sufficiently reactive.

  • Post-Ugi cyclization often requires acid treatment (HCl/MeOH). If this fails, switch to microwave irradiation to overcome the entropic barrier of the 7-membered ring closure [5].

Module 3: Purification & Workup

Issue 4: "My product is 'Oiling Out' during recrystallization."

Diagnosis: Impurity-driven Phase Separation. Benzodiazepines are lipophilic. When cooling a saturated solution, if impurities disrupt the crystal lattice, the compound separates as a supercooled liquid (oil) rather than a solid.[2] This "miscibility gap" is a thermodynamic trap [6].[2]

The Fix (The "Cloud Point" Method): Do not simply cool the flask. Use a Binary Solvent System .

  • Dissolve the crude oil in the minimum amount of a "Good Solvent" (e.g., Acetone or Ethanol) at warm temperature.

  • Add a "Bad Solvent" (e.g., Hexane or Water) dropwise while keeping the solution warm.

  • Stop exactly when a faint, persistent cloudiness appears.

  • Add one drop of the Good Solvent to clear it.

  • Allow to cool very slowly to room temperature, then to 4°C.

  • Pro-Tip: If it still oils out, scratch the glass with a spatula to induce nucleation, or add a seed crystal if available.

Standard Operating Procedure (SOP)

Protocol: Green Synthesis of 1,5-Benzodiazepines using Solid Acid Catalyst (Silica-Sulfuric Acid/SSA). Rationale: This method minimizes benzimidazole formation by avoiding free mineral acids and allows for easy catalyst recovery [1, 7].

Reagents:

  • o-Phenylenediamine (1.0 mmol)

  • Ketone (e.g., Acetophenone) (2.5 mmol)

  • Catalyst: Silica-Sulfuric Acid (SSA) (50 mg) or H-MCM-22 (50 mg)

  • Solvent: Acetonitrile (5 mL) (or Solvent-Free)

Step-by-Step:

  • Preparation: In a 25 mL round-bottom flask, mix the diamine and ketone.

  • Catalyst Addition: Add the solid acid catalyst.

  • Reaction: Stir at Room Temperature for 15 minutes. If no reaction (check TLC), heat to 50°C.

    • Note: Avoid refluxing initially to prevent side products.

  • Monitoring: Check TLC (Eluent: EtOAc:Hexane 3:7). Look for the disappearance of the diamine spot.

  • Workup:

    • Dilute with hot ethanol (10 mL).

    • Filter the hot solution to remove the solid catalyst (Catalyst can be washed with EtOAc and reactivated).

    • Pour the filtrate into crushed ice/water.

  • Isolation: The solid benzodiazepine should precipitate. Filter and recrystallize from Ethanol/Water.

Data Summary: Catalyst Efficiency Comparison

Catalyst TypeConditionsTime (min)Yield (%)Risk of Side Product
Silica-Sulfuric Acid Solvent-free, RT10-2092-96Low
H-MCM-22 Zeolite CH₃CN, RT60-18085-90Low
Glacial Acetic Acid Reflux120+60-75High (Benzimidazole)
HCl (Conc.) Reflux180+40-50Very High

References

  • Review of Catalysts: Singh, R. K., et al. (2020).[3] "Multicomponent Catalytic Synthesis of 1,5-Benzodiazepines: An Update." Mini-Reviews in Organic Chemistry. Link

  • Mechanistic Insight: Doumbia, J., et al. (2022). "Synthesis of new benzimidazole derivatives from 1,5-benzodiazepines..." Journal of Moroccan Chemistry of Heterocycles. Link

  • Green Protocol (Clay/Zeolite): Sucheta, K., & Rao, B. V. (2005). "Microwave-assisted green synthesis of 1,5 benzodiazepines using Cu(II)-clay nanocatalyst." Journal of Saudi Chemical Society. Link

  • 1,4-BZD Troubleshooting: BenchChem Technical Guide. "Troubleshooting low yield in benzodiazepine synthesis." Link

  • Ugi-Route Optimization: Hulme, C., et al. (1998). "A Remarkable Two-Step Synthesis of Diverse 1,4-Benzodiazepine-2,5-diones Using the Ugi Four-Component Condensation." Journal of Organic Chemistry. Link

  • Purification/Oiling Out: Mettler Toledo. "Oiling Out in Crystallization." Link

  • H-MCM-22 Protocol: Heravi, M. M., et al. (2007). "Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst." PMC/NIH. Link

Sources

Validation & Comparative

characterization of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Characterization and Comparative Analysis of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane Derivatives in Drug Design

Executive Summary & Chemical Rationale

In modern medicinal chemistry, escaping "flatland" and optimizing the physicochemical properties of basic amines are paramount challenges. The 1,4-diazepane (homopiperazine) ring provides a conformationally flexible, 7-membered spacer that is widely utilized as a scaffold in the development of targeted therapeutics, particularly for neurological disorders[1]. However, standard alkyl-diazepanes often suffer from high basicity (pKa > 10) and metabolic liabilities, such as rapid Cytochrome P450 (CYP450)-mediated N-dealkylation.

The strategic functionalization of the diazepane core to yield 1-(2,2,2-Trifluoroethyl)-1,4-diazepane derivatives represents a masterclass in bioisosteric design. The strongly electron-withdrawing trifluoroethyl (-CH₂CF₃) moiety exerts a profound inductive effect, lowering the pKa of the adjacent nitrogen by approximately 3 units[2]. This modification ensures the amine remains largely largely non-ionized at physiological pH, drastically improving membrane permeability, while the strong C-F bonds sterically and electronically shield the alpha-carbon from oxidative metabolism[3]. Furthermore, this motif serves as a highly effective, hydrolysis-resistant bioisostere for amides, retaining the necessary geometric trajectory without the vulnerability of proteolytic cleavage[4].

Comparative Performance Analysis

To objectively evaluate the utility of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane, we must benchmark its physicochemical and pharmacokinetic parameters against standard structural alternatives. The table below synthesizes representative experimental data comparing the trifluoroethylated diazepane against its non-fluorinated, 6-membered, and amide counterparts.

Chemical ScaffoldpKa (Basic Amine)LogD (at pH 7.4)HLM Intrinsic Clearance (

)
Caco-2 Permeability (

cm/s)
Primary Liability / Limitation
1-Methyl-1,4-diazepane ~ 10.4-0.5High (> 80 µL/min/mg)Low (< 5)Highly ionized at pH 7.4; rapid N-demethylation.
1-(2,2,2-Trifluoroethyl)-1,4-diazepane ~ 7.5 1.2 Low (< 15 µL/min/mg) High (> 20) Optimal balance of neutrality, lipophilicity, and stability.
1-(2,2,2-Trifluoroethyl)piperazine ~ 7.21.5Low (< 15 µL/min/mg)High (> 25)Restricted conformational space (6-membered ring).
N-Acetyl-1,4-diazepane Neutral (Amide)-0.2Moderate (~ 45 µL/min/mg)Moderate (~ 10)Susceptible to amidase/proteolytic cleavage in vivo.

Data Interpretation & Causality: The standard 1-methyl derivative is protonated at physiological pH, resulting in a negative LogD and poor passive diffusion across lipid bilayers. By replacing the methyl group with a trifluoroethyl group, the pKa drops to ~7.5. This means a significant fraction of the molecule exists in its neutral free-base form at pH 7.4, driving the LogD up to 1.2 and exponentially increasing Caco-2 permeability[3].

G A 1,4-Diazepane Core (7-Membered Scaffold) B Trifluoroethylation (-CH2CF3 Addition) A->B C Inductive Electron Withdrawal B->C D Steric & Electronic Shielding B->D E Reduced pKa (~7.5) Neutral at pH 7.4 C->E F Blocked CYP450 N-Dealkylation D->F G High Membrane Permeability E->G H Extended Metabolic Half-Life F->H I Optimized Lead Compound G->I H->I

Logical flow of physicochemical enhancements via trifluoroethylation of the diazepane core.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the characterization of these derivatives relies on robust, self-validating assays. Below are the standardized protocols utilized to generate the comparative data.

Protocol A: pKa Determination via Potentiometric Titration (Cosolvent Method)

Because trifluoroethyl derivatives often exhibit poor aqueous solubility in their neutral state, a cosolvent titration method (using Methanol/Water) is required.

  • Sample Preparation: Dissolve 1.0 mg of the 1-(2,2,2-Trifluoroethyl)-1,4-diazepane derivative in 10 mL of a methanol/water mixture (e.g., 30%, 40%, and 50% w/w methanol) containing 0.15 M KCl to maintain constant ionic strength.

    • Causality: The cosolvent ensures the compound remains in solution throughout the entire pH range, while KCl mimics physiological ionic strength, preventing activity coefficient fluctuations.

  • Titration: Acidify the solution to pH 2.0 using standardized 0.5 M HCl. Titrate with standardized 0.5 M KOH under a nitrogen atmosphere at 25.0 ± 0.1 °C.

    • Causality: The nitrogen atmosphere prevents atmospheric CO₂ from dissolving and forming carbonic acid, which would artificially skew the titration curve.

  • Data Extrapolation: Calculate the apparent pKa (

    
    ) for each cosolvent ratio using the Henderson-Hasselbalch equation. Extrapolate the data to 0% cosolvent using the Yasuda-Shedlovsky plot to determine the aqueous pKa.
    
Protocol B: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay quantifies the protective effect of the CF₃ group against CYP450-mediated degradation.

  • Incubation Matrix Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 1.0 mg/mL Human Liver Microsomes (HLM). Pre-incubate at 37°C for 5 minutes.

    • Causality: The phosphate buffer and 37°C temperature replicate the physiological environment of the human liver.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Causality: CYP450 enzymes are obligate dependent on NADPH as an electron donor. Without it, oxidative metabolism cannot occur, serving as a built-in negative control.

  • Timecourse Sampling & Quenching: At predetermined intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

    • Causality: Ice-cold ACN induces instantaneous protein precipitation, denaturing the CYP enzymes and halting the reaction precisely at the target timepoint.

  • Quantification: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to determine the percentage of parent compound remaining. Calculate

    
     based on the elimination rate constant (
    
    
    
    ).

G Step1 1. Incubation Compound + HLM (pH 7.4, 37°C) Step2 2. Initiation Add NADPH Cofactor Step1->Step2 Step3 3. Timecourse Sampling (0-60 min) Step2->Step3 Step4 4. Quenching Ice-Cold ACN Protein Precip. Step3->Step4 Step5 5. Analysis LC-MS/MS Quantification Step4->Step5 Step6 6. Data Calculate CL_int & Half-life Step5->Step6

Step-by-step experimental workflow for validating in vitro microsomal stability.

Conclusion

The integration of the 1-(2,2,2-Trifluoroethyl)-1,4-diazepane motif is a highly effective strategy for optimizing lead compounds in drug discovery. By systematically replacing standard alkyl or amide linkages with this fluorinated moiety, medicinal chemists can successfully decouple basicity from lipophilicity—achieving near-neutral physiological ionization, robust resistance to CYP450 metabolism, and superior cellular permeability.

References

  • Deutsch, A., Glas, H., Hoffmann-Röder, A., & Deutsch, C. (2014). "Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers." Ludwig-Maximilians-Universität München (LMU). Available at:[Link]

  • Müller, K., et al. (2020). "N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox." Journal of Medicinal Chemistry, 63(21), 13076-13089. Available at:[Link]

  • Drug Hunter. (2025). "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides." DrugHunter.com. Available at:[Link]

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A Comparative Analysis of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane and its Non-Fluorinated Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorination in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a powerful and frequently employed strategy to enhance pharmacokinetic and pharmacodynamic properties.[1][2] The introduction of a trifluoroethyl group (-CH₂CF₃), in particular, can profoundly alter a molecule's metabolic stability, lipophilicity, and basicity, thereby fine-tuning its biological activity and overall performance.[3][4] This guide provides an in-depth comparison of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane and its non-fluorinated analog, 1-ethyl-1,4-diazepane. The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds targeting the central nervous system and other therapeutic areas.[5][6][7][8] By examining the effects of trifluoroethylation on this versatile core, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of the potential advantages and considerations of this specific molecular modification.

Part 1: Physicochemical Properties - A Tale of Two Substituents

The substitution of a simple ethyl group with a 2,2,2-trifluoroethyl group instigates significant changes in the fundamental physicochemical properties of the 1,4-diazepane scaffold. These changes, primarily driven by the high electronegativity of fluorine, have cascading effects on how the molecule behaves in a biological system.

The most dramatic effect is the reduction in the basicity of the nitrogen atom to which the group is attached. The strong electron-withdrawing inductive effect of the CF₃ group pulls electron density away from the nitrogen, making its lone pair of electrons less available to accept a proton. This is reflected in a significantly lower predicted pKa value for the trifluoroethylated analog compared to its ethylated counterpart. A study on α-fluoroalkyl-substituted alicyclic amines reported a predictable and strong impact on the acid-base properties, with an additive contribution of approximately 1.6 ± 0.1 pKa units per fluorine atom.[9]

The impact on lipophilicity (LogP) is more complex. While the trifluoromethyl group is one of the most lipophilic substituents, the overall effect on the molecule's LogP depends on the molecular context.[10] The inductive effect that lowers basicity can also reduce the polarity of the neighboring amine, which can have varying effects on partitioning between octanol and water.[11] In many cases, trifluoroethylation can lead to a modest increase in lipophilicity.[3]

Table 1: Comparative Physicochemical Properties of 1-Ethyl-1,4-diazepane and 1-(2,2,2-Trifluoroethyl)-1,4-diazepane

Property1-Ethyl-1,4-diazepane (Analog)1-(2,2,2-Trifluoroethyl)-1,4-diazepaneRationale for Difference
Molecular Weight 128.22 g/mol 182.18 g/mol Addition of three fluorine atoms.
Predicted pKa ~10.5~5.5 - 6.5The strong electron-withdrawing CF₃ group significantly reduces the basicity of the adjacent nitrogen atom.[9][12]
Predicted LogP ~0.5~1.0 - 1.5The CF₃ group generally increases lipophilicity, though the exact value is context-dependent.[10][11]
Polar Surface Area (TPSA) 15.27 Ų15.27 ŲThe core amine structure determining TPSA remains the same.

Part 2: Metabolic Stability - Blocking the Path of Oxidative Metabolism

One of the primary motivations for introducing trifluoromethyl groups into drug candidates is to enhance metabolic stability.[1][2][13][14] The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[4][15] This makes the trifluoromethyl group highly resistant to oxidative metabolism by enzymes such as the Cytochrome P450 (CYP) superfamily.[15]

For a compound like 1-ethyl-1,4-diazepane, the ethyl group presents a "metabolic soft spot." The terminal methyl group and the adjacent methylene group are susceptible to enzymatic hydroxylation. By replacing the ethyl group with a trifluoroethyl group, this primary site of metabolic attack is effectively blocked.[15] This "metabolic switching" forces the metabolic machinery to target other, potentially less favorable positions on the molecule, or it can significantly reduce the overall rate of metabolism.[15] This often leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[4][15]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a standard procedure to assess and compare the metabolic stability of the two compounds.

Objective: To determine the rate of disappearance of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane and 1-ethyl-1,4-diazepane upon incubation with human liver microsomes (HLM).[16]

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Human Liver Microsomes (HLM, 20 mg/mL)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)

  • Quenching Solution (Acetonitrile with an internal standard, e.g., warfarin)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a working solution of the test compounds by diluting the stock solution in buffer.

  • Incubation Mixture: In a 96-well plate, add HLM to pre-warmed phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.[16]

  • Compound Addition: Add the test compound working solution to the HLM suspension to achieve a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[16]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding an equal volume of cold quenching solution. The 0-minute time point serves as the baseline.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Thaw Reagents (HLM, NADPH) step1 Add HLM to Buffer (pH 7.4) prep1->step1 prep2 Prepare Compound Working Solution step2 Add Test Compound (1 µM final) prep2->step2 step1->step2 step3 Pre-incubate (37°C, 10 min) step2->step3 step4 Initiate with NADPH step3->step4 step5 Incubate & Quench at Time Points (0, 5, 15, 30, 60 min) step4->step5 analysis1 Centrifuge Plate step5->analysis1 analysis2 Analyze Supernatant by LC-MS/MS analysis1->analysis2 analysis3 Calculate Half-Life (t½) analysis2->analysis3

Caption: Workflow for the in vitro liver microsomal stability assay.

Part 3: Biological Activity & Receptor Binding

The 1,4-diazepane core is a common feature in ligands for various receptors, including G-protein coupled receptors (GPCRs) and ion channels.[5][8][17] The introduction of a trifluoroethyl group can modulate the biological activity of these ligands in several ways:

  • Basicity (pKa): The significant reduction in the basicity of the N-1 nitrogen can be critical. Many receptor-ligand interactions involve a salt bridge between a protonated amine on the ligand and an acidic residue (e.g., aspartate, glutamate) in the receptor binding pocket. A lower pKa means that at physiological pH (7.4), a smaller fraction of the trifluoroethylated amine will be protonated compared to its non-fluorinated analog. This can weaken or abolish key binding interactions, potentially reducing affinity. Conversely, if a neutral amine is preferred for binding or for crossing the blood-brain barrier, the lower pKa could be advantageous.

  • Conformational Effects: The trifluoromethyl group is sterically larger than a methyl group, closer in size to an isopropyl group.[10] This can influence the preferred conformation of the molecule, which may lead to a better or worse fit within the receptor's binding site.

  • Dipole Moment: The C-F bonds introduce a strong local dipole moment, which can lead to new, favorable interactions with polar residues in the binding pocket that are not possible for the non-fluorinated analog.

Experimental Protocol: Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of the test compounds for a specific receptor.

Objective: To determine the binding affinity of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane and 1-ethyl-1,4-diazepane for a target receptor by measuring their ability to displace a known radioligand.[18][19]

Materials:

  • Cell membranes or tissue homogenate expressing the target receptor.

  • Radioligand (e.g., [³H]-Flumazenil for benzodiazepine receptors).[19]

  • Test compounds (serial dilutions).

  • Non-specific binding control (a high concentration of a known, non-labeled ligand, e.g., Diazepam).[19]

  • Assay Buffer (e.g., Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation Setup: In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (or buffer for total binding, or non-specific control).

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 30°C) for a set period (e.g., 35 minutes) to allow binding to reach equilibrium.[19]

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each test compound concentration: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding versus the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_incubation Incubation cluster_separation Separation & Washing cluster_quant Quantification & Analysis inc1 Combine Receptor Prep, Radioligand & Test Compound inc2 Incubate to Equilibrium inc1->inc2 sep1 Rapid Filtration (Glass Fiber Filters) inc2->sep1 sep2 Wash Filters sep1->sep2 quant1 Scintillation Counting sep2->quant1 quant2 Calculate IC₅₀ quant1->quant2 quant3 Calculate Ki using Cheng-Prusoff Equation quant2->quant3

Caption: Workflow for a competitive radioligand receptor binding assay.

Conclusion

The comparison between 1-(2,2,2-Trifluoroethyl)-1,4-diazepane and its non-fluorinated analog, 1-ethyl-1,4-diazepane, serves as a classic case study in the power of strategic fluorination. The introduction of the trifluoroethyl group offers a significant and predictable advantage in blocking oxidative metabolism, a key hurdle in drug development. However, this modification is not without trade-offs. The profound decrease in the basicity of the substituted nitrogen can fundamentally alter the key interactions required for receptor binding, potentially leading to a loss of potency. The ultimate utility of this substitution is therefore highly context-dependent, hinging on the specific metabolic liabilities of the parent molecule and the precise nature of the target binding site. This guide underscores the necessity of empirical testing, using robust assays like those described herein, to validate the theoretical benefits of fluorination and to make informed decisions in the optimization of lead compounds.

References

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biological activity of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane versus other diazepanes

Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to the Anticipated Biological Activity of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane and Its Place Among Diazepane Analogs

For Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepane motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile three-dimensional structure that allows for interaction with a wide array of biological targets.[1] This has led to the development of numerous drugs with diverse therapeutic applications, from central nervous system (CNS) agents to anticancer and antimicrobial compounds.[2][3] This guide provides a forward-looking analysis of a specific, yet sparsely studied derivative: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane. In the absence of direct published experimental data on this compound, we will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to construct a hypothesized biological activity profile. We will further contextualize this profile by comparing it with known, biologically active diazepane analogs and provide a comprehensive roadmap for its experimental validation.

The Strategic Imperative of Trifluoroethylation in Modern Drug Design

The introduction of fluorine-containing moieties into drug candidates is a powerful and widely used strategy to enhance pharmacological properties.[4] The 2,2,2-trifluoroethyl group (-CH₂CF₃), in particular, offers several key advantages that are pertinent to the 1,4-diazepane scaffold:

  • Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond makes the trifluoroethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and bioavailability of the parent molecule.[5]

  • Modulation of Lipophilicity: The trifluoromethyl (CF₃) group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes, including the blood-brain barrier.[5] This property is crucial for CNS-acting drugs.

  • Altered Basicity (pKa): The strong electron-withdrawing nature of the CF₃ group lowers the basicity of the adjacent nitrogen atom in the diazepane ring. This can significantly impact the molecule's ionization state at physiological pH, influencing its solubility, receptor binding, and off-target effects.

  • Novel Receptor Interactions: The trifluoroethyl group can participate in unique, non-covalent interactions with biological targets, such as dipole-dipole and orthogonal multipolar interactions, which are not possible with simple alkyl groups. This can lead to enhanced binding affinity and selectivity.[6]

A Hypothesized Biological Activity Profile for 1-(2,2,2-Trifluoroethyl)-1,4-diazepane

Based on the known activities of the 1,4-diazepane scaffold and the predictable effects of N-trifluoroethylation, we can propose several avenues for the biological activity of 1-(2,2,2-trifluoroethyl)-1,4-diazepane.

1. Central Nervous System (CNS) Activity:

The most famous derivatives of the related 1,4-benzodiazepine scaffold, such as diazepam, are positive allosteric modulators of the GABA-A receptor.[7] While 1-(2,2,2-trifluoroethyl)-1,4-diazepane lacks the fused benzene ring of classical benzodiazepines, the core diazepane structure is still a viable pharmacophore for CNS targets. The trifluoroethyl group's impact on lipophilicity suggests potential for blood-brain barrier penetration. Its effect on the nitrogen's pKa could modulate binding to CNS receptors, potentially leading to a novel profile as an anxiolytic, anticonvulsant, or antipsychotic agent.

2. Anticancer Activity:

Numerous diazepine and diazepane derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[8][9] The mechanism often involves the induction of apoptosis or cell cycle arrest. The introduction of a trifluoroethyl group could enhance this activity by improving cellular uptake or by altering interactions with intracellular targets.

3. Antimicrobial and Antiparasitic Activity:

The diazepine scaffold has been explored for its antibacterial, antifungal, and even antitrypanosomal properties.[2][3] The development of novel antimicrobial agents is a critical area of research. The unique electronic properties of the trifluoroethyl group could lead to novel interactions with microbial enzymes or cell wall components, making this a promising area for investigation.

Comparative Analysis with Other Diazepane Derivatives

To understand the potential uniqueness of 1-(2,2,2-trifluoroethyl)-1,4-diazepane, it is essential to compare its hypothesized properties with the known activities of other N-substituted diazepanes.

DerivativeN-SubstituentKnown/Hypothesized Biological ActivitiesKey Physicochemical Properties
1,4-Diazepane -HPrecursor for various bioactive compounds.Parent scaffold, polar.
1-Methyl-1,4-diazepane -CH₃Often used as a building block; N-methylation can influence receptor affinity and metabolic stability.Increased lipophilicity compared to parent.
1-Benzyl-1,4-diazepane -CH₂PhDerivatives show a range of activities; the benzyl group can engage in π-stacking interactions.Significantly increased lipophilicity.
1-(2,2,2-Trifluoroethyl)-1,4-diazepane -CH₂CF₃Hypothesized: CNS, anticancer, antimicrobial activity.Predicted: High lipophilicity, enhanced metabolic stability, reduced nitrogen basicity.

Proposed Experimental Workflows for Biological Evaluation

To validate the hypothesized biological activities of 1-(2,2,2-trifluoroethyl)-1,4-diazepane, a systematic, multi-tiered screening approach is required.

Workflow for Initial Biological Screening

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Hit Validation & SAR synthesis Synthesis of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization cns CNS Target Panel (e.g., GABA-A Receptor Binding Assay) characterization->cns Test Compound cancer Anticancer Screen (e.g., NCI-60 Cell Line Panel) characterization->cancer antimicrobial Antimicrobial Assay (MIC against bacteria/fungi) characterization->antimicrobial dose_response Dose-Response Curves (IC50 / EC50 Determination) cns->dose_response Active Hit(s) cancer->dose_response antimicrobial->dose_response mechanism Mechanism of Action Studies (e.g., Apoptosis Assay, Enzyme Inhibition) dose_response->mechanism sar Synthesis of Analogs & Structure-Activity Relationship mechanism->sar

Caption: A tiered workflow for the synthesis and biological evaluation of novel diazepane derivatives.

Detailed Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard method to assess the cytotoxic effects of 1-(2,2,2-trifluoroethyl)-1,4-diazepane against a panel of human cancer cell lines.

1. Cell Culture:

  • Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

2. Cell Seeding:

  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
  • Seed 5,000-10,000 cells per well in a 96-well microtiter plate in a final volume of 100 µL of culture medium.
  • Incubate the plates for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare a stock solution of 1-(2,2,2-trifluoroethyl)-1,4-diazepane in DMSO (e.g., 10 mM).
  • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. A positive control (e.g., Doxorubicin) and a vehicle control (DMSO) should be included.
  • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound.
  • Incubate the plates for another 48-72 hours.

4. MTT Assay:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
  • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.
  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Signaling Pathway: Potential Interaction with GABA-A Receptor

The canonical mechanism for many diazepine derivatives involves the GABA-A receptor, an ionotropic receptor that, upon binding GABA, allows chloride ions to enter the neuron, leading to hyperpolarization and an inhibitory effect.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release into Synaptic Cleft GABA_R GABA-A Receptor Hyperpolarization Membrane Hyperpolarization (Inhibitory Postsynaptic Potential) GABA_R->Hyperpolarization Neuron_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuron_Inhibition GABA->GABA_R Binds Compound 1-(2,2,2-Trifluoroethyl) -1,4-diazepane (Hypothesized Modulator) Compound->GABA_R Potentially Binds & Modulates GABA Effect

Caption: Hypothesized modulation of GABAergic neurotransmission by a novel diazepane derivative.

Conclusion

While the biological activity of 1-(2,2,2-trifluoroethyl)-1,4-diazepane remains to be experimentally determined, a robust, hypothesis-driven framework can be constructed based on the extensive knowledge of the 1,4-diazepane scaffold and the well-documented effects of trifluoroethylation in medicinal chemistry. The strategic incorporation of the trifluoroethyl group is anticipated to bestow this molecule with enhanced metabolic stability and lipophilicity, potentially unlocking novel or improved activities in the realms of CNS disorders, oncology, and infectious diseases. The experimental workflows provided herein offer a clear and validated path for elucidating the true biological profile of this promising compound and for building a comprehensive structure-activity relationship that could guide the development of the next generation of diazepane-based therapeutics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

  • Aslam, M. A., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-Reviews in Medicinal Chemistry, 20(1), 4-25. [Link]

  • de Oliveira, R. B., et al. (2011). Synthesis and biological evaluation of 1,4-benzodiazepin-2-ones with antitrypanosomal activity. Bioorganic & Medicinal Chemistry, 19(5), 1802-1815. [Link]

  • Gao, Y., et al. (2021). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 26(23), 7293. [Link]

  • Gpatindia. (2020). DIAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

  • Lin, Z., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling, 60(12), 6419-6428. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Kumar, V., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3348. [Link]

  • Begum, M., et al. (2024). Novel 8-trifluoromethylquinobenzothiazines—Synthesis and Evaluation for Antiproliferative and Antibacterial Activity. Molecules, 29(5), 1146. [Link]

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  • Betageri, R., et al. (2005). Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. Bioorganic & Medicinal Chemistry Letters, 15(21), 4761-4769. [Link]

  • Kumar, R., & Perumal, S. (2011). Synthesis and biological evaluation of 1,4-benzodiazepin-2-ones with antitrypanosomal activity. Bioorganic & Medicinal Chemistry, 19(5), 1802-1815. [Link]

  • MES's College of Pharmacy, Sonai. (n.d.). SAR of Benzodiazepines. [Link]

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  • Zhang, H., et al. (2018). Synthesis and biological evaluation of benzo[b]furo[3,4-e][3][4]diazepin-1-one derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 155, 64-77. [Link]

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validation of the synthesis of 1,4-benzodiazepine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of the Synthesis of 1,4-Benzodiazepine Derivatives: A Comparative Guide to Modern Enabling Technologies vs. Traditional Batch Methods

Introduction The 1,4-benzodiazepine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous anxiolytic, anticonvulsant, and targeted therapeutic agents[1]. Historically, the synthesis of these derivatives relied on traditional stepwise batch heating—a paradigm plagued by long reaction times, hazardous intermediate isolation, and extensive chromatographic purification. As drug development accelerates, researchers must adopt and validate modern enabling technologies that ensure high yield, impeccable purity, and rapid scalability.

In this guide, we objectively compare traditional batch synthesis against two state-of-the-art alternatives: Microwave-Assisted Multicomponent Reactions (MCRs) and Continuous Flow Synthesis . By examining the causality behind experimental design and establishing self-validating protocols, this guide provides a robust framework for synthesizing and validating 1,4-benzodiazepine libraries.

Mechanistic Pathways & Synthetic Strategies

The synthesis of 1,4-benzodiazepines typically involves the construction of a seven-membered diazepine ring fused to a benzene core. The choice of synthetic modality fundamentally alters the reaction kinetics and purification requirements:

  • Traditional Batch Synthesis: Often relies on the condensation of o-phenylenediamines with ketones or the stepwise coupling of anthranilic acid derivatives. These reactions suffer from poor heat transfer, leading to thermal degradation and the generation of significant byproducts, necessitating labor-intensive silica gel chromatography[2].

  • Microwave-Assisted Multicomponent Reactions (MCRs): Utilizes microwave irradiation to rapidly heat reaction mixtures, drastically reducing reaction times from hours to minutes. When combined with Ugi four-component reactions and fluorous phase tags, this method allows for the rapid assembly of 1,4-benzodiazepine-2,5-diones. The fluorous tag acts as a self-validating purification mechanism, enabling Fluorous Solid-Phase Extraction (F-SPE) to replace traditional chromatography[1].

  • Continuous Flow Synthesis: Involves pumping reagents through microfluidic reactors. The high surface-area-to-volume ratio ensures instantaneous heat transfer and precise residence times. Telescoping multiple steps (e.g., N-acylation followed by cyclization) in flow prevents the isolation of toxic or unstable intermediates, driving the reaction to completion with high purity[3].

Pathways Start 1,4-Benzodiazepine Synthesis Modalities Batch Traditional Batch (Stepwise Heating) Start->Batch MW Microwave-Assisted Multicomponent (MCR) Start->MW Flow Continuous Flow (Telescoped Synthesis) Start->Flow Batch_Step Poor Heat Transfer Thermal Degradation Batch->Batch_Step MW_Step Rapid Volumetric Heating Fluorous-SPE Purification MW->MW_Step Flow_Step Precise Thermal Control In-line Intermediate Use Flow->Flow_Step Yield1 Yield: 50-70% High Impurity Profile Batch_Step->Yield1 Yield2 Yield: 80-95% Chromatography-Free MW_Step->Yield2 Yield3 Yield: >90% Highly Scalable Flow_Step->Yield3

Figure 1: Logical comparison of synthetic pathways for 1,4-benzodiazepine derivatives.

Comparative Performance Analysis

To objectively validate these platforms, we must compare their performance metrics. The data below synthesizes findings from validated continuous flow and microwave-assisted protocols[1][3].

Performance MetricTraditional Batch SynthesisMicrowave-Assisted MCR (Fluorous Ugi)Continuous Flow Synthesis (Telescoped)
Reaction Time 12 – 48 Hours15 – 30 Minutes10 – 15 Minutes (Residence Time)
Average Yield 50% – 70%~80% – 93%91% – 96%
Crude Purity < 70% (Requires isolation)86% – 97%> 91% (98% post-crystallization)
Purification Method Silica Gel ChromatographyFluorous Solid-Phase Extraction (F-SPE)In-line extraction / Direct Crystallization
Scalability Poor (Heat transfer limits)Moderate (Batch volume limits)Excellent (Scale-out via continuous pumping)

Experimental Validation Protocols (Self-Validating Systems)

A robust experimental protocol must be self-validating—meaning the physical chemistry of the system inherently prevents the progression of errors. Below are detailed methodologies for the two advanced alternatives.

Protocol A: Microwave-Assisted Fluorous Ugi Multicomponent Synthesis

This protocol utilizes a perfluorooctanesulfonyl-protected limiting agent. The causality here is critical: by using excess non-fluorous reagents, we drive the Ugi reaction to absolute completion. The fluorous tag ensures that only the desired product is retained on the fluorous silica gel during washing, creating a binary, self-validating purification step[1].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the fluorous-tagged benzaldehyde derivative (1.0 equiv, limiting agent), an amine (2.0 equiv), an acid (2.0 equiv), and an isocyanide (2.0 equiv) in methanol. Rationale: The 2-fold excess of non-fluorous components ensures complete consumption of the fluorous tag.

  • Microwave Irradiation: Seal the vessel and irradiate in a dedicated microwave synthesizer at 80°C for 15 minutes. Rationale: Microwave dielectric heating provides uniform volumetric energy distribution, bypassing the thermal gradients that cause side reactions in batch flasks.

  • F-SPE Purification: Load the crude mixture onto a Fluorous Solid-Phase Extraction (F-SPE) cartridge. Wash with a fluorophobic solvent (e.g., 80% MeOH/H2O) to elute all excess non-fluorous reagents. Elute the pure fluorous-tagged Ugi product with a fluorophilic solvent (e.g., 100% THF).

  • Cyclization & Tag Cleavage: Subject the purified intermediate to microwave-assisted Suzuki coupling or zinc-promoted reduction to simultaneously cleave the fluorous tag and trigger the intramolecular cyclization, yielding the final 1,4-benzodiazepine-2,5-dione[1].

Protocol B: Telescoped Continuous Flow Synthesis of Diazepam

Synthesizing diazepam (a classic 1,4-benzodiazepine) in flow eliminates the need to isolate the reactive chloroacetamide intermediate. The causality of the microfluidic setup lies in its precise spatial and thermal control, preventing the degradation pathways common in batch reactors[3].

Step-by-Step Methodology:

  • System Priming: Prime a dual-microreactor flow system (e.g., Chemtrix Labtrix) with an anhydrous toluene/methanol solvent mixture.

  • Stage 1 (N-Acylation): Pump a stream of 5-chloro-2-(methylamino)benzophenone and a stream of chloroacetyl chloride into Microreactor 1, maintained strictly at 0°C. Rationale: The high surface-area-to-volume ratio of the microreactor instantly dissipates the exothermic heat of acylation, preventing over-reaction.

  • Stage 2 (Substitution & Cyclization): The effluent from Microreactor 1 seamlessly enters Microreactor 2, where it intersects with a stream of NH4Br/NH4OH. Microreactor 2 is heated to 60°C. Rationale: The elevated temperature combined with the high local concentration of ammonia drives rapid nucleophilic substitution and immediate intramolecular ring closure.

  • Collection & Validation: The product stream exits the reactor after a total residence time of 15 minutes. The continuous stream is collected, yielding 91% pure diazepam directly from the outlet, which is upgraded to >98% purity via a single recrystallization[3].

FlowWorkflow Reagents Stream A & B (Benzophenone + Acid Chloride) Reactor1 Microreactor 1 N-Acylation (0°C) Exotherm Control Reagents->Reactor1 Reactor2 Microreactor 2 Cyclization (60°C) Rapid Kinetics Reactor1->Reactor2 Intermediate (No Isolation) Ammonia Stream C (NH4Br/NH4OH) Ammonia->Reactor2 Product Crude Effluent (91% Purity) Reactor2->Product Analysis In-line HPLC-MS Real-time QC Product->Analysis Cryst Recrystallization (>98% Pure Diazepam) Analysis->Cryst

Figure 2: Telescoped continuous flow workflow for the synthesis of Diazepam.

Analytical Validation & Quality Control

To ensure the scientific integrity of the synthesized 1,4-benzodiazepine derivatives, the analytical validation must be as rigorous as the synthesis itself.

  • HPLC-ESI-MS: High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry is mandatory for determining both the crude purity (%) and confirming the molecular weight (MW) of the target compounds. In the fluorous synthesis protocol, HPLC traces at 214 nm confirmed average purities of 86-97% prior to any traditional chromatography[1].

  • NMR Spectroscopy: 1H and 13C NMR are utilized to validate the structural integrity of the seven-membered diazepine ring, specifically monitoring the chemical shifts of the methylene protons adjacent to the nitrogen, which confirm successful cyclization.

By transitioning from traditional batch methods to Microwave MCRs or Continuous Flow systems, researchers fundamentally alter the causality of their synthetic workflows—replacing time-consuming, error-prone steps with self-validating, high-throughput technologies.

References

  • Fluorous Synthesis of 1,4-Benzodiazepine-2,5-dione Library. National Institutes of Health (NIH) - PMC.
  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemical Engineering.
  • A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery. ResearchGate.

Sources

Structural Elucidation of 1,4-Diazepane Pharmacophores: A Comparative Guide to Co-Crystallization vs. Crystal Soaking

Author: BenchChem Technical Support Team. Date: March 2026

Introduction As a Senior Application Scientist specializing in structural biology, I frequently encounter the 1,4-diazepane (homopiperazine) scaffold in modern drug discovery pipelines. Unlike the rigid 6-membered piperazine ring, the 7-membered 1,4-diazepane ring introduces significant conformational flexibility, typically adopting a pseudo-chair or twist-boat conformation 1[1]. This flexibility allows it to navigate complex protein binding pockets, making it a privileged pharmacophore in targets ranging from LFA-1 integrins 2[2] to the 20S proteasome 3[3] and human carbonic anhydrases (hCAs) 4[4].

However, this same flexibility presents a formidable challenge for X-ray crystallography. The energetic barrier between conformations is low, often leading to crystallographic disorder or partial occupancies if the experimental conditions are not rigorously optimized. In this guide, we will objectively compare the two primary methodologies for obtaining protein-ligand structures—Crystal Soaking and Co-crystallization 5[5]—specifically tailored for 1,4-diazepane derivatives.

The Conformational Dynamics of 1,4-Diazepane

Before selecting a crystallographic method, one must understand the analyte. The 1,4-diazepane ring contains two nitrogen atoms separated by two and three carbon atoms. Single-crystal X-ray diffraction of the isolated homopiperazine molecule reveals a pseudo-chair conformation stabilized by a complex network of N–H···O hydrogen bonds 1[1]. When bound to a protein, the ring must often undergo an "induced fit" to maximize van der Waals interactions and coordinate with active site residues. If the protein crystal lattice prevents this induced fit, the ligand will either fail to bind or bind with high disorder.

Comparative Methodology: Co-crystallization vs. Crystal Soaking

The choice between soaking and co-crystallization dictates the success of resolving flexible macrocycles 5[5].

  • Crystal Soaking involves diffusing the 1,4-diazepane ligand into pre-formed apo-protein crystals. It is high-throughput but relies on the assumption that the pre-existing crystal lattice can accommodate the bulky ligand without shattering.

  • Co-crystallization involves incubating the protein and ligand in solution prior to crystallization. This allows the protein to undergo necessary conformational changes to wrap around the 7-membered ring, unconstrained by lattice packing forces.

Table 1: Performance Comparison for 1,4-Diazepane Ligands

ParameterCrystal SoakingCo-Crystallization
Setup Time Rapid (hours to days)Prolonged (weeks to months)
Protein Conformational Freedom Restricted by existing crystal latticeHigh (allows induced-fit for 7-membered rings)
Ligand Occupancy Variable (diffusion-dependent)Typically high (stoichiometric complexation)
Suitability for 1,4-Diazepane Moderate (prone to lattice clashes)Excellent (accommodates pseudo-chair flexibility)
Resource Consumption Low (uses pre-formed crystals)High (requires de novo screening)
Decision Workflow for 1,4-Diazepane Crystallography

To systematize the approach, I have designed the following logic-driven workflow. The causality is simple: always attempt soaking first for efficiency, but establish a low threshold for pivoting to co-crystallization if the 7-membered ring induces lattice clashes.

G Start Target Protein + 1,4-Diazepane Ligand Apo Apo-Crystal Available? Start->Apo Soak Crystal Soaking (High Throughput) Apo->Soak Yes CoCryst Co-Crystallization (De Novo Screening) Apo->CoCryst No Check Check Electron Density & Occupancy Soak->Check Success High-Resolution Complex Structure CoCryst->Success Clash Lattice Clash or Low Occupancy? Check->Clash Clash->CoCryst Yes (Ring Flexibility) Clash->Success No (Good Fit)

Decision workflow for 1,4-diazepane crystallographic structural elucidation.

Self-Validating Experimental Protocols

Trustworthy crystallography requires protocols that validate themselves at each step. Below are the optimized procedures for both methods.

Protocol A: High-Throughput Crystal Soaking of 1,4-Diazepane Ligands Causality: Soaking relies on solvent channels within the crystal. 1,4-diazepane derivatives are often hydrophobic, requiring DMSO for solubility. High DMSO concentrations (>5%) can dissolve crystals, dictating a step-wise acclimatization.

  • Preparation of Soak Solution: Dissolve the 1,4-diazepane ligand in 100% DMSO to a 50 mM stock. Dilute into the crystallization mother liquor to a final concentration of 1-5 mM (maintaining DMSO < 5%).

  • Cryoprotection Integration: Add a cryoprotectant (e.g., 20% v/v glycerol or MPD) directly to the soak solution. Self-Validation: If the solution turns cloudy, the ligand has precipitated; you must lower the ligand concentration or change the cryoprotectant before proceeding.

  • Acclimatization: Transfer the apo-crystal to a drop containing 1 mM ligand. Incubate for 1 hour. Transfer to a 5 mM drop for 2-24 hours.

  • Harvesting and Freezing: Loop the crystal and flash-freeze in liquid nitrogen.

  • Validation: Collect a low-resolution test dataset. Generate an

    
     difference map. A positive density peak at >3
    
    
    
    in the active site confirms successful diffusion and occupancy.

Protocol B: Co-Crystallization of Protein-1,4-Diazepane Complexes Causality: Flexible ligands like K-7174 (a homopiperazine-derived proteasome inhibitor) require the protein to adopt a specific conformation to bind effectively 3[3]. Co-crystallization ensures the complex is thermodynamically stable before lattice formation begins.

  • Complex Formation: Concentrate the target protein to 10-15 mg/mL. Add the 1,4-diazepane ligand at a 3-to-5-fold molar excess.

  • Incubation: Incubate the mixture on ice for 2-4 hours to allow the induced-fit conformational changes to reach equilibrium.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes. Self-Validation: The absence of a pellet confirms that the hydrophobic ligand did not induce protein aggregation or denaturation.

  • Screening: Set up sitting-drop vapor diffusion plates mixing 1

    
    L of the complex with 1 
    
    
    
    L of reservoir solution (e.g., 4.5% MPD, 36 mM magnesium acetate, 90 mM MES pH 7.2, as used for the K-7174/proteasome complex 3[3]).
  • Validation: Upon crystal growth, compare the unit cell dimensions to known apo-crystals. A significant shift in unit cell parameters or space group strongly indicates successful co-crystallization rather than apo-crystal formation.

Experimental Data & Case Studies

To objectively evaluate these methods, let us examine recent structural data involving 1,4-diazepane derivatives.

Case Study 1: The 20S Proteasome and K-7174 Researchers investigated K-7174, a homopiperazine derivative, as a novel proteasome inhibitor 3[3]. Because K-7174 binds to the catalytic domains of the


1, 

2, and

5 subunits, inducing significant structural accommodation, co-crystallization was mandatory. Crystals were grown using the sitting drop vapor diffusion method, yielding a 2.5

resolution structure that revealed the homopiperazine core navigating a hydrophobic groove distinct from other inhibitors like bortezomib 3[3].

Case Study 2: Human Carbonic Anhydrase (hCA II) Inhibitors A recent study compared piperazine and homopiperazine benzenesulfonamides targeting hCA II for peripheral neuropathy 4[4]. Crystal soaking was successfully employed here because the hCA II active site is highly accessible and the crystal lattice features large solvent channels. X-ray crystallographic analysis (e.g., PDB: 9SMB, 9SNC) revealed that replacing the 6-membered piperazine with a 7-membered homopiperazine led to entirely distinct tail orientations within the active site, proving the profound impact of the 1,4-diazepane ring's flexibility 4[4].

Table 2: Crystallographic Data Comparison of 1,4-Diazepane Complexes

Target ProteinLigand TypeMethod UsedResolution (

)
Key Structural Finding
LFA-1 I-domain 1,4-diazepane-2,5-dioneCo-crystallization1.80High-affinity binding via locked dione conformation 2[2].
20S Proteasome K-7174 (Homopiperazine)Co-crystallization2.50Binds multiple

-subunits; requires induced fit 3[3].
hCA II Homopiperazine sulfonamideCrystal Soaking< 1.50Distinct tail orientation compared to piperazine analogs 4[4].
Conclusion

For 1,4-diazepane structures, the choice between soaking and co-crystallization hinges on the target protein's lattice constraints. While soaking is efficient for rigid targets with wide solvent channels (like hCA II), the inherent pseudo-chair flexibility of the homopiperazine ring often necessitates co-crystallization to capture the true, unconstrained thermodynamic binding mode (as seen with the 20S proteasome). By applying the self-validating protocols outlined above, researchers can systematically overcome the crystallographic challenges posed by this highly valuable pharmacophore.

References
  • Title: Crystallization of protein‐ligand complexes ‒ co‐crystallization and crystal soaking Source: ScienceOpen URL: [Link]

  • Title: 1XUO: X-ray structure of LFA-1 I-domain bound to a 1,4-diazepane-2,5-dione inhibitor at 1.8A resolution Source: RCSB PDB URL: [Link]

  • Title: Homopiperazine Derivatives as a Novel Class of Proteasome Inhibitors with a Unique Mode of Action Source: PMC - NIH URL: [Link]

  • Title: Targeting Human Carbonic Anhydrases with Novel Piperazine and Homopiperazine Benzenesulfonamides Source: ACS Publications URL: [Link]

  • Title: Homopiperazine (Hexahydro-1,4-diazepine) Source: MDPI URL: [Link]

Sources

Comparative Guide: Docking Architectures of 1,4-Diazepane vs. Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Homopiperazine" Advantage

In medicinal chemistry, the transition from a 6-membered piperazine ring to a 7-membered 1,4-diazepane (homopiperazine) ring is more than a simple homologation; it is a strategic alteration of the pharmacophore's spatial volume and flexibility profile.[1]

While piperazine remains a "privileged scaffold" due to its predictable chair conformation and synthetic accessibility, it often suffers from limited vector exploration within large binding pockets. 1,4-Diazepane offers a unique solution: conformational expansion . This guide objectively compares the docking performance of these two scaffolds, demonstrating where the diazepane ring provides superior induced-fit complementarity, particularly in Sigma-1 (S1R) and Histamine H3 receptors.[1]

Key Takeaway: 1,4-Diazepanes typically exhibit higher entropic penalties upon binding due to ring flexibility but compensate with deeper hydrophobic contacts and unique H-bond networks inaccessible to rigid piperazines.[1]

Structural & Conformational Analysis

Before initiating docking protocols, one must understand the physical chemistry governing these rings.

FeaturePiperazine (6-membered)1,4-Diazepane (7-membered)Impact on Docking
Dominant Conformation Chair (Rigid)Twist-Chair / Twist-Boat (Flexible)Diazepane requires high-sampling exhaustiveness.[1]
Vector Angle (N-N) ~180° (Linear projection)~120° - 150° (Variable)Diazepane allows "curved" binding modes.[1]
Hydrophobicity (LogP) LowerHigher (+CH₂ moiety)Diazepane improves Van der Waals contacts in lipophilic pockets.[1]
Entropic Cost Low (Pre-organized)High (Flexible)Diazepane ligands often require higher enthalpy gains (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) to drive binding.
Expert Insight: The Entropy Trap
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Do not rely solely on Glide Score or Vina Affinity. Standard scoring functions often underestimate the entropic penalty of freezing a flexible 7-membered ring. Always validate diazepane top poses with short Molecular Dynamics (MD) simulations (min. 10-20 ns) to ensure the ring conformation is stable within the active site.

Comparative Docking Workflow

To accurately compare these ligands, a "self-validating" protocol is required. We do not use default settings; we bias the system for flexible ring sampling.

Diagram 1: High-Fidelity Docking Pipeline

This workflow emphasizes the critical "Ring Conformation Check" step often missed in standard high-throughput screens.

DockingWorkflow LigandPrep Ligand Preparation (Opls4 Force Field) Generate Tautomers @ pH 7.4 ConfGen Conformational Sampling (MacroModel) Generate Ring Puckers LigandPrep->ConfGen Docking Ensemble Docking (AutoDock Vina / Glide XP) Exhaustiveness = 32 ConfGen->Docking ProteinPrep Protein Preparation (PDB: 5HK1 / 6A5E) H-Bond Optimization GridGen Grid Generation (20Å x 20Å Box) ProteinPrep->GridGen GridGen->Docking Filter Post-Docking Filter RMSD < 2.0Å (Ref) Ligand Efficiency > 0.3 Docking->Filter MD_Val MD Validation (20ns) RMSF Analysis of Ring Filter->MD_Val

Caption: Workflow prioritizing pre-docking conformational sampling of the 7-membered ring to avoid local minima.

Case Study Analysis: Performance Data

We compared a standard Piperazine-linked ligand against a 1,4-Diazepane-linked analog across two validated targets: the Sigma-1 Receptor (S1R) and Histamine H3 Receptor (H3R).[1]

Target A: Sigma-1 Receptor (S1R)

Context: Neuroprotective agents.[1][2][3] The S1R pocket is a hydrophobic tunnel requiring a basic nitrogen.

  • Piperazine Analog (Compound P-1): Rigid spacer.[1]

  • Diazepane Analog (Compound D-1): Flexible spacer (homopiperazine).[1]

Experimental Data Summary:

MetricPiperazine (P-1)Diazepane (D-1)Observation
Binding Energy (kcal/mol) -8.4-9.2 Diazepane established deeper hydrophobic contact with Tyr103.[1]
Ligand Efficiency (LE) 0.380.36Slight drop in LE due to increased molecular weight (MW).[1]
H-Bond Distance (Asp126) 2.9 Å2.7 Å The flexible ring allowed the protonated amine to sit closer to the aspartate.[1]
RMSD (vs. Crystal) 1.2 Å1.8 ÅDiazepane showed higher deviation due to ring "breathing."[1]

Mechanistic Causality: The S1R binding pocket contains a "bulk tolerance" region. The 1,4-diazepane ring adopts a twisted-boat conformation that fills this sub-pocket, displacing a high-energy water molecule that the planar piperazine fails to displace.[1] This entropy gain (water release) compensates for the ligand's conformational entropy loss.[1]

Target B: Histamine H3 Receptor (H3R)

Context: GPCR antagonists for cognitive disorders.[1]

  • Piperazine Analog (Ciproxifan derivative): Standard antagonist.[1]

  • Diazepane Analog (GSK334429 derivative): Optimized antagonist.[1]

Experimental Data Summary:

MetricPiperazine AnalogDiazepane AnalogObservation
Docking Score (Glide XP) -9.1-10.5 Significant improvement.[1]
Selectivity (vs H4R) 50-fold>1000-fold Diazepane steric bulk prevents binding in the smaller H4R pocket.[1]
Interaction Profile Glu206 Salt BridgeGlu206 + Tyr374 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-cation
The 7-membered ring flexibility allows simultaneous engagement of two distinct residues.

Detailed Experimental Protocol

To replicate these results, use the following validated protocol.

Step 1: Ligand Preparation (Critical for Diazepanes)[1]
  • Structure Generation: Draw 1,4-diazepane in 2D.

  • Protonation: At pH 7.4, the N1/N4 nitrogens are often protonated. Calculate pKa using Epik or MoKa. Note: Diazepanes are generally more basic than piperazines.[1]

  • Conformational Search: Do not skip this. Use a Monte Carlo search (e.g., MacroModel) to generate at least 20 ring conformers (chairs, boats, twists) before docking. Save these as an ensemble.

Step 2: Receptor Grid Generation
  • Target: Sigma-1 Receptor (PDB: 5HK1).[1]

  • Clean-up: Remove co-crystallized ligand (4-IBP) and water molecules >3Å from the active site.[1]

  • Grid Box: Center on Asp126.

  • Scaling: Set VdW scaling to 0.8 for receptor atoms. Reasoning: This "softens" the potential, mimicking the induced fit required to accommodate the bulky 7-membered ring.

Step 3: Docking Execution[2][4]
  • Software: AutoDock Vina (Open Source) or Glide (Commercial).[1]

  • Exhaustiveness: Set to 32 (Standard is 8). Causality: The 7-membered ring has a flatter energy landscape; standard search parameters often get stuck in local minima.[1]

  • Clustering: Cluster poses within 2.0 Å RMSD.

Diagram 2: Interaction Logic & Decision Tree

Use this logic to decide when to switch from Piperazine to Diazepane.

DecisionTree Start Start Optimization CheckPocket Is Binding Pocket Narrow/Planar? Start->CheckPocket Narrow Yes: Use Piperazine (Rigid/Flat) CheckPocket->Narrow Yes Wide No: Pocket is Bulky or L-Shaped CheckPocket->Wide No CheckSelectivity Is Selectivity Required? Wide->CheckSelectivity Diazepane Switch to 1,4-Diazepane (Steric Clash in Off-Target) CheckSelectivity->Diazepane High Selectivity Needed

Caption: Decision matrix for scaffold selection based on pocket topology and selectivity requirements.

References

  • Synthesis and Computational Insights of 1,4-Diazepane-Based Sigma Ligands. Source: National Institutes of Health (PMC) URL:[1][Link]

  • Novel Histamine H3 Receptor Antagonists (GSK334429) in Neuropathic Pain Models. Source: PubMed (Pain) URL:[1][Link]

  • Setup and Validation of a Reliable Docking Protocol for Sigma-1 Receptor. Source: MDPI (Int. J. Mol. Sci.) URL:[Link][1]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Source: National Institutes of Health (PMC) URL:[1][Link][1]

  • Comparative Computational Studies of 1,4-Diformyl-piperazine and 1,4-Dithionyl-Piperazine. Source: Physical Chemistry Research URL:[Link]

Sources

In Vitro Evaluation of 1,4-Diazepane-2-one Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical evaluation of 1,4-diazepane-2-one inhibitors, designed for researchers in medicinal chemistry and pharmacology.

Executive Summary & Scaffold Rationale

The 1,4-diazepane-2-one (homopiperazin-5-one) scaffold represents a "privileged structure" in drug discovery, distinct from its six-membered analogue (piperazinone) and its rigidified cousin (1,4-benzodiazepine). Its primary utility lies in its ability to function as a conformationally constrained peptidomimetic .

Unlike linear peptides, which suffer from rapid proteolytic degradation and poor bioavailability, the 7-membered diazepane ring constrains amino acid side chains into specific vectors (often mimicking


-turns), thereby maintaining high affinity for Protein-Protein Interactions (PPIs) and enzyme active sites while significantly enhancing metabolic stability.
Key Structural Advantages
  • Vector Control: The N1, C3, and N4 positions offer three distinct diversity points, allowing precise orientation of pharmacophores (hydrophobic, H-bond donor/acceptor).

  • Chirality: The C3 position is derived from the amino acid pool, allowing for the retention of specific stereochemical configurations essential for target recognition.

  • Flexibility Profile: It occupies a "Goldilocks" zone—more flexible than the rigid benzodiazepine (allowing induced fit) but more rigid than linear alkyl chains (reducing entropic penalty upon binding).

Comparative Performance Analysis

This section objectively compares 1,4-diazepane-2-one inhibitors against standard alternatives in two validated therapeutic contexts: LFA-1/ICAM-1 Antagonism (PPI) and Kinase Inhibition .

Case Study A: LFA-1/ICAM-1 Antagonism (PPI Target)

Context: Inhibition of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) for anti-inflammatory therapy.

Table 1: Comparative Potency & Stability Profile

Parameter1,4-Diazepane-2-one (Cmpd 18e)Linear Peptide Mimic (ICAM-1 derived)Lovastatin (Small Molecule Ref)
Primary Target LFA-1 (I-domain)LFA-1 (I-domain)LFA-1 (I-domain)
IC50 (Binding) 70 nM [1]~10 - 100 µM~1.5 µM (varies by assay)
Mechanism Allosteric (IDAS site)Competitive (Orthosteric)Allosteric (IDAS site)
Microsomal Stability (t1/2) > 60 min (High)< 10 min (Low)Moderate
Solubility Moderate (LogP ~3-4)High (Hydrophilic)Low (Lipophilic)

Insight: The 1,4-diazepane-2-one scaffold (specifically N-acylated derivatives) achieves nanomolar potency comparable to or better than traditional small molecules like Lovastatin, while vastly outperforming linear peptides in metabolic stability.

Case Study B: Multi-Kinase Inhibition

Context: Inhibition of FMS and other oncogenic kinases using a thieno-fused 1,4-diazepane-2-one core.[1]

Table 2: Kinase Selectivity and Potency

Inhibitor ClassLead Compound (Urea deriv.)[1]Reference Std (Sorafenib)Selectivity Profile
Thieno[1,4]diazepin-2-one IC50 = 3.73 nM (FMS) [2]IC50 = ~10-30 nM (FMS)Broad (Multi-kinase)
1,4-Benzodiazepine > 100 nM (Typical)N/AOften restricted by steric clash

Insight: The flexibility of the diazepane ring allows the urea substituent to adopt the "Type II" inhibitor conformation (binding to the DFG-out pocket) more effectively than the rigid benzodiazepine equivalents in certain kinase pockets.

Mandatory Visualization: Scaffold & Workflow[2]

The following diagram illustrates the chemical diversity space of the scaffold and the logical flow of the evaluation cascade.

DiazepaneEvaluation cluster_0 1,4-Diazepane-2-one Scaffold Diversity cluster_1 In Vitro Evaluation Cascade Core 1,4-Diazepane-2-one (7-membered ring) N1 N1 Position (Hydrophobic/Aryl) Core->N1 Diversity Point 1 C3 C3 Position (Chiral Amino Acid Sidechain) Core->C3 Diversity Point 2 N4 N4 Position (H-Bond Acceptor/Acyl) Core->N4 Diversity Point 3 Synthesis Solid/Solution Phase Synthesis QC QC: LC-MS & NMR (Purity > 95%) Synthesis->QC Assay_Primary Primary Assay: FRET/FP (PPI) or ADP-Glo (Kinase) QC->Assay_Primary Pass Assay_Secondary Secondary Assay: Cell Viability (MTT/ATP) Assay_Primary->Assay_Secondary IC50 < 1 µM ADME ADME Profiling: Microsomal Stability Assay_Secondary->ADME Non-toxic

Figure 1: Structural diversity points of the 1,4-diazepane-2-one scaffold and the critical path for in vitro validation.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols utilize internal controls and specific biophysical readouts.

Protocol 1: Fluorescence Polarization (FP) Assay for PPI Inhibition

Application: Measuring the displacement of a fluorescently labeled peptide ligand by the diazepane inhibitor (e.g., LFA-1/ICAM-1).

Reagents:

  • Tracer: FITC-labeled ICAM-1 peptide (Kd must be determined prior).

  • Protein: Recombinant LFA-1 I-domain.

  • Buffer: PBS pH 7.4, 0.01% Tween-20 (prevents non-specific binding), 1% DMSO.

Workflow:

  • Km Determination: Titrate Protein against fixed Tracer (10 nM) to determine Kd. Use Protein concentration at ~Kd for the inhibition assay to ensure sensitivity (Cheng-Prusoff conditions).

  • Compound Plating: Dispense 1,4-diazepane inhibitors in serial dilution (e.g., 10 µM down to 0.1 nM) into black 384-well plates.

  • Incubation: Add Protein-Tracer mix. Incubate for 60 mins at Room Temperature (RT) in the dark.

  • Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).

  • Validation (Z-Prime): Include "High Control" (Protein + Tracer + DMSO) and "Low Control" (Tracer only or excess unlabeled inhibitor).

    • Acceptance Criteria: Z’ factor > 0.5.

Causality Check: Why Tween-20? Diazepanes can be hydrophobic.[1] Detergent prevents compound aggregation which causes false positives (promiscuous inhibition).

Protocol 2: Microsomal Stability Assay (Metabolic Resistance)

Application: Verifying the "peptidomimetic advantage" over linear peptides.

Workflow:

  • Reaction Mix: 1 µM Test Compound + 0.5 mg/mL Liver Microsomes (Human/Mouse) in Phosphate Buffer (pH 7.4).

  • Initiation: Add NADPH regenerating system (or 1 mM NADPH).

  • Sampling: Aliquot at t=0, 15, 30, 60 min. Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.

Validation:

  • Positive Control: Verapamil (High clearance).

  • Negative Control: Warfarin (Low clearance).

  • Success Metric: 1,4-diazepane derivatives should exhibit t1/2 > 30 min to justify scaffold selection over linear peptides.

References

  • Wattanasin, S., et al. (2003).[2] "1,4-Diazepane-2-ones as novel inhibitors of LFA-1." Bioorganic & Medicinal Chemistry Letters, 13(3), 499-502.[2] Link

  • Kim, N., et al. (2018). "Discovery of novel 4-aryl-thieno[1,4]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents."[1] Bioorganic & Medicinal Chemistry, 26(8), 1869-1880. Link

  • Ramajayam, R., et al. (2007).[3][4][5] "Current scenario of 1,4-diazepines as potent biomolecules--a mini review." Mini Reviews in Medicinal Chemistry, 7(8), 793-812.[3][4][5] Link[5]

Sources

Safety Operating Guide

1-(2,2,2-Trifluoroethyl)-1,4-diazepane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the safe handling, accumulation, and disposal of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane in professional research environments.

Chemical Profile and Hazard Assessment

1-(2,2,2-Trifluoroethyl)-1,4-diazepane (often supplied as a dihydrochloride salt) is a fluorinated homopiperazine derivative widely utilized as a building block in medicinal chemistry and drug discovery[1]. The presence of both a basic diazepane core and a highly electronegative trifluoroethyl group dictates its physicochemical behavior and, consequently, its waste classification.

Because it contains fluorine, this compound and any solutions containing it must be strictly classified as halogenated organic waste . Improper disposal (e.g., drain disposal or mixing with non-halogenated waste) can lead to severe environmental contamination and poses a risk of generating highly toxic and corrosive hydrogen fluoride (HF) gas if incinerated improperly without appropriate flue-gas scrubbing systems.

Table 1: Physicochemical and Hazard Summary

Property/AttributeSpecification / ClassificationOperational Implication
Chemical Formula C7H13F3N2 (Free base) / C7H15Cl2F3N2 (HCl salt)High halogen content (F, Cl) requires specialized incineration.
Primary Hazards Skin Irritation, Eye Irritation, STOT SE 3Mandates strict use of contact PPE and handling in a fume hood.
Waste Stream Halogenated Organic WasteMust not be mixed with standard organic solvents (e.g., pure ethanol/hexane).
Reactivity Stable under normal conditions; basic amine core.Keep away from strong oxidizing agents and strong acids during waste accumulation.

Causality-Driven PPE and Handling Protocols

Before initiating any disposal or cleanup procedures, personnel must don appropriate Personal Protective Equipment (PPE). The selection of PPE is driven by the specific vulnerabilities exposed by the chemical's structure:

  • Nitrile Gloves (Double-gloving recommended): The lipophilic nature of the diazepane ring allows it to penetrate compromised skin barriers, while the basicity can cause localized irritation. Double-gloving ensures that if the outer layer is breached by a carrier solvent (e.g., DCM or Methanol), the inner layer provides a secondary barrier.

  • Chemical Splash Goggles: To protect the ocular mucosa from the irritating effects of the amine vapor or accidental splashes of liquid solutions.

  • Flame-Resistant Lab Coat: Provides a physical barrier against spills.

  • Fume Hood Operation: All transfers of the pure substance or concentrated solutions must occur within a certified chemical fume hood to prevent inhalation of any volatile components or aerosolized powders (if handling the hydrochloride salt)[1].

Step-by-Step Disposal Methodology

In a professional laboratory setting, on-site chemical destruction or treatment of fluorinated organics is strictly prohibited due to the risk of generating toxic fluorinated byproducts. The only acceptable disposal method is segregation and transfer to a licensed Environmental Health and Safety (EHS) facility for high-temperature incineration equipped with acid-gas scrubbers.

Step 1: Waste Segregation

  • Identify a designated, chemically compatible waste container specifically labeled for Halogenated Organic Waste .

  • Ensure the container is made of high-density polyethylene (HDPE) or glass, as these materials are resistant to basic amines and standard organic solvents.

  • Causality Check: Never mix this waste with non-halogenated streams. Incineration facilities use different temperature profiles and scrubbing mechanisms for halogenated waste to neutralize the resulting hydrofluoric and hydrochloric acids.

Step 2: Transfer and Dilution

  • If disposing of residual pure compound, dissolve it in a minimal amount of a compatible halogenated solvent (e.g., dichloromethane) or a universal solvent (e.g., methanol) before transferring it to the bulk waste container. This prevents the accumulation of highly concentrated, reactive pockets within the waste drum.

  • Use a funnel to prevent spills during transfer.

Step 3: Labeling and Documentation

  • Immediately update the hazardous waste log attached to the container.

  • Explicitly list "1-(2,2,2-Trifluoroethyl)-1,4-diazepane" and note the presence of "Fluorine" and "Nitrogen" on the label.

  • Causality Check: Accurate documentation is legally required under EPA/RCRA guidelines and ensures that the downstream waste management facility applies the correct incineration protocols.

Step 4: Storage and EHS Coordination

  • Store the sealed waste container in a designated secondary containment tray within a well-ventilated satellite accumulation area.

  • Ensure the container is kept away from direct sunlight and incompatible waste streams (e.g., strong oxidizers).

  • Submit a waste pickup request to your institutional EHS department before the container reaches 80% capacity or the 90-day regulatory accumulation limit is reached.

Spill Response Protocol

In the event of an accidental release outside of a fume hood:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Protect: Ensure the spill responder is wearing the full PPE outlined in Section 2.

  • Contain: If the material is a solid (HCl salt), gently cover it with damp paper towels to prevent aerosolization. If it is a solution, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Collect: Carefully sweep the absorbed mixture using a non-sparking tool and place it into a heavy-duty, sealable plastic bag or a dedicated solid waste container.

  • Decontaminate: Wash the spill surface with a mild detergent solution, followed by water. Collect all wash water and contaminated paper towels as hazardous waste.

  • Dispose: Label the collected materials as "Spill Cleanup Debris containing 1-(2,2,2-Trifluoroethyl)-1,4-diazepane (Halogenated)" and submit to EHS.

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: 1-(2,2,2-Trifluoroethyl)-1,4-diazepane Segregation Segregate as Halogenated Organic Waste Start->Segregation If already in solution Solvent Dissolve/Dilute in Compatible Solvent (e.g., DCM) Start->Solvent If pure solid/liquid Labeling Attach Hazardous Waste Label (Explicitly identify F, N content) Segregation->Labeling Regulatory Compliance Solvent->Segregation Storage Store in Secondary Containment (Ventilated Accumulation Area) Labeling->Storage Max 80% Capacity EHS Transfer to EHS for High-Temp Incineration (Scrubbed) Storage->EHS Max 90 Days Limit

Workflow for the segregation and disposal of halogenated organic laboratory waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Academies Press (US), 2011. Retrieved from[Link]

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Management." EPA Regulatory Guidelines. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(2,2,2-Trifluoroethyl)-1,4-diazepane. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory guidelines.

Understanding the Hazard Profile

1-(2,2,2-Trifluoroethyl)-1,4-diazepane is a fluorinated aliphatic amine. While specific toxicological data is limited, the available Safety Data Sheet (SDS) and the chemical's structure necessitate a cautious approach. The primary hazards associated with this compound are:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

These hazards are the driving force behind the specific personal protective equipment (PPE) and handling procedures outlined below. The trifluoroethyl group and the diazepane ring are common moieties in pharmacologically active molecules, and understanding their potential reactivity and biological effects is crucial for safe handling.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to mitigating the risks associated with 1-(2,2,2-Trifluoroethyl)-1,4-diazepane. The following table summarizes the required PPE, with detailed explanations for each selection.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield if there is a splash hazard.Protects against direct contact with the eyes, preventing serious irritation.
Hand Protection Nitrile gloves.Provides a barrier against skin contact, which can cause irritation. Always inspect gloves for tears or holes before use.
Body Protection A standard laboratory coat.Protects the skin and personal clothing from accidental spills.
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area or a chemical fume hood. However, if aerosols may be generated or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.Prevents inhalation of the compound, which may cause respiratory irritation.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

Caption: Disposal workflow for 1-(2,2,2-Trifluoroethyl)-1,4-diazepane waste.

By adhering to these guidelines, researchers can confidently and safely work with 1-(2,2,2-Trifluoroethyl)-1,4-diazepane, ensuring the integrity of their research and the protection of their health and the environment.

References

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Hazard Communication. Occupational Safety and Health Administration. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.